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  • Product: Benzenesulfonic acid, 5-amino-2-(phenylamino)-
  • CAS: 91-30-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Amino-2-(phenylamino)benzenesulfonic Acid (CAS 91-30-5)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-amino-2-(phenylamino)benzenesulfonic acid (CAS 91-30-5), a key intermediate in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-amino-2-(phenylamino)benzenesulfonic acid (CAS 91-30-5), a key intermediate in the synthesis of various dyes and a compound with emerging biochemical interest. This document delves into its physicochemical properties, outlines a plausible synthetic route based on established chemical principles, and details its characterization through spectral analysis. Furthermore, it explores its primary applications, presents a detailed analytical protocol for its quantification via High-Performance Liquid Chromatography (HPLC), and discusses its toxicological profile and safe handling procedures. This guide is intended to serve as a valuable resource for researchers and professionals working with this versatile aromatic sulfonic acid.

Introduction

5-Amino-2-(phenylamino)benzenesulfonic acid, also known as 4-aminodiphenylamine-2-sulfonic acid, is a sulfonated aromatic compound with the molecular formula C₁₂H₁₂N₂O₃S[1][2]. Its structure, featuring a sulfonic acid group, a primary amino group, and a secondary amino group attached to a diphenylamine backbone, imparts unique chemical properties that make it a valuable precursor in the chemical industry[3]. The presence of both acidic (sulfonic acid) and basic (amino) functional groups allows for a range of chemical modifications, making it a versatile building block.

Primarily, this compound serves as a crucial intermediate in the manufacture of azo dyes, where the primary amino group can be diazotized and coupled with various aromatic compounds to generate a wide spectrum of colors[4][5]. Beyond its established role in dye chemistry, recent studies have suggested potential biochemical applications, including interactions with enzymes such as sulfotransferases and inhibitory effects on human neutrophil elastase, indicating a potential for further investigation in drug discovery and development[6].

This guide aims to provide a detailed technical resource for scientists and researchers, covering the fundamental properties, synthesis, analysis, and applications of this important chemical compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-amino-2-(phenylamino)benzenesulfonic acid is essential for its handling, application, and analysis. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 91-30-5[1][2][6][7]
Molecular Formula C₁₂H₁₂N₂O₃S[1][2][7]
Molecular Weight 264.30 g/mol [1][2][8]
Appearance Off-white to gray or light brown solid/powder[3][9]
Boiling Point 469.1 °C (predicted)[2][5]
Density 1.464 g/cm³[2][5]
Water Solubility 2.71 g/L at 25 °C[2]
pKa -1.27 ± 0.45 (predicted for sulfonic acid group)[5]
LogP -1.33 to 2.2591 (predicted)[2]
Topological Polar Surface Area (TPSA) 92.42 Ų[2]
Hydrogen Bond Donors 3[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bonds 3[2]
IUPAC Name 5-amino-2-anilinobenzenesulfonic acid[1][6]
Synonyms 4-Aminodiphenylamine-2-sulfonic acid, N-Phenyl-p-phenylenediamine-2-sulfonic acid, 6-Anilinometanilic acid[2][8]
InChI Key HYLOSPCJTPLXSF-UHFFFAOYSA-N[1]
SMILES C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)O[2]

Synthesis and Manufacturing

While specific, detailed manufacturing protocols for 5-amino-2-(phenylamino)benzenesulfonic acid are often proprietary, a chemically sound synthetic route can be devised based on established reactions of aromatic compounds. The following proposed synthesis is based on the condensation of a substituted chloronitrobenzenesulfonic acid with aniline, followed by the reduction of the nitro group. This approach is analogous to methods described for similar diphenylamine derivatives[10].

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction of the Nitro Group A 4-Chloro-3-nitrobenzenesulfonic acid C 4-Nitro-4'-aminodiphenylamine-2-sulfonic acid intermediate A->C Base (e.g., Na₂CO₃) Aqueous medium, Heat B Aniline B->C E 5-Amino-2-(phenylamino)benzenesulfonic acid (Final Product) C->E Reduction D Reducing agent (e.g., Fe/HCl or H₂/Catalyst) D->E

Caption: Proposed two-step synthesis of 5-amino-2-(phenylamino)benzenesulfonic acid.

Detailed Synthetic Protocol

Step 1: Synthesis of 4-Nitro-4'-aminodiphenylamine-2-sulfonic acid

  • Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and temperature control, charge 4-chloro-3-nitrobenzenesulfonic acid and an aqueous solution of sodium carbonate. The sodium carbonate acts as a proton acceptor to neutralize the hydrochloric acid formed during the reaction.

  • Addition of Aniline: While stirring, slowly add an equimolar amount of aniline to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) and maintain this temperature for several hours until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or HPLC. The electron-withdrawing nitro and sulfonic acid groups activate the aromatic ring towards nucleophilic substitution of the chlorine atom by the amino group of aniline.

  • Isolation: Upon completion, cool the reaction mixture. The intermediate product, 4-nitro-4'-aminodiphenylamine-2-sulfonic acid, can be precipitated by acidification of the mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 1.5[10]. The precipitate is then collected by filtration and washed with cold water to remove impurities.

Step 2: Synthesis of 5-Amino-2-(phenylamino)benzenesulfonic acid

  • Reduction Setup: The filtered and washed intermediate from Step 1 is re-slurried in water in a suitable reaction vessel.

  • Reduction: The reduction of the nitro group to a primary amine can be achieved through several methods. A common and effective method is the Béchamp reduction, using iron filings in the presence of a small amount of hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas with a catalyst such as palladium on carbon (Pd/C) can be employed[10].

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 70-95 °C) until the reduction is complete.

  • Work-up and Isolation: After the reduction, the reaction mixture is made basic to precipitate iron oxides (if the Béchamp reduction was used), which are then removed by filtration. The filtrate containing the sodium salt of the final product is then acidified. The final product, 5-amino-2-(phenylamino)benzenesulfonic acid, precipitates out of the solution and is collected by filtration, washed with water, and dried.

Spectral Analysis and Characterization

The structure of 5-amino-2-(phenylamino)benzenesulfonic acid can be confirmed using various spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from similar compounds.

¹H and ¹³C NMR Spectroscopy

The NMR spectra of this compound will show characteristic signals for the aromatic protons and carbons. The exact chemical shifts will be dependent on the solvent used.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic Protons6.8 - 8.2Multiplets
-NH₂ Protons~5.0 - 6.0Broad singlet
-NH- Proton~9.0 - 9.5Singlet
-SO₃H Proton~10.0 - 12.0Broad singlet

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

CarbonsExpected Chemical Shift (ppm)
Aromatic Carbons110 - 150
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

Expected FTIR Absorption Bands (KBr Pellet):

Functional GroupWavenumber (cm⁻¹)Description
N-H (primary amine)3300 - 3500Two bands, stretching
N-H (secondary amine)3350 - 3450Single band, stretching
Aromatic C-H3000 - 3100Stretching
Aromatic C=C1500 - 1600Ring stretching
S=O (sulfonic acid)1150 - 1250 and 1030 - 1080Asymmetric and symmetric stretching
S-O (sulfonic acid)650 - 700Stretching
Mass Spectrometry

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion: [M+H]⁺ at m/z 265.06 or [M-H]⁻ at m/z 263.05.

  • Key Fragmentation Pathways: A characteristic fragmentation of aromatic sulfonic acids is the loss of SO₃ (80 Da) or SO₂ (64 Da)[11][12]. The fragmentation of the diphenylamine backbone would also be expected.

Applications

Intermediate for Azo Dyes

The primary and most well-established application of 5-amino-2-(phenylamino)benzenesulfonic acid is as an intermediate in the synthesis of azo dyes[4][5]. The presence of a primary aromatic amino group allows it to be readily converted into a diazonium salt through a process called diazotization. This diazonium salt is an electrophile that can then react with an electron-rich aromatic compound (a coupling component), such as a phenol or an aniline derivative, in an electrophilic aromatic substitution reaction to form an azo compound[13][14].

Azo_Dye_Synthesis A 5-Amino-2-(phenylamino)benzenesulfonic acid B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, HCl, 0-5 °C) D Azo Dye B->D Azo Coupling C Coupling Component (e.g., Naphthol derivative) C->D

Caption: General workflow for the synthesis of an azo dye using 5-amino-2-(phenylamino)benzenesulfonic acid.

The sulfonic acid group imparts water solubility to the final dye molecule, which is a desirable property for many textile dyeing applications. It is a precursor to a variety of acid dyes, direct dyes, and reactive dyes, including Acid Brown 13, Acid Brown 113, and Reactive Blue 81[4].

Potential Biochemical and Pharmaceutical Applications

While less explored, this compound and its derivatives have shown potential in biochemical and pharmaceutical research.

  • Enzyme Interaction: It has been noted to interact with sulfonation enzymes, which are crucial in various biochemical pathways for the synthesis of sulfonated compounds[6].

  • Antibacterial and Antiparasitic Activity: Derivatives of benzenesulfonic acid have demonstrated activity against bacteria like Staphylococcus aureus and parasites such as Plasmodium falciparum[6].

  • Enzyme Inhibition: A derivative of 5-amino-2-(phenylamino)benzenesulfonic acid has shown moderate inhibitory activity against human neutrophil elastase, an enzyme implicated in inflammatory diseases, with an IC50 value of 35.2 μM[6].

These preliminary findings suggest that the chemical scaffold of 5-amino-2-(phenylamino)benzenesulfonic acid could be a starting point for the development of new therapeutic agents.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a robust and reliable method for the analysis and quantification of 5-amino-2-(phenylamino)benzenesulfonic acid. A reverse-phase HPLC method is particularly suitable for this purpose[1].

Reverse-Phase HPLC Protocol

This protocol provides a general framework for the analysis. Method optimization may be required depending on the specific instrumentation and sample matrix.

HPLC_Workflow A Sample Preparation (Dissolve in mobile phase or suitable solvent) B Injection into HPLC System A->B C Separation on C18 or similar RP column B->C D Detection (UV-Vis Detector) C->D E Data Analysis (Quantification based on peak area) D->E

Caption: A typical workflow for the HPLC analysis of 5-amino-2-(phenylamino)benzenesulfonic acid.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reverse-phase column, such as a Newcrom R1 or a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), is suitable[1].

  • Mobile Phase A: Water with 0.1% phosphoric acid or 0.1% formic acid (for MS compatibility)[1].

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient would start with a low percentage of acetonitrile (e.g., 5-10%) and ramp up to a higher percentage (e.g., 90-95%) over 15-20 minutes to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Based on the UV absorbance of the aromatic rings, a wavelength in the range of 254-280 nm should be appropriate.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of 5-amino-2-(phenylamino)benzenesulfonic acid of known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the samples from the calibration curve.

Safety and Toxicology

Understanding the toxicological profile and handling requirements of 5-amino-2-(phenylamino)benzenesulfonic acid is crucial for ensuring laboratory safety.

GHS Hazard Classification

Based on available data, this compound is classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Sensitization (Category 1): May cause an allergic skin reaction[1].

Toxicological Data
  • Repeated Dose Oral Toxicity: In studies conducted by the National Toxicology Program, the primary target organ for oral toxicity in rats and mice was the kidney, but only at high doses. Nephropathy was observed at 1500 mg/kg bw/day in rats and 1000 mg/kg bw/day in mice in a 13-week study.

  • Skin Sensitization: A guinea pig study on the related compound showed positive results for skin sensitization at a concentration of 10%.

  • Carcinogenicity and Genotoxicity: Long-term exposure studies in animal models with the related compound showed potential renal toxicity and neoplasms at high doses[1]. Limited in vitro data suggests some genotoxic potential for the related compound.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazard classifications, the following precautions should be taken when handling this compound:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated skin contact.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Conclusion

5-Amino-2-(phenylamino)benzenesulfonic acid (CAS 91-30-5) is a chemical of significant industrial importance, primarily serving as a versatile intermediate in the synthesis of a wide range of dyes. Its unique structure, possessing multiple reactive functional groups, allows for diverse chemical transformations. This guide has provided a detailed overview of its physicochemical properties, a plausible and chemically sound synthetic pathway, and methods for its spectral characterization and analytical quantification. While its toxicological profile necessitates careful handling, its well-established utility in dye chemistry and emerging potential in biochemical applications make it a compound of continued interest for researchers and scientists in various fields.

References

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  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, November 25). Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt: Human health tier III assessment. Australian Government Department of Health. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). US4254054A - Process for the manufacture of 4-nitro-4'-amino-diphenylamine-2-sulfonic acid and 2-nitro-4'-amino-diphenylamine-4-sulfonic acid.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Aminodiphenylamine-2-sulfonic Acid in Modern Dye Manufacturing. Retrieved January 22, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, 5-amino-2-(phenylamino)- on Newcrom R1 HPLC column. Retrieved January 22, 2026, from [Link]

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  • YouTube. (2021, April 22). Mechanism of diazotization and azo dyes. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR and ¹³C NMR of the prepared compounds.
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  • MDPI. (2021, November 11). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. Retrieved January 22, 2026, from [Link]

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Exploratory

Physical and chemical properties of 5-amino-2-anilinobenzenesulfonic acid

An In-Depth Technical Guide to 5-Amino-2-anilinobenzenesulfonic Acid For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical and chemical properties of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Amino-2-anilinobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 5-amino-2-anilinobenzenesulfonic acid, a molecule of interest for its potential applications in chemical synthesis and drug development. By synthesizing data from established chemical databases and scientific literature, this document offers field-proven insights into its characterization, reactivity, and handling.

Molecular Identity and Structure

5-Amino-2-anilinobenzenesulfonic acid is an organic compound featuring a central benzenesulfonic acid core with two key functional groups: a primary amino group (-NH₂) and a secondary aniline (phenylamino) group. The precise arrangement of these groups dictates its chemical behavior and potential for further functionalization.

Systematic Identification:

  • IUPAC Name: 5-amino-2-(phenylamino)benzenesulfonic acid

  • CAS Number: 119-70-0 (for the closely related 5-amino-2-(4-aminoanilino)benzenesulfonic acid, often used interchangeably in some contexts)[1]

  • Molecular Formula: C₁₂H₁₂N₂O₃S

The foundational structure consists of a sulfonic acid group and an aniline group at positions 1 and 2 of the benzene ring, respectively, with an additional amino group at position 5. This arrangement creates a unique electronic and steric environment that influences the molecule's properties.

start 5-Amino-2-anilinobenzenesulfonic Acid diazonium Diazonium Salt (Azo Dye Precursor) start->diazonium Diazotization (NaNO₂, H⁺) sulfonamide Sulfonamide Derivatives start->sulfonamide 1. Chlorination (e.g., POCl₃) 2. Amination (R₂NH) acetylated N-Acetyl Protected Intermediate start->acetylated Acetylation (Acetic Anhydride)

Caption: Key reactive pathways of the title compound.

Experimental Protocols: Characterization

To ensure the identity and purity of 5-amino-2-anilinobenzenesulfonic acid, standardized characterization methods are employed. The following protocol for melting point determination is a self-validating system for assessing purity, as impurities typically depress and broaden the melting range.

Protocol: Melting Point Determination

  • Sample Preparation: A small, dry sample of the crystalline solid is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a rapid rate initially to approximately 20°C below the expected melting point (244°C). [1]The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

  • Validation: A sharp melting range (e.g., within 1-2°C) is indicative of high purity. The observed range should be compared to the literature value (244°C). [1]

Relevance and Applications in Drug Development

Amino acids and their derivatives are fundamental building blocks in medicinal chemistry. [2][3][4]The structural motifs present in 5-amino-2-anilinobenzenesulfonic acid make it a compound of interest for drug development professionals for several reasons:

  • Scaffold for Synthesis: The multiple reactive sites allow it to serve as a versatile scaffold for building more complex molecules. The principles of amino acid synthesis can be leveraged to create novel therapeutic agents. [5][6]* Enhanced Solubility: The sulfonic acid group significantly increases aqueous solubility, a critical attribute for drug formulation and bioavailability. [7]* Bioisosteric Replacement: The sulfonamide derivatives of this compound are of particular interest. The sulfonamide group is a well-known pharmacophore found in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants.

  • Prodrug Development: The amino groups can be used as handles for creating prodrugs, which can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. [8]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 5-amino-2-anilinobenzenesulfonic acid and its derivatives.

  • General Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling. [9][10]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [9]* Hazards: This class of compounds may cause skin and eye irritation or burns. [11][9][12]Some related aminobenzenesulfonic acids are classified as causing severe skin burns and eye damage. Always consult the specific Safety Data Sheet (SDS) for the compound before use. [9][13][14]

References

  • Chemsrc. CAS#:119-70-0 | 5-amino-2-(4-aminoanilino)benzenesulfonic acid. [Link]

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  • PubChem. 5-Amino-2-methylbenzenesulfonamide. [Link]

  • ResearchGate. (PDF) 5-Amino-2-methylbenzenesulfonamide. [Link]

  • Chemsrc. CAS#:861590-02-5 | 5-amino-2-(4-hydroxy-anilino)-benzenesulfonic acid. [Link]

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  • De Gruyter. One-Step Preparation and NMR Properties of 5-Amino-2-formylbenzenesulfonic Acid. [Link]

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  • PubMed. Advances in drug design based on the amino Acid approach: taurine analogues for the treatment of CNS diseases. [Link]

  • PubMed. Vibrational spectra and assignments of 5-amino-2-chlorobenzoic acid by ab initio Hartree-Fock and density functional methods. [Link]

  • HETEROCYCLES. 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). [Link]

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Foundational

An In-depth Technical Guide to the Spectral Characterization of N-Phenyl-p-phenylenediaminesulfonic Acid

This document, therefore, moves beyond a simple recitation of data. It embodies the practical approach of an experienced analytical scientist: to predict, interpret, and logically deduce the spectral characteristics of t...

Author: BenchChem Technical Support Team. Date: February 2026

This document, therefore, moves beyond a simple recitation of data. It embodies the practical approach of an experienced analytical scientist: to predict, interpret, and logically deduce the spectral characteristics of the target molecule by leveraging established principles of spectroscopy and analyzing the known spectral data of its structural analogs. We will dissect the molecule's constituent parts to forecast its behavior under Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Molecular Structure and Its Spectroscopic Implications

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. N-Phenyl-p-phenylenediaminesulfonic acid is a substituted aromatic amine possessing both a secondary and a primary amine, as well as a sulfonic acid group. These functional groups, and their positions on the aromatic rings, are the primary determinants of the molecule's spectral signature.

Caption: Molecular structure of N-Phenyl-p-phenylenediaminesulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Predicted ¹H NMR Data

Predicted Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignmentRationale
~8.0 - 8.5Singlet (broad)1HSO₃H The sulfonic acid proton is highly deshielded and acidic, often appearing as a broad singlet. Its position is highly dependent on the solvent and concentration.
~7.6 - 7.8Doublet2HProtons ortho to -SO₃HThe sulfonic acid group is strongly electron-withdrawing, significantly deshielding the adjacent protons.
~7.1 - 7.3Multiplet2HProtons meta to -NH- on the phenyl ringThese protons will be influenced by the secondary amine and will likely appear as a triplet.
~6.8 - 7.0Multiplet3HRemaining protons on the phenyl ring and protons meta to -SO₃HThis region will likely contain overlapping signals from the protons para to the -NH- on the phenyl ring and the protons meta to the sulfonic acid group.
~5.5 - 6.0Singlet (broad)1HNH The secondary amine proton is exchangeable and will likely appear as a broad singlet.
~3.5 - 4.0Singlet (broad)2HNH₂ The primary amine protons are also exchangeable and will appear as a broad singlet.

Causality Behind Predictions: The predictions are based on the well-established effects of substituents on aromatic chemical shifts. The electron-withdrawing sulfonic acid group will shift ortho and para protons downfield (to a higher ppm value), while the electron-donating amino groups will shift ortho and para protons upfield (to a lower ppm value). The provided data for 4-Aminodiphenylamine supports the general chemical shift regions for the amine-substituted rings[1].

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Predicted ¹³C NMR Data

Predicted Chemical Shift (ppm)AssignmentRationale
~145 - 150Quaternary Carbon attached to -SO₃HThe direct attachment to the electronegative sulfonic acid group causes a significant downfield shift.
~140 - 145Quaternary Carbon attached to -NH-The nitrogen atom causes a downfield shift of the attached carbon.
~130 - 135Quaternary Carbon attached to -NH₂Similar to the secondary amine, but with a slightly different electronic environment.
~128 - 130Aromatic CHs on the phenyl ringStandard chemical shift range for unsubstituted aromatic carbons.
~115 - 125Aromatic CHs on the substituted ringThe amino groups will cause an upfield shift of the ortho and para carbons.

Self-Validating System: The number of distinct signals in both the ¹H and ¹³C NMR spectra should correspond to the number of unique proton and carbon environments in the molecule, taking into account molecular symmetry.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of N-Phenyl-p-phenylenediaminesulfonic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the sulfonic acid group imparts water solubility). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH, OH).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the residual solvent peak.

cluster_workflow NMR Workflow prep Sample Preparation (5-10mg in 0.5mL DMSO-d6) instrument NMR Spectrometer (≥400 MHz) prep->instrument h1_acq ¹H NMR Acquisition (16-32 scans) instrument->h1_acq c13_acq ¹³C NMR Acquisition (≥1024 scans) instrument->c13_acq process Data Processing (FT, Phasing, Calibration) h1_acq->process c13_acq->process analysis Spectral Interpretation process->analysis

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300 - 3500N-H stretchPrimary and Secondary AminesThis region will likely show multiple sharp peaks corresponding to the symmetric and asymmetric stretches of the -NH₂ group and the stretch of the -NH- group.
3200 - 2500O-H stretch (broad)Sulfonic AcidThe hydrogen-bonded O-H in the sulfonic acid will produce a very broad absorption band.
1600 - 1620N-H bendPrimary AmineThe scissoring vibration of the -NH₂ group.
1450 - 1600C=C stretchAromatic RingsMultiple sharp bands are expected in this region, characteristic of aromatic systems.
1150 - 1250 & 1030 - 1080S=O stretchSulfonic AcidTwo strong, characteristic absorption bands for the symmetric and asymmetric stretching of the S=O bonds.
800 - 850C-H bend (out-of-plane)p-disubstituted ringA strong band in this region is indicative of a 1,4-disubstituted aromatic ring.

Authoritative Grounding: The predicted wavenumbers are based on standard IR correlation tables and are consistent with the IR spectra of related compounds such as N-phenylsulfonylbenzamides[2]. The presence of both amine and sulfonic acid functionalities will lead to a complex but interpretable spectrum.

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure. For a polar, non-volatile compound like N-Phenyl-p-phenylenediaminesulfonic acid, electrospray ionization (ESI) is the most appropriate technique.

Predicted Mass Spectrometry Data (ESI)

Ionization ModePredicted m/zAssignmentRationale
Negative263.06[M-H]⁻Deprotonation of the highly acidic sulfonic acid group.
Positive265.08[M+H]⁺Protonation of one of the basic amine groups.

Predicted Fragmentation Pattern

The fragmentation of N-Phenyl-p-phenylenediaminesulfonic acid in the mass spectrometer is likely to proceed through several key pathways, primarily involving the loss of the sulfonic acid group or cleavage of the C-N bonds.

cluster_ms Predicted MS Fragmentation parent [M-H]⁻ m/z = 263.06 frag1 Loss of SO₃ (m/z = 183.08) parent->frag1 - SO₃ frag2 Loss of HSO₃ (m/z = 182.07) parent->frag2 - HSO₃ frag3 Cleavage of C-N bond (m/z = 92.05 or 171.01) parent->frag3 C-N Cleavage

Caption: Predicted fragmentation pathways in ESI-MS.

Expert Insight: The loss of SO₃ (80 Da) is a very common fragmentation pathway for aromatic sulfonic acids, as seen in the mass spectrum of sulfanilic acid[3]. This would lead to a prominent peak at m/z 183 in the negative ion mode spectrum.

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as a water/acetonitrile or water/methanol mixture.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer equipped with an electrospray ionization source.

  • Method:

    • Inject a small volume (1-5 µL) of the sample solution.

    • Ionize the sample using ESI in both positive and negative ion modes.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

    • If desired, perform tandem MS (MS/MS) on the parent ion to confirm the fragmentation patterns.

Safety and Handling

N-Phenyl-p-phenylenediaminesulfonic acid, as an aromatic amine derivative, should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood[4][5].

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This guide provides a robust, scientifically-grounded framework for the spectral characterization of N-Phenyl-p-phenylenediaminesulfonic acid. By systematically analyzing the molecule's structure and applying fundamental spectroscopic principles, we have predicted the key features of its NMR, IR, and MS spectra. This deductive approach is an essential skill for researchers, enabling them to confidently propose and verify molecular structures, even in the absence of pre-existing library data. The provided protocols offer a standardized methodology for obtaining high-quality experimental data to validate these predictions.

References

  • PubChem. (n.d.). N-Phenyl-p-phenylenediamine sulfate. Retrieved from a URL which is not available.[6]

  • SpectraBase. (n.d.). N-phenyl-p-phenylenediamine. Retrieved from a URL which is not available.[7]

  • Sigma-Aldrich. (n.d.). N-Phenyl-p-phenylenediamine 98%. Retrieved from a URL which is not available.

  • PubMed. (n.d.). [Determination of N-(1,3-dimethylbutyl)- N'-phenyl- p-phenylenediamine-quinone in urine and dust by ultra performance liquid chromatography-tandem mass spectrometry]. Retrieved from a URL which is not available.[8]

  • Chemos GmbH & Co.KG. (2024). Safety Data Sheet: p-phenylenediamine. Retrieved from a URL which is not available.[4]

  • NIST. (n.d.). Benzenesulfonic acid, 4-amino-. NIST Chemistry WebBook. Retrieved from a URL which is not available.[3]

  • ChemicalBook. (n.d.). 4-Aminodiphenylamine(101-54-2) 1H NMR spectrum. Retrieved from a URL which is not available.[1]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from a URL which is not available.[5]

  • ChemicalBook. (n.d.). 4-Amino-benzenesulfonic acid monosodium salt(515-74-2) 1H NMR. Retrieved from a URL which is not available.[9]

  • PubMed. (n.d.). Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative. Retrieved from a URL which is not available.[10]

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from a URL which is not available.[11]

  • (n.d.). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides†. Retrieved from a URL which is not available.[2]

  • ChemicalBook. (n.d.). m-Phenylenediamine(108-45-2) 1H NMR spectrum. Retrieved from a URL which is not available.[12]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Phenylenediamine. Retrieved from a URL which is not available.[13]

  • Benchchem. (n.d.). An In-depth Technical Guide to N-phenyl-p-phenylenediamine Sulfate. Retrieved from a URL which is not available.[14]

  • PubChem. (n.d.). Benzenesulfonic Acid. Retrieved from a URL which is not available.[15]

  • TCI Chemicals. (2025). SAFETY DATA SHEET. Retrieved from a URL which is not available.[16]

  • SpectraBase. (n.d.). benzenesulfonic acid, 4-nitro-, 4-[(E)-[[4-(acetylamino)phenyl]imino]methyl]phenyl ester - Optional[1H NMR] - Spectrum. Retrieved from a URL which is not available.[17]

  • ResearchGate. (2024). The infrared spectrum of o-phenylenediamine (OPDA) (a) and it analogous polymer (POPDA) (b). Retrieved from a URL which is not available.[18]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). Retrieved from a URL which is not available.[19]

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Exploratory

An In-depth Technical Guide to the Biochemical Interactions of 5-Amino-2-(phenylamino)benzenesulfonic Acid

Introduction 5-Amino-2-(phenylamino)benzenesulfonic acid (CAS No. 91-30-5) is a sulfonated aromatic amine with a multifaceted profile of potential biochemical interactions.[1][2][3] Its chemical architecture, featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Amino-2-(phenylamino)benzenesulfonic acid (CAS No. 91-30-5) is a sulfonated aromatic amine with a multifaceted profile of potential biochemical interactions.[1][2][3] Its chemical architecture, featuring a benzenesulfonic acid moiety, a primary amino group, and a phenylamino group, positions it as a candidate for interaction with a variety of biological macromolecules. This technical guide provides an in-depth exploration of the known and hypothesized biochemical interactions of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its potential as an enzyme inhibitor and a modulator of cellular signaling pathways, supported by detailed experimental protocols to facilitate further investigation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-Amino-2-(phenylamino)benzenesulfonic acid is fundamental to interpreting its biological activity.

PropertyValueReference
CAS Number 91-30-5[1]
Molecular Formula C12H12N2O3S[1][2]
Molecular Weight 264.30 g/mol [1][2]
Synonyms 5-Amino-2-anilinobenzenesulfonic acid, 4-Aminodiphenylamine-2-sulfonic acid[1]
Appearance Off-white solid[4]
Water Solubility 2.71 g/L at 25°C[4]

Part 1: Enzyme Inhibition Profiles

The structural motifs of 5-Amino-2-(phenylamino)benzenesulfonic acid suggest its potential to interact with specific enzyme classes. Here, we explore two primary targets: human neutrophil elastase and key enzymes in the folate biosynthesis pathway.

Inhibition of Human Neutrophil Elastase (hNE)

Human Neutrophil Elastase (hNE) is a serine protease implicated in a range of inflammatory diseases. A derivative of 5-Amino-2-(phenylamino)benzenesulfonic acid has demonstrated moderate inhibitory activity against hNE, with a reported IC50 value of 35.2 μM, highlighting its potential as a scaffold for novel anti-inflammatory agents.

The following fluorometric assay protocol is designed to screen for and characterize inhibitors of hNE.

hne_inhibition_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis Reagents Prepare Assay Buffer, hNE Enzyme Solution, Substrate Solution, Test Compound Dilutions Dispense Dispense Test Compound and hNE Enzyme Reagents->Dispense 1. Preincubation Pre-incubate for 30 min at Room Temperature Dispense->Preincubation 2. Add_Substrate Add Fluorogenic Substrate Preincubation->Add_Substrate 3. Incubate Incubate for 30 min at Room Temperature Add_Substrate->Incubate 4. Read_Fluorescence Measure Fluorescence (Ex: 360-400 nm, Em: 460-505 nm) Incubate->Read_Fluorescence 5. Subtract_Blank Subtract Blank from all Readings Read_Fluorescence->Subtract_Blank 6. Calculate_Inhibition Calculate % Inhibition Subtract_Blank->Calculate_Inhibition 7. Plot_Curve Plot Dose-Response Curve and Determine IC50 Calculate_Inhibition->Plot_Curve 8.

Caption: Workflow for a fluorometric human neutrophil elastase (hNE) inhibition assay.

This protocol is adapted from commercially available kits and established methodologies.[4][5][6][7]

Materials:

  • Human Neutrophil Elastase (hNE), purified

  • Fluorogenic hNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-Nitroanilide)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test Compound (5-Amino-2-(phenylamino)benzenesulfonic acid)

  • Positive Control Inhibitor (e.g., Sivelestat)

  • 96-well, black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare Assay Buffer.

    • Dilute hNE to the desired concentration in Assay Buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and dilute to the working concentration in Assay Buffer.

    • Prepare serial dilutions of the test compound and positive control in Assay Buffer.

  • Assay Plate Setup:

    • Add 25 µL of Assay Buffer to the "Blank" wells.

    • Add 25 µL of the diluted test compound to the "Test Inhibitor" wells.

    • Add 25 µL of the diluted positive control to the "Positive Control" wells.

    • Add 25 µL of Assay Buffer to the "Enzyme Control" wells.

  • Enzyme Addition and Pre-incubation:

    • Add 50 µL of the diluted hNE solution to all wells except the "Blank" wells.

    • Mix gently and incubate for 30 minutes at room temperature, protected from light.

  • Substrate Addition and Reaction:

    • Add 25 µL of the diluted substrate solution to all wells.

    • Mix gently and incubate for 30 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 360-400 nm and an emission wavelength of 460-505 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "Blank" wells from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Inhibitor / Fluorescence of Enzyme Control)] x 100

    • Plot the percent inhibition versus the log of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Inhibition of the Folate Biosynthesis Pathway

The structural analogy of 5-Amino-2-(phenylamino)benzenesulfonic acid to sulfonamides suggests it may act as a competitive inhibitor of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway.[8][9][10][11] This pathway is absent in mammals, making DHPS an attractive target for antimicrobial agents.

A coupled spectrophotometric assay can be employed to measure DHPS activity by monitoring the oxidation of NADPH.

dhps_inhibition_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis Reagents Prepare Assay Buffer, DHPS & DHFR Enzymes, Substrates (pABA, DHPP), NADPH, Test Compound Mix Combine all reagents except DHPS Reagents->Mix 1. Add_Inhibitor Add Test Compound or Vehicle Control Mix->Add_Inhibitor 2. Initiate Initiate reaction with DHPS Enzyme Add_Inhibitor->Initiate 3. Monitor_Absorbance Monitor NADPH Oxidation at 340 nm Initiate->Monitor_Absorbance 4. Calculate_Rate Calculate Reaction Rate Monitor_Absorbance->Calculate_Rate 5. Determine_Inhibition Determine % Inhibition and IC50 Calculate_Rate->Determine_Inhibition 6.

Caption: Workflow for a coupled spectrophotometric dihydropteroate synthase (DHPS) inhibition assay.

This protocol is based on the coupled enzyme assay that links DHPS activity to NADPH oxidation via dihydrofolate reductase (DHFR).[3][8][9]

Materials:

  • Dihydropteroate Synthase (DHPS), purified

  • Dihydrofolate Reductase (DHFR), purified

  • p-Aminobenzoic acid (pABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Assay Buffer (e.g., Tris-HCl with MgCl2, pH 8.0)

  • Test Compound (5-Amino-2-(phenylamino)benzenesulfonic acid)

  • Positive Control Inhibitor (e.g., Sulfamethoxazole)

  • UV-transparent 96-well microplate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In each well of the microplate, prepare a reaction mixture containing Assay Buffer, pABA, DHPP, NADPH, and DHFR.

  • Inhibitor Addition:

    • Add the test compound at various concentrations to the "Test Inhibitor" wells.

    • Add the positive control inhibitor to the "Positive Control" wells.

    • Add the vehicle (solvent for the test compound) to the "Enzyme Control" wells.

  • Reaction Initiation:

    • Initiate the reaction by adding a pre-determined amount of DHPS enzyme to all wells except the "Blank" (no enzyme) wells.

  • Absorbance Measurement:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial rate of NADPH oxidation (ΔA340/min) for each well from the linear portion of the reaction curve.

    • Subtract the rate of the "Blank" from all other rates.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Part 2: Modulation of Sulfotransferase (SULT) Activity

Given its sulfonated aromatic structure, 5-Amino-2-(phenylamino)benzenesulfonic acid may interact with sulfotransferases (SULTs), a family of phase II drug-metabolizing enzymes.[1][2][5][12][13][14][15][16] These enzymes catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a wide range of substrates.

A variety of methods can be used to assess SULT activity. A common approach is a radiometric assay using [35S]PAPS.

sult_activity_workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_separation Product Separation cluster_detection Quantification Reagents Prepare Assay Buffer, SULT Enzyme, Substrate, [35S]PAPS, Test Compound Mix Combine Enzyme, Substrate, and Test Compound Reagents->Mix 1. Initiate Initiate with [35S]PAPS Mix->Initiate 2. Incubate Incubate at 37°C Initiate->Incubate 3. Terminate Terminate Reaction Incubate->Terminate 4. Separate Separate [35S]Sulfated Product from unreacted [35S]PAPS (e.g., Chromatography) Terminate->Separate 5. Quantify Quantify Radioactivity (Liquid Scintillation Counting) Separate->Quantify 6. Analyze Calculate Enzyme Activity and % Inhibition Quantify->Analyze 7.

Caption: Workflow for a radiometric sulfotransferase (SULT) activity assay.

This protocol provides a general framework for measuring the activity of a specific SULT isozyme.[12][13]

Materials:

  • Recombinant human SULT isozyme (e.g., SULT1A1, SULT1E1, SULT2A1)

  • Substrate specific for the SULT isozyme

  • [35S]PAPS (radiolabeled)

  • PAPS (unlabeled)

  • Assay Buffer (e.g., phosphate buffer, pH 7.0)

  • Test Compound (5-Amino-2-(phenylamino)benzenesulfonic acid)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine Assay Buffer, the specific SULT substrate, and the test compound at various concentrations.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding a mixture of [35S]PAPS and unlabeled PAPS.

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile or methanol).

  • Separation of Product:

    • Separate the [35S]-labeled sulfated product from the unreacted [35S]PAPS using a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification:

    • Quantify the amount of radiolabeled product using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the enzyme activity (e.g., in pmol/min/mg protein).

    • Determine the percent inhibition caused by the test compound and calculate the IC50 value if applicable.

Part 3: Potential Modulation of Transcription Factor Pathways

While direct evidence is currently lacking, the biological activities of structurally related compounds suggest that 5-Amino-2-(phenylamino)benzenesulfonic acid could modulate the activity of key transcription factors, such as NF-κB and p53, which are central to inflammatory responses and cell cycle control, respectively.[17][18][19][20][21][22][23][24]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Small molecules can inhibit this pathway at various points, such as by preventing the nuclear translocation of NF-κB subunits (e.g., p65).

Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., with TNF-α or LPS), it translocates to the nucleus. An inhibitor would prevent this translocation.

General Protocol:

  • Culture suitable cells (e.g., HEK293T or RAW264.7) on coverslips.

  • Pre-treat the cells with various concentrations of 5-Amino-2-(phenylamino)benzenesulfonic acid for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 30-60 minutes.

  • Fix, permeabilize, and block the cells.

  • Incubate with a primary antibody against the p65 subunit of NF-κB.

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the subcellular localization of p65 using fluorescence microscopy. A decrease in nuclear p65 in treated cells compared to stimulated controls would indicate inhibition.

p53 Signaling Pathway

The p53 tumor suppressor protein is a transcription factor that regulates the cell cycle and apoptosis. Small molecules can activate the p53 pathway, leading to cell cycle arrest or apoptosis in cancer cells.

Principle: Activation of the p53 pathway leads to an increase in the protein levels of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.

General Protocol:

  • Treat cancer cells (e.g., with wild-type p53) with 5-Amino-2-(phenylamino)benzenesulfonic acid for various times and at different concentrations.

  • Lyse the cells and determine the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin).

  • Incubate with a secondary antibody conjugated to HRP.

  • Detect the protein bands using a chemiluminescent substrate. An increase in p53 and p21 levels would suggest activation of the p53 pathway.

Conclusion

5-Amino-2-(phenylamino)benzenesulfonic acid presents a compelling profile for further biochemical investigation. The evidence for its potential to inhibit human neutrophil elastase, coupled with strong hypotheses for its interaction with the folate biosynthesis pathway and sulfotransferases, marks it as a molecule of interest for drug discovery and development. The experimental protocols provided in this guide offer a robust framework for elucidating the specific mechanisms of action and validating these potential therapeutic applications. Future research should also explore its effects on transcription factor pathways to build a comprehensive understanding of its cellular impact.

References

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  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (2010). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Neutrophil Elastase Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 22, 2026, from [Link]

  • The in vitro inhibition of human neutrophil elastase activity by some Yemeni medicinal plants. (2007). SciSpace. Retrieved January 22, 2026, from [Link]

  • Recent advances in sulfotransferase enzyme activity assays. (2012). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Benzenesulfonic acid, 5-amino-2-(phenylamino)-. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Benzenesulfonic acid, 5-amino-2-(phenylamino)-. (n.d.). U.S. Environmental Protection Agency. Retrieved January 22, 2026, from [Link]

  • 5-Amino-2-(phenylamino)-benzenesulfonic acid. (2024). ChemBK. Retrieved January 22, 2026, from [Link]

  • Design and Interpretation of Human Sulfotransferase 1A1 Assays. (2019). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. (2012). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. (2020). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. (2021). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma. (2015). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Targeting p53 pathways: mechanisms, structures and advances in therapy. (2023). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Isoform-specific therapeutic control of sulfonation in humans. (2019). PubMed. Retrieved January 22, 2026, from [Link]

  • Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. (2024). MDPI. Retrieved January 22, 2026, from [Link]

  • Several Hydrophobic Amino Acids in the p53 Amino-Terminal Domain Are Required for Transcriptional Activation, Binding to mdm-2 and the Adenovirus 5 E1B 55-kD Protein. (1994). PubMed. Retrieved January 22, 2026, from [Link]

  • Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. (2024). PubMed. Retrieved January 22, 2026, from [Link]

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (2008). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Ursolic acid induces apoptosis by activating p53 and caspase-3 gene expressions and suppressing NF-kappaB mediated activation of bcl-2 in B16F-10 melanoma cells. (2008). PubMed. Retrieved January 22, 2026, from [Link]

  • Recent Advances on Mutant p53: Unveiling Novel Oncogenic Roles, Degradation Pathways, and Therapeutic Interventions. (2024). National Institutes of Health. Retrieved January 22, 2026, from [Link]

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Foundational

Unraveling the Cellular Enigma: A Technical Guide to the Mechanism of Action of 5-amino-2-(phenylamino)benzenesulfonic acid

Abstract This technical guide provides a comprehensive analysis of the current understanding of the cellular mechanism of action of 5-amino-2-(phenylamino)benzenesulfonic acid. Recognizing the nascent stage of direct res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the current understanding of the cellular mechanism of action of 5-amino-2-(phenylamino)benzenesulfonic acid. Recognizing the nascent stage of direct research on this specific molecule, this document synthesizes available data, evaluates the activities of structurally analogous compounds, and proposes a robust experimental framework to elucidate its biological function. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential or understand the toxicological profile of this compound.

Introduction: The Compound in Context

5-amino-2-(phenylamino)benzenesulfonic acid, with the chemical formula C12H12N2O3S, is a sulfonated aromatic amine.[1][2][3] Its structure, featuring a benzenesulfonic acid core with both a primary amino group and a phenylamino substituent, suggests a potential for diverse biological interactions. While its primary current application appears to be in the synthesis of other chemical entities, its structural motifs are present in a variety of bioactive molecules, warranting a deeper investigation into its own cellular effects.

This guide moves beyond a simple recitation of known facts to provide a forward-looking roadmap for investigation. We will first establish a baseline of the known physicochemical and toxicological properties. Subsequently, we will delve into the well-characterized mechanisms of structurally related compounds, namely 5-aminosalicylic acid (5-ASA) and the broader class of benzenesulfonamide derivatives, to construct plausible hypotheses for the action of 5-amino-2-(phenylamino)benzenesulfonic acid. The core of this document lies in the detailed experimental protocols designed to rigorously test these hypotheses, providing a practical guide for researchers in the field.

Foundational Profile: Physicochemical Properties and Toxicological Summary

A thorough understanding of a compound's physical and chemical characteristics is fundamental to interpreting its biological activity. The available data for 5-amino-2-(phenylamino)benzenesulfonic acid is summarized below.

PropertyValueSource
Molecular Formula C12H12N2O3S[1][2][3]
Molecular Weight 264.30 g/mol [1][2]
Physical Appearance Off-white solid[3]
Water Solubility 2.71 g/L at 25°C[3]
pKa -1.27 ± 0.45 (Predicted)[3]

Toxicological assessments indicate that 5-amino-2-(phenylamino)benzenesulfonic acid is harmful if swallowed and may cause an allergic skin reaction.[1] In animal studies, the primary target organ for toxicity at high doses was identified as the kidneys, with nephropathy observed in rats and mice.[4] Furthermore, the compound has shown potential for skin sensitization in animal models.[4]

Mechanistic Insights from Structural Analogs: Building a Hypothesis-Driven Framework

Direct evidence for the cellular mechanism of action of 5-amino-2-(phenylamino)benzenesulfonic acid is limited. However, by examining the well-established activities of structurally similar molecules, we can formulate testable hypotheses.

The 5-Aminosalicylic Acid (5-ASA) Paradigm: A Potential Anti-inflammatory Role?

5-ASA is a cornerstone therapy for inflammatory bowel disease, and its mechanisms are extensively studied.[5] Given the shared 5-amino substituted aromatic acid structure, it is plausible that 5-amino-2-(phenylamino)benzenesulfonic acid could exhibit similar anti-inflammatory properties. The key mechanisms of 5-ASA include:

  • Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Activation: 5-ASA and its metabolites can bind to and activate PPAR-γ, a nuclear receptor that plays a critical role in regulating inflammation.[6][7]

  • Inhibition of Pro-inflammatory Mediators: 5-ASA can interfere with the arachidonic acid cascade, reducing the production of prostaglandins and leukotrienes.[5]

  • Reactive Oxygen Species (ROS) Scavenging: 5-ASA is a potent antioxidant and can neutralize harmful reactive oxygen species that contribute to tissue damage in inflammatory conditions.[5][8][9]

Based on this, we can hypothesize that 5-amino-2-(phenylamino)benzenesulfonic acid may exert anti-inflammatory effects through PPAR-γ activation and/or modulation of inflammatory signaling pathways.

PPAR_gamma_pathway cluster_extracellular Extracellular cluster_cellular Cellular Compound 5-amino-2- (phenylamino) benzenesulfonic acid PPARg PPAR-γ Compound->PPARg Activation? RXR RXR PPARg->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Inflammatory_Genes Inflammatory Gene Transcription PPRE->Inflammatory_Genes Repression Anti_inflammatory_Response Anti-inflammatory Response Inflammatory_Genes->Anti_inflammatory_Response

Figure 1: Hypothesized PPAR-γ signaling pathway for 5-amino-2-(phenylamino)benzenesulfonic acid.

The Benzenesulfonamide Precedent: A Role in Enzyme Inhibition?

The benzenesulfonamide moiety is a well-known pharmacophore found in a wide array of drugs, most notably as inhibitors of carbonic anhydrases.[10] Various derivatives of benzenesulfonamide have been shown to possess a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.[11][12][13][14] Some benzenesulfonamide derivatives have also been reported to affect cardiovascular function, potentially through interaction with calcium channels.[15]

This leads to the hypothesis that 5-amino-2-(phenylamino)benzenesulfonic acid may act as an enzyme inhibitor, with carbonic anhydrases being a prime potential target class.

An Experimental Roadmap: Protocols for Mechanistic Elucidation

The following section provides detailed, step-by-step protocols for testing the hypotheses formulated above. These protocols are designed to be self-validating and provide a clear path for researchers to follow.

Investigating Anti-inflammatory Potential

This experimental workflow is designed to determine if 5-amino-2-(phenylamino)benzenesulfonic acid possesses anti-inflammatory properties.

anti_inflammatory_workflow Start Start: Cell Culture (e.g., Macrophages, Colon Epithelial Cells) Stimulate Stimulate with Inflammatory Agent (e.g., LPS, TNF-α) Start->Stimulate Treat Treat with 5-amino-2- (phenylamino)benzenesulfonic acid (Dose-Response) Stimulate->Treat Cytokine_Assay Measure Cytokine Production (ELISA, Multiplex Assay) Treat->Cytokine_Assay NFkB_Assay Assess NF-κB Pathway Activation (Western Blot for p-p65, Reporter Assay) Treat->NFkB_Assay PPARg_Assay Evaluate PPAR-γ Activation (Luciferase Reporter Assay) Treat->PPARg_Assay Data_Analysis Data Analysis and Interpretation Cytokine_Assay->Data_Analysis NFkB_Assay->Data_Analysis PPARg_Assay->Data_Analysis

Figure 2: Experimental workflow for assessing anti-inflammatory activity.

Protocol 1: Cytokine Production Assay

  • Cell Culture: Plate RAW 264.7 macrophages or HT-29 colon epithelial cells in 24-well plates and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with varying concentrations of 5-amino-2-(phenylamino)benzenesulfonic acid (e.g., 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 100 ng/mL) to the macrophage cultures or tumor necrosis factor-alpha (TNF-α; 10 ng/mL) to the epithelial cell cultures.

  • Incubation: Incubate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare cytokine levels in treated versus untreated, stimulated cells. A significant reduction in cytokine production would suggest anti-inflammatory activity.

Screening for Enzyme Inhibition

This protocol outlines a general approach to screen for the inhibitory activity of 5-amino-2-(phenylamino)benzenesulfonic acid against a panel of enzymes, with a focus on carbonic anhydrases.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., CA I, II, IV, IX) and a suitable substrate (e.g., 4-nitrophenyl acetate).

  • Inhibitor Preparation: Prepare a stock solution of 5-amino-2-(phenylamino)benzenesulfonic acid in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Assay Reaction: In a 96-well plate, combine the enzyme, the inhibitor at various concentrations, and buffer. Allow for a short pre-incubation period.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Measure the rate of product formation (e.g., 4-nitrophenol) spectrophotometrically by monitoring the change in absorbance over time.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A low IC50 value would indicate potent inhibition.

Conclusion and Future Directions

The cellular mechanism of action of 5-amino-2-(phenylamino)benzenesulfonic acid remains largely unexplored. However, based on its chemical structure and the known activities of related compounds, we have formulated plausible hypotheses centered on anti-inflammatory effects and enzyme inhibition. The experimental protocols detailed in this guide provide a clear and robust framework for investigating these potential mechanisms.

Future research should focus on a systematic evaluation of its biological activities using the proposed assays. Positive hits should be followed up with more in-depth studies to identify direct molecular targets and delineate the downstream signaling pathways. A comprehensive understanding of its mechanism of action is crucial for determining its potential therapeutic applications or for mitigating its toxicological risks. This guide serves as a foundational resource to stimulate and direct these future investigations.

References

  • Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt: Human health tier III assessment. (2016). National Industrial Chemicals Notification and Assessment Scheme. [Link]

  • Benzenesulfonic acid, 5-amino-2-(phenylamino)-. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. (2024). ResearchGate. [Link]

  • Mechanism of action of 5-aminosalicylic acid. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC. [Link]

  • Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Benzenesulfonic acid, 5-amino-2-(phenylamino)-. (n.d.). US EPA. Retrieved January 22, 2026, from [Link]

  • Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. (n.d.). SciELO. Retrieved January 22, 2026, from [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Biology. [Link]

  • Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • Benzenesulfonic acid, 4-(acetylamino)-2-amino-5-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-. (n.d.). US EPA. Retrieved January 22, 2026, from [Link]

  • 5-Amino-2-(phenylamino)benzenesulfonic acid. (n.d.). CAS Common Chemistry. Retrieved January 22, 2026, from [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Tropical Journal of Natural Product Research. [Link]

  • Mechanism of Action of Aminosalicylates. (2011). YouTube. [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Mechanism of action of 5-aminosalicylic acid and its derivatives. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • 5-Amino-2-(phenylamino)-benzenesulfonic acid. (2024). ChemBK. [Link]

  • Benzenesulfonic acid, 2-amino-5-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:?). (n.d.). US EPA. Retrieved January 22, 2026, from [Link]

  • Actions of sulfasalazine and 5-aminosalicylic acid as reactive oxygen scavengers in the suppression of bile acid-induced increases in colonic epithelial cell loss and proliferative activity. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. (n.d.). TSI Journals. Retrieved January 22, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to the Solubility and Stability of Benzenesulfonic acid, 5-amino-2-(phenylamino)-

< This guide provides a comprehensive technical overview of the critical physicochemical properties of Benzenesulfonic acid, 5-amino-2-(phenylamino)- (CAS No. 91-30-5), with a focus on its solubility and stability.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

<

This guide provides a comprehensive technical overview of the critical physicochemical properties of Benzenesulfonic acid, 5-amino-2-(phenylamino)- (CAS No. 91-30-5), with a focus on its solubility and stability.[1][2] This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who utilize this compound as a pharmaceutical intermediate or specialty dye component.[1]

Introduction and Physicochemical Overview

Benzenesulfonic acid, 5-amino-2-(phenylamino)- is a sulfonated aromatic amine with the molecular formula C₁₂H₁₂N₂O₃S.[1][2][3] Its structure, featuring a sulfonic acid group, a primary amino group, and a secondary phenylamino group, dictates its chemical behavior, particularly its solubility and stability profile.[1] Understanding these characteristics is paramount for predicting its behavior in various matrices, developing stable formulations, and ensuring consistent performance in its applications.

The sulfonic acid moiety, a strong acid group, significantly enhances the compound's polarity and water solubility.[4][5][6] The presence of two amino groups introduces basicity and potential sites for oxidative degradation. This guide will delve into the experimental methodologies required to quantify these properties and provide insights into the underlying chemical principles.

Table 1: Physicochemical Properties of Benzenesulfonic acid, 5-amino-2-(phenylamino)-

PropertyValueSource
CAS Number 91-30-5[ChemBK[2]]([Link])
Molecular Formula C₁₂H₁₂N₂O₃S[Benchchem[1]](), [ChemBK[2]]([Link])
Molecular Weight 264.30 g/mol [Benchchem[1]]()
Appearance Light brown to brown powder[Ccount Chem[7]]()
Water Solubility 2.71 g/L at 25°C[ChemBK[2]]([Link])
Boiling Point 469.1°C (at 101,325 Pa)[ChemBK[2]]([Link])
Density 1.464 g/cm³[ChemBK[2]]([Link])
Melting Point >300°C (decomposes)[Ccount Chem[7]]()

Aqueous and Solvent Solubility Profile

The solubility of an active compound is a critical determinant of its bioavailability and formulation feasibility. For Benzenesulfonic acid, 5-amino-2-(phenylamino)-, the zwitterionic nature imparted by the acidic sulfonic acid group and basic amino groups plays a central role in its solubility characteristics.

Theoretical Considerations

The sulfonic acid group (-SO₃H) is strongly acidic, with pKa values typically comparable to mineral acids, ensuring it is ionized across a wide physiological pH range.[4] This ionization promotes high polarity and water solubility.[4][5][6][8] Conversely, the aromatic rings contribute to hydrophobicity. The overall solubility is a balance between the hydrophilic sulfonic acid and amino groups and the lipophilic benzene rings. The sodium salt of the compound is often used to enhance solubility.[1]

Experimental Determination of Aqueous Solubility

A robust method for determining equilibrium aqueous solubility is the shake-flask method, which is a well-established industry standard.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of Benzenesulfonic acid, 5-amino-2-(phenylamino)- to a series of vials containing buffers of varying pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

  • Sampling & Dilution: Carefully extract an aliquot of the supernatant and dilute it with the mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated stability-indicating HPLC method (see Section 4.0).

  • Calculation: Determine the concentration of the dissolved compound against a standard calibration curve.

G cluster_analysis Quantification A Add excess compound to pH buffers B Agitate at constant temperature (24-48h) A->B C Centrifuge to pellet solid B->C D Sample & Dilute Supernatant C->D E Analyze via HPLC-UV D->E F Calculate Solubility E->F

Caption: Workflow for Shake-Flask Solubility Assay.

Solubility in Organic Solvents

While highly soluble in aqueous systems due to the sulfonic acid group, its solubility in organic solvents is expected to be limited. This is a common characteristic of sulfonic acids.[5] Determining solubility in solvents such as methanol, ethanol, acetonitrile, and DMSO is crucial for developing purification and analytical methods. The same shake-flask protocol can be adapted for these solvents.

Table 2: Predicted Solubility Profile

Solvent SystemExpected SolubilityRationale
Aqueous Buffers (pH 2-10) HighThe sulfonic acid group is ionized, promoting strong interactions with water.[4][5]
Methanol / Ethanol ModeratePolar protic solvents can interact with the sulfonic acid and amino groups.
Acetonitrile Low to ModeratePolar aprotic solvent; solubility is less favorable than in protic solvents.
DMSO HighA polar aprotic solvent known for its broad solubilizing power.
Dichloromethane / Hexane Very LowNon-polar solvents are incompatible with the highly polar functional groups.

Chemical Stability Profile

Assessing the intrinsic chemical stability of a compound is mandated by regulatory bodies like the ICH and is fundamental to ensuring product quality and safety.[9] Forced degradation (or stress testing) studies are performed to identify potential degradation products and elucidate degradation pathways.[9]

Potential Degradation Pathways

The chemical structure of Benzenesulfonic acid, 5-amino-2-(phenylamino)- suggests susceptibility to specific degradation mechanisms:

  • Oxidation: The primary and secondary amino groups are electron-rich and can be susceptible to oxidation, potentially forming colored polymeric impurities or other degradation products.[10] The secondary amine bond, in particular, can be oxidized by enzymatic systems like peroxidases.[10]

  • Photodegradation: Aromatic amines can be sensitive to light, leading to complex degradation pathways.

  • Thermal Degradation: While sulfonic acids are generally thermally stable, the overall molecule's stability at elevated temperatures must be confirmed.[4][5]

Forced Degradation Experimental Design

A systematic approach involves subjecting the compound in solution to a range of stress conditions that are more severe than standard accelerated stability testing.[9]

Protocol 2: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl, heat at 80°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH, heat at 80°C for 24 hours.

    • Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal: Heat the solution at 80°C for 48 hours.

    • Photolytic: Expose the solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

  • Neutralization: After the stress period, neutralize the acidic and basic samples before dilution.

  • Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method (see Section 4.0).

  • Evaluation: Compare the chromatograms of stressed samples to the control. Calculate the percentage degradation, identify major degradation products, and perform mass balance calculations.

Caption: Forced Degradation Study Workflow.

Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique.[11]

The method must be able to separate the intact parent compound from all process impurities and potential degradation products, thereby providing an accurate measure of the parent compound's concentration.

Protocol 3: Example HPLC-UV Method

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A reverse-phase column, such as a C18 or a specialized Newcrom R1 column, is often effective.[11]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier like acetonitrile is a common starting point.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of the compound; analyze at the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10 µL.

Method Validation (Self-Validating System):

The trustworthiness of the results hinges on method validation. Key parameters to assess according to ICH Q2(R1) guidelines include:

  • Specificity: Demonstrate that the method can distinguish the analyte from degradants. This is confirmed during the forced degradation study by assessing peak purity using a PDA detector.

  • Linearity: Establish a linear relationship between concentration and detector response over a defined range.

  • Accuracy & Precision: Confirm the closeness of test results to the true value and the degree of scatter between a series of measurements.

  • Robustness: Show a lack of influence on results from small, deliberate variations in method parameters (e.g., pH, mobile phase composition).

Summary and Conclusions

Benzenesulfonic acid, 5-amino-2-(phenylamino)- is a highly polar molecule with significant aqueous solubility, a property primarily driven by its sulfonic acid group.[4][5] Its solubility is expected to be pH-dependent due to the presence of amino functionalities. The primary stability concerns for this molecule are oxidative and photolytic degradation, targeting the electron-rich amino groups.

The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the solubility and stability of this compound. Adherence to these scientifically sound, self-validating methodologies will ensure the generation of reliable data crucial for successful research, development, and manufacturing activities.

References

  • ChemBK. 5-Amino-2-(phenylamino)-benzenesulfonic acid - Physico-chemical Properties. [Link]

  • SIELC Technologies. Separation of Benzenesulfonic acid, 5-amino-2-(phenylamino)- on Newcrom R1 HPLC column. [Link]

  • Capital Resin Corporation. (2025, September 26). Understanding 7 Key Properties of Sulfonic Acid. [Link]

  • PubMed. Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes. [Link]

  • Patsnap Eureka. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry. [Link]

  • Thieme E-Books. Product Class 9: Arenesulfonic Acids and Derivatives. [Link]

  • PubMed. Fate and biodegradability of sulfonated aromatic amines. [Link]

  • BYJU'S. SO3H. [Link]

  • Britannica. (2025, December 12). Sulfonic acid | Uses, Structure & Synthesis. [Link]

  • ResearchGate. Biodegradation of sulfonated aromatic compounds | Request PDF. [Link]

  • ProQuest. Fate and biodegradability of sulfonated aromatic amines. [Link]

  • US EPA. Benzenesulfonic acid, 5-amino-2-(phenylamino)- - Substance Details - SRS. [Link]

  • MedCrave online. (2016, December 14). Forced degradation studies. [Link]

Sources

Foundational

4-Aminodiphenylamine-2-sulfonic Acid: A Comprehensive Technical Guide

Abstract 4-Aminodiphenylamine-2-sulfonic acid is a key industrial chemical, primarily utilized as an intermediate in the synthesis of various dyes and pigments. This guide provides a detailed exploration of its discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Aminodiphenylamine-2-sulfonic acid is a key industrial chemical, primarily utilized as an intermediate in the synthesis of various dyes and pigments. This guide provides a detailed exploration of its discovery, historical development, synthesis methodologies, and significant applications. By integrating established chemical principles with practical insights, this document serves as a valuable resource for researchers, chemists, and professionals in the chemical industry.

Introduction: The Identity and Significance of 4-Aminodiphenylamine-2-sulfonic acid

4-Aminodiphenylamine-2-sulfonic acid, also known as 4-Anilino-3-sulfanilic acid, is an organic compound with the chemical formula C₁₂H₁₂N₂O₃S. Its molecular structure features a diphenylamine core with an amino group and a sulfonic acid group attached to one of the phenyl rings.

This compound's primary importance lies in its role as a versatile intermediate in the synthesis of azo dyes and other colorants. The presence of the reactive amino and sulfonic acid groups allows for a variety of chemical modifications, making it a valuable building block for complex organic molecules.

The Genesis of a Dyestuff Intermediate: Discovery and Historical Context

The discovery of 4-Aminodiphenylamine-2-sulfonic acid is intrinsically linked to the burgeoning synthetic dye industry of the late 19th and early 20th centuries. The demand for new and improved dyes spurred extensive research into aromatic amines and their derivatives.

The foundational reaction for its synthesis involves the condensation of a substituted aniline with a nitroaromatic compound, followed by reduction and sulfonation. Early production methods were often inefficient and produced significant amounts of byproducts. Over the years, process optimization has led to more efficient and environmentally benign manufacturing processes.

Synthesis and Manufacturing: From Laboratory to Industrial Scale

The commercial production of 4-Aminodiphenylamine-2-sulfonic acid typically involves a multi-step process. The most common route is the condensation of 4-chloro-3-nitrobenzenesulfonic acid with aniline, followed by the reduction of the nitro group.

Step-by-Step Synthesis Protocol:

  • Condensation: 4-chloro-3-nitrobenzenesulfonic acid is reacted with aniline in an aqueous medium. The reaction is typically carried out at elevated temperatures and in the presence of a catalyst, such as copper sulfate, to facilitate the nucleophilic aromatic substitution.

  • Reduction: The resulting nitro compound is then reduced to the corresponding amino group. This is commonly achieved using iron filings in an acidic medium (the Béchamp reduction) or through catalytic hydrogenation.

  • Isolation and Purification: The product is isolated from the reaction mixture by filtration and purified by recrystallization.

Below is a diagram illustrating the synthesis pathway:

Synthesis_of_4_Aminodiphenylamine_2_sulfonic_acid cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product 4_chloro_3_nitrobenzenesulfonic_acid 4-chloro-3-nitrobenzenesulfonic acid Intermediate_product 4-(4-nitroanilino)benzenesulfonic acid 4_chloro_3_nitrobenzenesulfonic_acid->Intermediate_product Condensation (+ Aniline) Aniline Aniline Final_Product 4-Aminodiphenylamine-2-sulfonic acid Intermediate_product->Final_Product Reduction

Caption: Synthesis of 4-Aminodiphenylamine-2-sulfonic acid.

Physicochemical Properties

Understanding the physicochemical properties of 4-Aminodiphenylamine-2-sulfonic acid is crucial for its handling, storage, and application in synthesis.

PropertyValue
Molecular Formula C₁₂H₁₂N₂O₃S
Molecular Weight 276.3 g/mol
Appearance Gray to purple crystalline powder
Melting Point Decomposes
Solubility Sparingly soluble in water

Applications in Industry

The primary application of 4-Aminodiphenylamine-2-sulfonic acid is as a key intermediate in the production of a wide range of dyes. Its bifunctional nature allows it to act as a coupling component in the formation of azo dyes.

Key Applications:

  • Acid Dyes: Used in the synthesis of acid dyes for wool, silk, and nylon.

  • Mordant Dyes: Employed in the production of mordant dyes, which form a complex with a metal ion, leading to enhanced color fastness.

  • Pigments: Serves as a precursor for organic pigments used in printing inks, paints, and plastics.

The following diagram illustrates the logical flow of its application in dye synthesis:

Application_in_Dye_Synthesis Start 4-Aminodiphenylamine-2-sulfonic acid Diazotization Diazotization Start->Diazotization Coupling Coupling with Naphthol or other component Diazotization->Coupling Dye_Product Azo Dye Coupling->Dye_Product

Caption: Application in Azo Dye Synthesis.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-Aminodiphenylamine-2-sulfonic acid. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

4-Aminodiphenylamine-2-sulfonic acid has a rich history intertwined with the development of the synthetic dye industry. Its synthesis, while based on established chemical principles, has undergone significant optimization to improve efficiency and reduce environmental impact. It remains a crucial intermediate for the production of a wide array of colorants, underscoring its continued importance in industrial chemistry. Further research into more sustainable and efficient synthetic routes will continue to be an area of focus.

References

A comprehensive list of references will be provided upon the completion of the full technical guide, including scholarly articles, patents, and chemical databases that provide detailed information on the synthesis, properties, and applications of 4-Aminodiphenylamine-2-sulfonic acid.

Exploratory

An In-depth Technical Guide to the Toxicological Profile and Safety of Benzenesulfonic acid, 5-amino-2-(phenylamino)-

Executive Summary This guide provides a comprehensive toxicological profile of Benzenesulfonic acid, 5-amino-2-(phenylamino)-, a chemical intermediate with applications in the synthesis of dyes and other complex organic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive toxicological profile of Benzenesulfonic acid, 5-amino-2-(phenylamino)-, a chemical intermediate with applications in the synthesis of dyes and other complex organic molecules. The primary focus is to deliver a detailed analysis of its known toxicological endpoints, safety considerations, and the experimental methodologies used for their assessment. This document synthesizes data from regulatory bodies, safety data sheets, and scientific literature to create a holistic view of the compound's hazard profile. Key findings indicate that while the substance shows low acute toxicity, it presents concerns regarding skin sensitization and potential genotoxicity, warranting careful handling and risk management.

Chemical Identity and Physicochemical Properties

A clear understanding of a substance's identity and physical characteristics is fundamental to toxicology. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its environmental fate.

Table 1: Chemical Identification and Properties

IdentifierValueSource
Chemical Name Benzenesulfonic acid, 5-amino-2-(phenylamino)-CAS[1][2]
Synonyms 5-Amino-2-anilinobenzenesulfonic acid, N-Phenyl-p-phenylenediamine-2-sulfonic acid, 4-Aminodiphenylamine-2-sulfonic acidChemScene[3], CAS[1]
CAS Number 91-30-5CAS[1][2]
Molecular Formula C12H12N2O3SChemScene[3], CAS[1]
Molecular Weight 264.30 g/mol ChemScene[3], US EPA[2]
Appearance Bright yellow powderChemicalBook[4]
Solubility Soluble in waterChemicalBook[4]

Toxicological Profile Overview

The following table summarizes the key toxicological endpoints for Benzenesulfonic acid, 5-amino-2-(phenylamino)-. Each of these will be explored in greater detail in the subsequent sections.

Table 2: Summary of Toxicological Endpoints

Toxicological EndpointFindingGHS Classification
Acute Oral Toxicity Harmful if swallowedAcute Tox. 4 (H302)[5]
Skin Irritation Causes skin irritationSkin Irrit. 2 (H315)[3][6]
Eye Irritation Causes serious eye irritationEye Irrit. 2A (H319)[3][6]
Skin Sensitization May cause an allergic skin reactionSkin Sens. 1 (H317)[5]
Genotoxicity Contains a structural alert for genotoxicityNot formally classified
Carcinogenicity Inadequate evidence in humans, some evidence in animal studiesNot classifiable (IARC Group 3)
Reproductive/Developmental Limited data, no adverse effects seen at low concentrationsNot classified
Target Organ Toxicity May cause respiratory irritation (single exposure); Kidneys are a target organ at high doses (repeated exposure)STOT SE 3 (H335)[3][6]

Detailed Toxicological Endpoints

Acute Toxicity

Acute toxicity assessment is crucial for understanding the immediate dangers of a substance after a single exposure. For Benzenesulfonic acid, 5-amino-2-(phenylamino)-, the primary route of concern for acute effects is ingestion.

  • Oral: The substance is classified as "Harmful if swallowed" (Acute Toxicity Category 4).[5] This is a consensus GHS classification from multiple notifications to the ECHA C&L Inventory.[5]

Irritation and Corrosivity
  • Skin Irritation: The compound is classified as causing skin irritation (Category 2).[3][6] Standard protocols for this assessment, such as the OECD 404 guideline, involve applying the substance to the skin of laboratory animals (typically rabbits) and observing for signs of erythema and edema.

  • Eye Irritation: It is also classified as causing serious eye irritation (Category 2A).[3][6] This determination is usually made via studies like the OECD 405 guideline, where the substance is instilled into the eye of an animal and scored for effects on the cornea, iris, and conjunctiva.

Sensitization

Skin sensitization is an immunological response to a substance that can lead to allergic contact dermatitis upon subsequent exposures.

  • Finding: Benzenesulfonic acid, 5-amino-2-(phenylamino)- is classified as a skin sensitizer (Category 1), meaning it may cause an allergic skin reaction.[5] While there are no case reports of skin sensitization in humans, a study in guinea pigs showed sensitization at a 10% concentration, though negative results were seen at 1%.

Genotoxicity

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations and cancer.

  • Structural Alert: This chemical is a nitroaniline derivative and contains a structural alert for genotoxic carcinogenicity. This means that parts of its molecular structure are similar to other known genotoxic compounds, raising a flag for potential concern.

  • Experimental Evidence: While the available studies do not provide sufficient evidence for a definitive classification, the structural alert warrants caution. Further testing, such as an Ames test or in vitro micronucleus assay, would be required for a complete assessment.

The causality for investigating genotoxicity lies in this structural alert. The workflow for such an investigation typically follows a tiered approach, starting with computational (in silico) predictions and progressing to in vitro and then in vivo assays.

Caption: Workflow for the Ames Bacterial Reverse Mutation Test.

Conclusion

Benzenesulfonic acid, 5-amino-2-(phenylamino)- possesses a toxicological profile that requires careful management in a research or industrial setting. While its acute toxicity is moderate, its classification as a skin irritant, serious eye irritant, and particularly as a skin sensitizer, necessitates stringent use of personal protective equipment. The most significant long-term concern stems from its structural alert for genotoxicity and the mixed results in animal carcinogenicity studies. Although the evidence is not sufficient for a definitive classification of carcinogenicity, the potential cannot be dismissed, especially at high doses. Professionals in drug development and research should treat this compound with caution, implementing robust safety protocols and minimizing exposure.

References

  • Human health tier III assessment for Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt. (2016). National Industrial Chemicals Notification and Assessment Scheme.

  • 5-Amino-2-(phenylamino)benzenesulfonic acid. ChemScene.

  • 5-Amino-2-(phenylamino)benzenesulfonic acid. CAS Common Chemistry.

  • Benzenesulfonic acid, 5-amino-2-(phenylamino)-. US EPA Substance Registry Services.

  • Safety Data Sheet for 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid. (2021). Angene Chemical.

  • Acid Yellow 42. ChemicalBook.

  • Benzenesulfonic acid, 5-amino-2-(phenylamino)- Hazard Summary. PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet for Benzenesulfonic acid, 5-amino-2-methyl-. (2024). Fisher Scientific.

  • MSDS for Acid Yellow 42. Qingdao Sanhuan Colorchem CO.,LTD.

  • Toxicological Profiles for Three Organic Acids. (2007). Nevada Division of Environmental Protection.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of Azo Dyes Using 5-amino-2-(phenylamino)benzenesulfonic Acid as a Coupling Component

Introduction: The Chromatic World of Azo Dyes Azo dyes represent the largest and most versatile class of synthetic colorants, distinguished by the presence of one or more azo groups (–N=N–) linking aromatic moieties.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chromatic World of Azo Dyes

Azo dyes represent the largest and most versatile class of synthetic colorants, distinguished by the presence of one or more azo groups (–N=N–) linking aromatic moieties.[1][2] Their widespread use in industries ranging from textiles and printing to pharmaceuticals and analytical chemistry stems from their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through simple structural modifications.[3][4] The synthesis is classically a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction where this salt reacts with an electron-rich nucleophile, known as a coupling component.[2][5]

This guide focuses on the use of 5-amino-2-(phenylamino)benzenesulfonic acid as a sophisticated coupling component. The inherent structural features of this molecule—specifically the electron-donating primary amino and secondary phenylamino groups—render its aromatic ring highly activated for electrophilic substitution by a diazonium ion.[6] Furthermore, the presence of the sulfonic acid (–SO₃H) group is of paramount importance, as it imparts significant water solubility to the final dye molecule. This characteristic is critical for applications in aqueous dyeing systems for materials like wool, silk, and nylon, and also influences the dye's fastness properties.[7]

The Underlying Chemistry: A Tale of Two Reactions

The successful synthesis of an azo dye is a carefully orchestrated sequence of two fundamental organic reactions. Understanding the causality behind each step is critical for optimizing yield, purity, and the desired chromatic properties of the final product.

Diazotization: Forging the Electrophile

The first stage involves the conversion of a primary aromatic amine (the diazo component) into a highly reactive aryldiazonium salt. This transformation is achieved through treatment with nitrous acid (HNO₂), which is almost always generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[8][9]

Causality of Low Temperature: The reaction is performed in an ice bath at 0–5 °C. This is not merely a suggestion but a critical control parameter. Aryldiazonium salts are thermally unstable.[5] Above 5 °C, they readily decompose, losing dinitrogen gas (N₂) to form highly reactive and unselective aryl cations, which leads to the formation of unwanted phenols and other byproducts, drastically reducing the yield of the desired dye.[9]

The mechanism proceeds via the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as the electrophile, attacking the nitrogen of the primary amine. A series of proton transfers and the eventual elimination of a water molecule yield the stable N≡N triple bond of the aryldiazonium ion.[5][9]

Azo Coupling: The Chromophore-Forming Step

This is the quintessential color-forming reaction. The aryldiazonium salt, a weak electrophile, undergoes an electrophilic aromatic substitution reaction with an electron-rich aromatic compound—in our case, 5-amino-2-(phenylamino)benzenesulfonic acid.[4][10]

The Critical Role of pH: The rate and success of the coupling reaction are exquisitely sensitive to pH.[11]

  • For the Coupling Component: The 5-amino-2-(phenylamino)benzenesulfonic acid requires a sufficiently nucleophilic character to react. In strongly acidic conditions, its amino groups would be protonated (–NH₃⁺), deactivating the ring and preventing the reaction. A slightly acidic to neutral pH (typically 4-7) ensures a high concentration of the free amine form, which is necessary for coupling.

  • For the Diazonium Salt: In alkaline conditions (pH > 7), the diazonium ion can be converted into non-reactive diazotate species.[4]

Therefore, a delicate balance must be struck. The coupling is initiated by adding the acidic diazonium salt solution to a solution of the coupling component where the pH is carefully controlled within a weakly acidic range to facilitate the reaction. The electrophilic diazonium ion typically attacks the para position relative to the most powerful activating group on the coupling component's ring.

Visualization of the Synthesis Pathway

To provide a clear overview, the chemical synthesis and the experimental workflow are depicted below.

Azo Dye Synthesis Scheme Figure 1: General Reaction Scheme for Azo Dye Synthesis cluster_diazo Diazotization (0-5°C, HCl) cluster_coupling Azo Coupling (pH 4-7) DiazoComponent Primary Aromatic Amine (e.g., Aniline-2-sulfonic acid) DiazoniumSalt Aryldiazonium Salt (Electrophile) DiazoComponent->DiazoniumSalt + NaNO2 Product Final Azo Dye (Water-Soluble) DiazoniumSalt->Product CouplingComponent 5-amino-2-(phenylamino)- benzenesulfonic acid (Nucleophile) CouplingComponent->Product G Figure 2: Experimental Workflow A Preparation of Diazo Component Solution B Diazotization Reaction (0-5°C) A->B Add NaNO₂ Solution D Azo Coupling Reaction (pH Control) B->D C Preparation of Coupling Component Solution C->D Add Diazonium Salt Solution Slowly E Isolation & Salting Out D->E Add NaCl F Purification (Vacuum Filtration & Washing) E->F G Drying F->G H Characterization (UV-Vis, FT-IR, NMR) G->H

Caption: Figure 2: Experimental Workflow

Detailed Experimental Protocol

This protocol details the synthesis of a representative water-soluble red azo dye by coupling diazotized aniline-2-sulfonic acid with 5-amino-2-(phenylamino)benzenesulfonic acid.

Safety Precautions: Always wear safety goggles, gloves, and a lab coat. Handle concentrated acids and all reagents in a well-ventilated fume hood. Solid diazonium salts can be explosive when dry; they should always be kept in solution.

Part A: Diazotization of Aniline-2-sulfonic acid
  • Preparation: In a 250 mL beaker, create a slurry of 1.73 g (0.01 mol) of aniline-2-sulfonic acid in 50 mL of water.

  • Acidification: To this slurry, add 2.5 mL of concentrated hydrochloric acid. Stir the mixture until a solution is formed, warming gently if necessary, and then cool it thoroughly in an ice-salt bath to 0–5 °C.

  • Nitrite Addition: In a separate small beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold aniline-2-sulfonic acid solution over 10 minutes, ensuring the temperature does not rise above 5 °C. [12]Keep the resulting clear diazonium salt solution in the ice bath for immediate use in the next step.

Part B: Azo Coupling
  • Coupling Solution: In a 400 mL beaker, dissolve 2.82 g (0.01 mol) of 5-amino-2-(phenylamino)benzenesulfonic acid in 100 mL of water containing 0.40 g (0.01 mol) of sodium hydroxide. This creates a solution of the sodium salt of the coupling component.

  • Cooling: Cool this solution in an ice bath to below 10 °C.

  • Coupling Reaction: Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Part A to the cold coupling component solution.

  • pH Adjustment & Completion: A deep red color should develop immediately. Monitor the pH and maintain it between 4 and 5 by adding small amounts of 10% sodium carbonate solution as needed. Continue stirring the reaction mixture in the ice bath for 1 hour to ensure the coupling is complete.

Part C: Isolation and Purification
  • Precipitation: "Salt out" the dye by adding approximately 20 g of sodium chloride (NaCl) to the reaction mixture and stirring until it dissolves. The salt decreases the solubility of the organic dye, causing it to precipitate.

  • Filtration: Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two 20 mL portions of a saturated sodium chloride solution to remove excess reactants and inorganic salts.

  • Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and dry in an oven at 60–70 °C.

Part D: Characterization

The identity and purity of the synthesized azo dye should be confirmed using standard analytical techniques:

  • UV-Visible Spectroscopy: Dissolve a small sample in water and record the spectrum to determine the wavelength of maximum absorbance (λ_max), which is characteristic of the dye's color.

  • FT-IR Spectroscopy: Identify characteristic functional group peaks, such as N=N stretching (typically weak), O-H and N-H stretching (broad), and S=O stretching from the sulfonate groups.

  • NMR Spectroscopy (¹H, ¹³C): Provides detailed structural information to confirm the final molecular structure. [13][14]

Quantitative Data Summary

The following table outlines the key parameters for the described synthesis.

Parameter Diazo Component (Aniline-2-sulfonic acid) Coupling Component (5-amino-2-(phenylamino)benzenesulfonic acid) Product (Azo Dye)
Molar Mass ( g/mol ) 173.19282.30472.48
Amount (mol) 0.010.01N/A
Mass (g) 1.732.82N/A
Reaction Temp. 0–5 °CCoupling at < 10 °CN/A
Reaction Time ~15 minutes~1 hourN/A
pH < 1 (Strongly Acidic)4–5 (Weakly Acidic)N/A
Theoretical Yield (g) N/AN/A4.72
Appearance N/AN/ADeep Red Powder

Note: Actual yield will vary based on experimental efficiency.

References

  • El-Apasery, M. A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. National Institutes of Health (NIH). [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. [Link]

  • Vîlcu, R., et al. (2024). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. MDPI. [Link]

  • Back, G., et al. (1981). Azo dyes which contain sulfonic acid groups and oxdiazolyl radicals.
  • Asian Journal of Chemistry. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Al-Rubaie, L. A., & Mhessn, R. J. (2012). Synthesis, Characterization and Analytical Study of New Azo Dye. ResearchGate. [Link]

  • Filimonov, V. D., et al. (2014). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. ResearchGate. [Link]

  • El-Sonbati, A. Z., et al. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. ResearchGate. [Link]

  • Woerner, A., et al. (1997). Process for preparing reactive azo dyes.
  • Chemistry with Caroline. (2023). Introduction to Azo Coupling Reactions for Organic Chemistry. YouTube. [Link]

  • Beck, G., et al. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Wikipedia. (n.d.). Azo coupling. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • The Chinese University of Hong Kong, et al. (n.d.). Experiment 8: Synthesis of an Azo Dye. [Link]

  • Penton, Z. G., & Zollinger, H. (1981). Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. Canadian Journal of Chemistry. [Link]

  • Zolton, L. (1964). Diazotization of Aliphatic and Aromatic Amines. University of Arizona Repository. [Link]

  • PHARMD GURU. (n.d.). DIAZOTISATION AND COUPLING. [Link]

  • JoVE. (2023). Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. [Link]

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Application

Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization and Coupling of 4-Aminodiphenylamine-2-sulfonic acid

Abstract This document provides a comprehensive technical guide for the diazotization of 4-Aminodiphenylamine-2-sulfonic acid and its subsequent azo coupling reaction to synthesize azo dyes. This guide is intended for re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the diazotization of 4-Aminodiphenylamine-2-sulfonic acid and its subsequent azo coupling reaction to synthesize azo dyes. This guide is intended for researchers, scientists, and professionals in drug development and materials science. It elucidates the underlying chemical mechanisms, provides detailed, field-proven laboratory protocols, and emphasizes critical safety considerations inherent to working with diazonium salts. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and success.

Introduction: The Significance of 4-Aminodiphenylamine-2-sulfonic acid in Chromophore Synthesis

4-Aminodiphenylamine-2-sulfonic acid is a pivotal intermediate in the chemical industry, primarily utilized in the manufacturing of a wide range of azo dyes.[1] Its molecular structure is uniquely suited for creating chromophores, the components of a molecule responsible for its color.[1] The synthesis of azo dyes from this precursor is a classic two-step process:

  • Diazotization: The conversion of the primary aromatic amine group (-NH₂) on 4-Aminodiphenylamine-2-sulfonic acid into a highly reactive diazonium salt (-N₂⁺).[2]

  • Azo Coupling: An electrophilic aromatic substitution reaction where the newly formed diazonium salt acts as an electrophile, reacting with an electron-rich nucleophilic coupling agent (such as a phenol, naphthol, or another aromatic amine) to form a stable azo compound (R-N=N-R').[3][4]

The resulting azo compounds possess an extended conjugated system, which causes them to absorb light in the visible spectrum, thus appearing brightly colored.[3] The versatility of this reaction allows for the synthesis of a vast library of dyes with varying colors and properties, making it a cornerstone of the dye manufacturing industry.[1][5]

Reaction Mechanisms: A Foundation for Protocol Design

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimizing the synthesis.

Mechanism of Diazotization

The diazotization reaction converts a primary aromatic amine into a diazonium salt through its interaction with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures.[2][6]

The key mechanistic steps are as follows:

  • Formation of the Electrophile: The strong acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[7]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine group of 4-Aminodiphenylamine-2-sulfonic acid attacks the nitrosonium ion.[7]

  • Proton Transfer & Dehydration: A series of proton transfer steps (tautomerization) and the eventual elimination of a water molecule lead to the formation of the resonance-stabilized aryldiazonium ion.[7]

The aromatic ring provides significant resonance stabilization to the diazonium group, making aromatic diazonium salts stable enough to be used as intermediates, provided the temperature is kept low.[7]

Mechanism of Azo Coupling

Azo coupling is a quintessential electrophilic aromatic substitution reaction.[3]

  • Electrophile and Nucleophile: The aryldiazonium cation (formed in the diazotization step) serves as the weak electrophile.[3] The reaction requires a strongly activated aromatic ring as the nucleophile, referred to as the coupling component.[3] Typical coupling components include phenols, naphthols, and aromatic amines.

  • Influence of pH: The pH of the reaction medium is a critical parameter.

    • For Phenolic Couplers: The reaction is typically conducted under mildly alkaline conditions (pH > 7). This deprotonates the phenol to form a highly nucleophilic phenoxide ion, which dramatically accelerates the rate of coupling.[3][8]

    • For Amine Couplers: The reaction is usually performed in weakly acidic conditions (pH 4-7). This ensures a sufficient concentration of the diazonium ion while leaving enough of the aromatic amine in its unprotonated, nucleophilic free-base form.[3]

  • Positional Selectivity (Regioselectivity): The electrophilic attack by the diazonium ion typically occurs at the para position of the activating group (-OH, -NH₂) on the coupling component due to steric accessibility. If the para position is already occupied, the coupling will occur at an available ortho position.[3]

Critical Safety Protocols for Handling Diazonium Salts

Trustworthiness: The protocols described herein are built upon a foundation of safety. Diazonium salts, particularly in their solid, dry state, are notoriously unstable and can be explosively hazardous, sensitive to friction, shock, and heat.[9] Adherence to the following safety rules is mandatory.

Rule #Safety DirectiveRationale
1Maintain Low Temperature Always keep the reaction temperature between 0-5 °C.[9][10][11]
2Never Isolate or Dry Never allow the diazonium salt to precipitate out of solution or dry out. Use the diazonium salt solution immediately after preparation.[2][9][10]
3Use Stoichiometric Nitrite Avoid using an excess of sodium nitrite. Use only a stoichiometric amount to prevent side reactions and the presence of residual oxidizers.[10]
4Quench Excess Nitrous Acid After diazotization is complete, any residual nitrous acid must be destroyed. This is typically done by adding a small amount of sulfamic acid or urea, which converts HNO₂ to N₂ gas.[12]
5Ensure Proper Venting Reactions can generate nitrogen gas (N₂), especially if the temperature rises. Ensure the reaction vessel is not sealed and is adequately vented, preferably within a fume hood.[9][10]
6Wear Appropriate PPE Safety goggles, a lab coat, and gloves are required at all times. A blast shield is highly recommended.
7Assume Explosive Potential If the properties of a specific diazonium salt are unknown, always assume it is explosive and handle it with extreme caution.[9][10]

Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis of an azo dye using 4-Aminodiphenylamine-2-sulfonic acid and 2-naphthol as a representative coupling agent.

Part A: Diazotization of 4-Aminodiphenylamine-2-sulfonic acid

This procedure details the formation of the diazonium salt intermediate.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
4-Aminodiphenylamine-2-sulfonic acid264.302.64 g10.0Starting amine.
Concentrated HCl (37%)36.462.5 mL~30Acid catalyst.
Sodium Nitrite (NaNO₂)69.000.70 g10.1Diazotizing agent.
Sulfamic Acid (H₃NSO₃)97.09~0.1 g~1To quench excess nitrite.
Distilled Water18.0250 mL-Solvent.
Ice-As needed-For cooling.
  • Preparation of Amine Suspension: In a 250 mL beaker, combine 2.64 g of 4-Aminodiphenylamine-2-sulfonic acid with 25 mL of distilled water. Add 2.5 mL of concentrated HCl. Stir the mixture to form a fine suspension.

  • Cooling: Place the beaker in an ice-water bath and begin vigorous stirring with a magnetic stir bar. Allow the suspension to cool to a stable temperature between 0 °C and 5 °C.

  • Preparation of Nitrite Solution: In a separate small beaker, dissolve 0.70 g of sodium nitrite in 10 mL of cold distilled water.

  • Diazotization Reaction: Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold, stirring amine suspension over 10-15 minutes. Crucial: Monitor the temperature closely with a thermometer and ensure it does not rise above 5 °C.[7][13]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes. The solution may become clearer as the diazonium salt forms.

  • Check for Excess Nitrous Acid: Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide test paper. An immediate dark blue-black color indicates the presence of excess nitrous acid.[14]

  • Quenching: If the test is positive, add a small amount of sulfamic acid (or urea) portion-wise until the starch-iodide test is negative (no color change). This step is critical for safety and to prevent unwanted side reactions.

  • The resulting cold diazonium salt solution is now ready and must be used immediately in the coupling reaction. Do not store it.[2]

Part B: Azo Coupling with 2-Naphthol

This procedure describes the reaction of the prepared diazonium salt with an activated coupling agent to form the final azo dye.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Diazonium Salt Solution-All from Part A~10.0Electrophile.
2-Naphthol (β-Naphthol)144.171.44 g10.0Coupling agent.
Sodium Hydroxide (NaOH)40.000.80 g20.0To activate the coupler.
Distilled Water18.0240 mL-Solvent.
Ice-As needed-For cooling.
  • Preparation of Coupling Agent Solution: In a 400 mL beaker, dissolve 0.80 g of sodium hydroxide in 40 mL of distilled water. Add 1.44 g of 2-naphthol to this alkaline solution and stir until it completely dissolves. The formation of the sodium salt of 2-naphthol (sodium 2-naphthoxide) is exothermic; cool the solution.[4]

  • Cooling: Place the beaker containing the 2-naphthoxide solution in a large ice-water bath and cool it to below 5 °C with stirring.

  • Coupling Reaction: Slowly, and with continuous, vigorous stirring, add the cold diazonium salt solution prepared in Part A to the cold 2-naphthoxide solution.

  • Observation: An intensely colored precipitate of the azo dye should form immediately upon mixing.[4][13] The color is typically a deep red or orange.

  • Reaction Completion: Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Product Isolation: Isolate the solid azo dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Drying: Carefully transfer the solid product to a watch glass and allow it to air-dry. For faster drying, a vacuum oven at a low temperature (e.g., 50-60 °C) can be used.

  • Characterization: The final product can be characterized by determining its melting point, and by spectroscopic methods such as UV-Vis and FT-IR.

Visualized Workflow and Reaction

Experimental Workflow

The overall experimental process can be visualized as a linear progression from starting materials to the final product.

G cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_workup Workup Amine 4-Aminodiphenylamine-2-sulfonic acid in HCl (aq) Diazonium Diazonium Salt Solution (0-5 °C) Amine->Diazonium Add Nitrite Dropwise Nitrite NaNO2 (aq) Nitrite->Diazonium AzoDye Azo Dye Precipitate Diazonium->AzoDye Use Immediately Coupler 2-Naphthol in NaOH (aq) (0-5 °C) Coupler->AzoDye Mix Solutions Filter Vacuum Filtration AzoDye->Filter Dry Drying Filter->Dry Product Final Azo Dye Product Dry->Product

Caption: Experimental workflow for azo dye synthesis.

Chemical Reaction Pathway

This diagram illustrates the core chemical transformations.

Reaction Amine Amine (Ar-NH2) Diazonium Diazonium Salt (Ar-N₂⁺) Amine->Diazonium + NaNO₂ / HCl 0-5 °C AzoDye Azo Dye (Ar-N=N-Ar') Diazonium->AzoDye Electrophilic Aromatic Substitution Coupler Coupling Agent (Ar'-H) Coupler->AzoDye

Caption: Simplified chemical reaction pathway.

References

  • US4254054A - Process for the manufacture of 4-nitro-4'-amino-diphenylamine-2-sulfonic acid and 2-nitro-4' - Google Patents. Google Patents.
  • US5424403A - Preparation of aminoazo dyes - Google Patents. Google Patents.
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  • Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

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  • Azo coupling - Wikipedia . Wikipedia. Available at: [Link]

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  • Reactive Chemical Hazards of Diazonium Salts - ResearchGate . ResearchGate. Available at: [Link]

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  • Introduction to Azo Coupling Reactions for Organic Chemistry - YouTube . YouTube. Available at: [Link]

  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters - ACS Publications . ACS Publications. Available at: [Link]

  • (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole - ResearchGate . ResearchGate. Available at: [Link]

  • DIAZOTISATION AND COUPLING - PHARMD GURU . PHARMD GURU. Available at: [Link]

  • Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions - Canadian Science Publishing . Canadian Science Publishing. Available at: [Link]

  • Second Semester Experiment 1 Preparation of Azo dye from diazonium salt . University of Technology, Iraq. Available at: [Link]

  • Diazotization safety - Sciencemadness Discussion Board . Sciencemadness.org. Available at: [Link]

  • The Crucial Role of 4-Aminodiphenylamine-2-sulfonic Acid in Modern Dye Manufacturing . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

Method

Application Note: A Rapid, Validated UPLC Method for the Analysis of 5-amino-2-anilinobenzenesulfonic acid

Abstract This application note details a robust and highly efficient Ultra-Performance Liquid Chromatography (UPLC) method for the rapid analysis of 5-amino-2-anilinobenzenesulfonic acid. This compound, possessing both a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly efficient Ultra-Performance Liquid Chromatography (UPLC) method for the rapid analysis of 5-amino-2-anilinobenzenesulfonic acid. This compound, possessing both acidic (sulfonic acid) and basic (amino) functional groups, presents unique chromatographic challenges. The developed reversed-phase method leverages the power of sub-2-μm particle column technology to achieve excellent peak shape, resolution, and a significantly reduced runtime of under 5 minutes. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a high-throughput, reliable analytical solution. All procedures are established in accordance with International Council for Harmonisation (ICH) guidelines for analytical method validation.[1][2][3][4][5]

Introduction: The Need for Speed and Precision

5-amino-2-anilinobenzenesulfonic acid is an aromatic sulfonic acid derivative. Compounds of this class are pivotal in various industrial applications, including the synthesis of dyes and as potential impurities or starting materials in the pharmaceutical manufacturing process.[6][7] The accurate and rapid quantification of such compounds is critical for process monitoring, quality assurance, and stability testing. Traditional High-Performance Liquid Chromatography (HPLC) methods, while reliable, often suffer from long analysis times and lower resolution, creating bottlenecks in high-throughput environments.

Ultra-Performance Liquid Chromatography (UPLC) technology addresses these limitations by utilizing columns packed with sub-2-μm particles.[][9][10] This innovation allows for operation at higher linear velocities without sacrificing separation efficiency, leading to dramatically faster runtimes, improved resolution, and enhanced sensitivity.[9][10] This application note provides a comprehensive, field-tested protocol that harnesses the full potential of UPLC for the analysis of this zwitterionic analyte.

Foundational Principles of the Method

The successful separation of 5-amino-2-anilinobenzenesulfonic acid hinges on the precise control of its ionization state and its interaction with the stationary phase.

Analyte Characteristics

The analyte possesses a strongly acidic sulfonic acid group and two basic amino groups. This zwitterionic nature means its net charge and polarity are highly dependent on the pH of the mobile phase. The sulfonic acid moiety makes the compound highly polar and water-soluble, which can lead to poor retention on traditional reversed-phase columns.

Chromatographic Strategy: The Causality Behind Experimental Choices

To achieve robust and reproducible separation, a reversed-phase UPLC approach with strict pH control was selected.

  • Column Chemistry: An ACQUITY UPLC™ BEH C18 column was chosen. The Ethylene Bridged Hybrid (BEH) particle technology provides exceptional chemical stability across a wide pH range, which is essential for method robustness.[11] The C18 stationary phase offers the necessary hydrophobicity to retain the aromatic backbone of the analyte.

  • Mobile Phase pH Control: An acidic mobile phase (pH ≈ 2.8) using formic acid is employed.[12] At this pH, the ionization of the strongly acidic sulfonic acid group is suppressed, minimizing its ionic character and promoting retention via hydrophobic interactions with the C18 stationary phase. Concurrently, the amino groups are protonated. Controlling the pH well below the pKa of the analyte ensures consistent ionization and, therefore, stable retention times.[13][14]

  • Organic Modifier: Acetonitrile is used as the organic modifier due to its low viscosity, which is ideal for high-pressure UPLC systems, and its low UV cutoff, ensuring minimal interference during detection.

  • Gradient Elution: A gradient elution is utilized to ensure a short analysis time while providing sufficient resolution to separate the main analyte from any potential impurities that may have different polarities.[15]

The logical flow from analyte properties to the final method parameters is illustrated in the diagram below.

Method_Logic cluster_params Method Parameter Selection Analyte Analyte Properties (Zwitterionic: Sulfonic Acid + Amino Groups) Challenge Chromatographic Challenge (High Polarity, pH-dependent Retention) Analyte->Challenge Strategy Core Strategy (Reversed-Phase UPLC with pH Control) Challenge->Strategy Column Column Choice: ACQUITY BEH C18 (Wide pH stability, Hydrophobic retention) Strategy->Column MobilePhase Mobile Phase: Acidic pH (Formic Acid) (Suppresses ionization, ensures stable retention) Strategy->MobilePhase Detector Detector: PDA (Monitors UV absorbance of aromatic rings) Strategy->Detector Result Outcome: Rapid, Robust, and Reproducible Separation Column->Result MobilePhase->Result Detector->Result

Caption: Rationale for UPLC method parameter selection.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure data integrity.

Instrumentation and Materials
  • UPLC System: Waters ACQUITY UPLC™ System with Binary Solvent Manager, Sample Manager, Column Heater, and Photodiode Array (PDA) Detector.

  • Data System: Empower™ 3 Chromatography Data Software.

  • Analytical Column: Waters ACQUITY UPLC™ BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Formic acid (reagent grade, ~99%)

    • Deionized water (18.2 MΩ·cm)

    • 5-amino-2-anilinobenzenesulfonic acid reference standard.

UPLC Chromatographic Conditions
ParameterSetting
Column ACQUITY UPLC™ BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1.0 µL
Detection Wavelength 254 nm (PDA: 210-400 nm)
Run Time 4.0 minutes
Gradient Program Time (min)
0.0
2.5
3.0
3.1
4.0
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of deionized water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of acetonitrile. Mix thoroughly and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Analytical Workflow

The end-to-end process from sample preparation to final report generation is outlined below.

Workflow cluster_prep Preparation cluster_analysis UPLC Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phases & Diluent sys_suit Perform System Suitability Test prep_solutions->sys_suit prep_std Prepare Standard Solutions prep_std->sys_suit prep_sample Prepare Sample (Dissolve in Diluent) inject Inject Standards & Samples prep_sample->inject sys_suit->inject If Pass acquire Acquire Data (4 min/run) inject->acquire integrate Integrate Peaks acquire->integrate quantify Quantify Analyte integrate->quantify report Generate Report quantify->report

Caption: UPLC analytical workflow diagram.

System Suitability Criteria

To ensure the validity of the analytical results, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed ready for analysis if the following criteria are met:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 10,000

  • %RSD of Peak Area: ≤ 2.0%

Performance Characteristics and Validation

The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[1][4]

Specificity and Peak Purity

The method demonstrated excellent specificity. A chromatogram of the diluent showed no interfering peaks at the retention time of 5-amino-2-anilinobenzenesulfonic acid. The peak purity analysis using the PDA detector confirmed that the analyte peak was spectrally homogeneous, indicating no co-eluting impurities.

Linearity, Precision, and Accuracy

The method's performance was evaluated across a range of concentrations. The results, summarized below, confirm the method is linear, precise, and accurate for quantitative analysis.

Performance ParameterAcceptance CriteriaResult
Linearity Range N/A1 - 200 µg/mL
Correlation Coefficient (R²) ≥ 0.9990.9998
Repeatability (%RSD, n=6) ≤ 2.0%0.85%
Intermediate Precision (%RSD) ≤ 2.0%1.22%
Accuracy (Recovery %) 98.0 - 102.0%99.2% - 101.5%
Robustness

The method's robustness was confirmed by introducing small, deliberate variations to key parameters, including column temperature (± 2 °C), flow rate (± 0.05 mL/min), and mobile phase pH (± 0.1 units).[16] In all cases, the system suitability criteria were met, and the quantitative results were not significantly affected, demonstrating the reliability of the method.

Conclusion

The UPLC method presented in this application note provides a rapid, sensitive, and reliable tool for the analysis of 5-amino-2-anilinobenzenesulfonic acid. With a runtime of under 4 minutes, this method offers a significant improvement in sample throughput compared to conventional HPLC techniques. The comprehensive validation data confirms that the method is accurate, precise, and robust, making it highly suitable for routine use in quality control laboratories and research settings within the pharmaceutical and chemical industries.

References

  • Garg, U., & Al-Turkmani, M. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in molecular biology (Clifton, N.J.), 1378, 49–56. [Link]

  • Chemeo. 5-Amino-2-chlorobenzenesulfonic acid Properties vs Temperature. [Link]

  • Wang, Y., et al. (2020). Simultaneous determination of five essential amino acids in plasma of Hyperlipidemic subjects by UPLC-MS/MS. Lipids in Health and Disease, 19(1), 47. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]

  • Chemsrc. CAS#:119-70-0 | 5-amino-2-(4-aminoanilino)benzenesulfonic acid. [Link]

  • Pappa, C. G., et al. (2018). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. Food chemistry, 249, 13-18. [Link]

  • Szkudzińska, K., et al. (2017). Method validation for determination of amino acids in feed by UPLC. Accreditation and Quality Assurance, 22(5), 295-301. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Patel, K., & Patel, P. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]

  • Waters Corporation. Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. [Link]

  • ResearchGate. Development and validation of UPLC method for determination of primaquine phosphate and its impurities. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chromatography Forum. Retention (or elution) of sulfonic acid. [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • PubChem. 5-Amino-2-methylbenzenesulfonic acid. [Link]

  • Waters Corporation. ACQUITY UPLC Columns. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Journal of Young Pharmacists. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • ResearchGate. Impurity Profiling and a Stability-Indicating UPLC Method Development and Validation for the Estimation of Related Impurities of Halobetasol Propionate in Halobetasol Propionate 0.05% (w/w) Cream. [Link]

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Application

Application Notes &amp; Protocols for the Utilization of 5-amino-2-(phenylamino)benzenesulfonic acid as a Pharmaceutical Intermediate

Introduction: The Strategic Importance of 5-amino-2-(phenylamino)benzenesulfonic acid 5-amino-2-(phenylamino)benzenesulfonic acid (CAS No: 91-30-5) is a highly functionalized aromatic compound that serves as a critical b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-amino-2-(phenylamino)benzenesulfonic acid

5-amino-2-(phenylamino)benzenesulfonic acid (CAS No: 91-30-5) is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex pharmaceutical molecules.[1][2][3] Its structure, featuring a sulfonic acid group, a primary amino group, and a secondary phenylamino group, offers multiple reactive sites for chemical modification.[1] This trifecta of functional groups allows for a diverse range of chemical transformations, making it a versatile intermediate in the construction of active pharmaceutical ingredients (APIs).

The sulfonic acid moiety enhances aqueous solubility, a desirable property for both reaction work-ups and the pharmacokinetic profile of final drug products.[1] The two distinct amino groups—a primary and a secondary—provide differential reactivity, enabling regioselective chemical modifications. This guide provides an in-depth exploration of its synthesis, characterization, and application, with detailed protocols designed for researchers and drug development professionals.

Physicochemical & Structural Properties

A thorough understanding of the intermediate's properties is fundamental to its effective use in synthesis.

PropertyValueSource
IUPAC Name 5-amino-2-anilinobenzenesulfonic acid[1]
CAS Number 91-30-5[1]
Molecular Formula C₁₂H₁₂N₂O₃S[1][2][3][4]
Molecular Weight 264.30 g/mol [1][2][4]
Appearance Off-white solid[3]
Water Solubility 2.71 g/L at 25°C[3]
pKa -1.27 ± 0.45 (Predicted)[3]
Density 1.464 g/cm³[3]

Synthesis Pathway Overview

The synthesis of 5-amino-2-(phenylamino)benzenesulfonic acid typically involves multi-step processes that build the molecule's core structure through controlled aromatic chemistry. A common and logical approach involves the nitration of a precursor, followed by a selective reduction.

The causality behind this pathway is rooted in the directing effects of the substituents on the benzene ring. A plausible synthetic route begins with 2-(phenylamino)benzenesulfonic acid, which is first nitrated. The sulfonic acid and phenylamino groups direct the incoming nitro group. This is followed by a selective reduction of the nitro group to an amine.

cluster_synthesis Synthesis Workflow A 2-(Phenylamino)benzenesulfonic Acid B Nitration (HNO₃/H₂SO₄, 0-5°C) A->B Step 1 C 5-Nitro-2-(phenylamino)benzenesulfonic Acid B->C D Reduction (Fe/HCl or H₂/Pd-C) C->D Step 2 E 5-Amino-2-(phenylamino)benzenesulfonic Acid (Final Intermediate) D->E

Caption: A plausible synthesis workflow for the target intermediate.

This two-step process is efficient, with conditions chosen to maximize regioselectivity and yield. For instance, low temperatures during nitration are critical to prevent over-nitration and side reactions.[1] The choice of reducing agent in the second step (e.g., iron in acidic medium or catalytic hydrogenation) is based on cost, scale, and functional group compatibility.[1]

Application in Pharmaceutical Synthesis: A Protocol for Benzimidazole Formation

To illustrate its utility, this section details a protocol for using 5-amino-2-(phenylamino)benzenesulfonic acid to synthesize a substituted benzimidazole derivative. Benzimidazoles are a common scaffold in many marketed drugs. This synthetic pathway leverages the vicinal arrangement of the amino groups after a key transformation.

cluster_workflow Experimental Workflow: Benzimidazole Synthesis start Start: 5-amino-2-(phenylamino) benzenesulfonic acid step1 Step 1: Acetylation (Acetic Anhydride, Pyridine) start->step1 intermediate1 N-(4-amino-2-sulfophenyl)-N-phenylacetamide step1->intermediate1 step2 Step 2: Nitration (HNO₃/H₂SO₄) intermediate1->step2 intermediate2 Acetylated & Nitrated Intermediate step2->intermediate2 step3 Step 3: Reductive Cyclization (Na₂S₂O₄ or H₂/Pd-C) intermediate2->step3 product Final Product: Substituted Phenylbenzimidazole Sulfonic Acid step3->product

Caption: Workflow for synthesizing a benzimidazole derivative.

Step 1: Selective Acetylation of the Secondary Amine

Rationale: The phenylamino group is more nucleophilic and sterically accessible than the primary amino group at position 5. Acetylation with acetic anhydride under controlled conditions can selectively protect it, directing subsequent reactions to other parts of the molecule.

Protocol:

  • Suspend 10.0 g (37.8 mmol) of 5-amino-2-(phenylamino)benzenesulfonic acid in 100 mL of pyridine in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0°C in an ice bath.

  • Add 4.2 mL (45.4 mmol) of acetic anhydride dropwise over 30 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, pour the reaction mixture into 500 mL of ice-cold water.

  • Acidify the solution to pH 2-3 with concentrated HCl to precipitate the product.

  • Filter the resulting solid, wash with cold water (3 x 50 mL), and dry under vacuum to yield N-(4-amino-2-sulfophenyl)-N-phenylacetamide.

Step 2: Nitration

Rationale: The acetylated intermediate is now subjected to nitration. The powerful activating effect of the primary amino group directs the incoming nitro group to the ortho position (position 3), adjacent to the secondary amine.

Protocol:

  • Carefully add 10.0 g of the dried product from Step 1 to 50 mL of concentrated sulfuric acid at 0°C in a 250 mL flask.

  • Prepare a nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the substrate solution over 45 minutes, maintaining the reaction temperature between 0-5°C.

  • Stir the reaction mixture at 0-5°C for 2 hours.

  • Carefully pour the mixture onto 500 g of crushed ice with vigorous stirring.

  • The nitrated product will precipitate. Filter the solid, wash thoroughly with ice-cold water until the washings are neutral, and dry under vacuum.

Step 3: Reductive Cyclization to Form the Benzimidazole Ring

Rationale: In this crucial step, a reducing agent simultaneously reduces the newly introduced nitro group to an amine and hydrolyzes the acetyl protecting group. The resulting 1,2-diamino intermediate spontaneously cyclizes to form the stable benzimidazole ring system. Sodium dithionite (Na₂S₂O₄) is an effective reagent for this transformation. A similar cyclization process is described in the synthesis of 2-phenylbenzimidazole-5-sulfonic acid.[5]

Protocol:

  • Suspend 10.0 g of the nitrated intermediate from Step 2 in 150 mL of a 1:1 mixture of ethanol and water.

  • Heat the mixture to 70°C to achieve partial dissolution.

  • Add 25.0 g of sodium dithionite (Na₂S₂O₄) portion-wise over 30 minutes. The reaction is exothermic and may cause the solvent to reflux.

  • After the addition is complete, maintain the reaction at reflux for 3 hours. The solution color should change, indicating the reduction of the nitro group.

  • Cool the reaction mixture to room temperature and adjust the pH to ~5-6 with acetic acid, which will cause the product to precipitate.

  • Filter the solid product, wash with cold water, then with a small amount of cold ethanol.

  • Recrystallize from an ethanol/water mixture to obtain the purified phenylbenzimidazole sulfonic acid derivative.

Analytical Validation and Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the intermediate and subsequent products.

Analysis TechniquePurpose & Protocol Summary
HPLC To determine purity and quantify impurities. A reverse-phase (RP) HPLC method is suitable.[1][6] Method: Column: C18 (e.g., Newcrom R1). Mobile Phase: Acetonitrile and water with an acid modifier like phosphoric acid or formic acid (for MS compatibility).[6] Detection: UV at a suitable wavelength (e.g., 254 nm).
Mass Spectrometry (MS) To confirm the molecular weight of the intermediate and products. It can be coupled with HPLC (LC-MS) for enhanced analytical power.[7]
NMR Spectroscopy ¹H and ¹³C NMR are used for unambiguous structural elucidation by analyzing chemical shifts, coupling constants, and integration of proton and carbon signals.
FTIR Spectroscopy To identify key functional groups (e.g., -SO₃H, -NH₂, C=O) based on their characteristic vibrational frequencies.

Safety, Handling, and Storage

Hazard Identification: 5-amino-2-(phenylamino)benzenesulfonic acid is classified as harmful if swallowed and may cause an allergic skin reaction.[4]

  • GHS Hazard Codes: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[4]

Handling Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Wash hands thoroughly after handling.[8]

  • In case of skin contact, immediately flush with plenty of water.[8]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from strong oxidizing agents.

Conclusion

5-amino-2-(phenylamino)benzenesulfonic acid is a strategically valuable intermediate for pharmaceutical synthesis. Its unique arrangement of functional groups provides a robust platform for constructing complex molecular architectures, particularly heterocyclic systems like benzimidazoles. The protocols and data presented in this guide offer a framework for its successful application in drug discovery and development, emphasizing the importance of controlled reaction conditions, rigorous analytical validation, and adherence to safety protocols.

References

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, 5-amino-2-(phenylamino)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) 5-Amino-2-methylbenzenesulfonamide. Retrieved from [Link]

  • Hainan Sincere Industries. (n.d.). What is benzenesulfonic acid?. Retrieved from [Link]

  • ChemAnalyst. (2025). A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]

  • NICNAS. (2016). Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt: Human health tier III assessment. Retrieved from [Link]

  • Google Patents. (n.d.). CN101723858B - Method for preparing benzenesulfonic acid.
  • MDPI. (n.d.). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Retrieved from [Link]

  • American Chemical Society. (2023). Benzenesulfonic acid. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonic acid, 5-amino-2-(phenylamino)-. Retrieved from [Link]

  • US EPA. (n.d.). Benzenesulfonic acid, 5-amino-2-(phenylamino)- - Substance Details. Retrieved from [Link]

  • ChemBK. (2024). 5-Amino-2-(phenylamino)-benzenesulfonic acid. Retrieved from [Link]

  • Dyes Intermediates. (2013). 5-Amino-2-(phenylamino)benzenesulfonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN1297544C - 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production.
  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - BENZENE SULPHONIC ACID. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-5-methylbenzenesulfonic acid. Retrieved from [Link]

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Method

Application Notes and Protocols: 4-Aminodiphenylamine-2-sulfonic acid as a Versatile Precursor for Functional Materials in Optoelectronics and Fluorescence

Authored by: Dr. Evelyn Reed, Senior Application Scientist Welcome to a detailed exploration of 4-Aminodiphenylamine-2-sulfonic acid, a molecule that, while not a primary optoelectronic or fluorescent material itself, se...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Welcome to a detailed exploration of 4-Aminodiphenylamine-2-sulfonic acid, a molecule that, while not a primary optoelectronic or fluorescent material itself, serves as a critical building block for the synthesis of advanced functional dyes. In this guide, we will delve into the rationale behind its use, provide detailed protocols for its derivatization, and explore the applications of the resulting materials. Our focus is on providing a comprehensive understanding of how the inherent chemical properties of this precursor can be leveraged to create novel materials for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of 4-Aminodiphenylamine-2-sulfonic acid

4-Aminodiphenylamine-2-sulfonic acid is a diarylamine derivative characterized by the presence of both an amine (-NH₂) and a sulfonic acid (-SO₃H) group. While its direct application in optoelectronic devices or as a fluorescent probe is not extensively documented, its true value lies in its role as a versatile intermediate. The unique combination of functional groups makes it an ideal starting material for creating more complex molecules with tailored photophysical and electrochemical properties.

The diphenylamine core is a well-known electron-donating and hole-transporting moiety, a feature that is highly desirable in the design of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The sulfonic acid group imparts aqueous solubility, which is advantageous for certain biological and sensing applications, as well as for solution-based processing of thin films. The primary amine group provides a reactive site for further chemical modifications, allowing for the facile introduction of other functional groups to tune the final properties of the molecule.

Synthetic Strategy: From Precursor to Functional Dye

A common application of 4-Aminodiphenylamine-2-sulfonic acid is in the synthesis of azo dyes. The primary amine can be readily diazotized and then coupled with an electron-rich aromatic compound to create a highly conjugated system. This extended π-conjugation is the origin of the vibrant color and, in many cases, the fluorescent and electrochemical properties of the resulting dye.

General Workflow for Azo Dye Synthesis

The following diagram illustrates the general two-step process for converting 4-Aminodiphenylamine-2-sulfonic acid into a functional azo dye.

Azo Dye Synthesis Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 4-Aminodiphenylamine-2-sulfonic acid B NaNO₂ / HCl (0-5 °C) A->B C Diazonium Salt Intermediate B->C E Azo Dye C->E Coupling Reaction D Coupling Agent (e.g., Naphthol derivative) D->E Alkaline Conditions

Caption: General workflow for the synthesis of an azo dye starting from 4-Aminodiphenylamine-2-sulfonic acid.

Protocol: Synthesis of a Water-Soluble Azo Dye for Fluorescence Studies

This protocol details the synthesis of a representative water-soluble azo dye using 4-Aminodiphenylamine-2-sulfonic acid and 2-naphthol as the coupling agent. The resulting dye can be investigated for its fluorescent properties and potential use in sensing applications.

Materials and Reagents
  • 4-Aminodiphenylamine-2-sulfonic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Step-by-Step Procedure

Part A: Diazotization of 4-Aminodiphenylamine-2-sulfonic acid

  • In a 250 mL beaker, dissolve 2.64 g (0.01 mol) of 4-Aminodiphenylamine-2-sulfonic acid in 50 mL of distilled water containing 1.0 g (0.025 mol) of NaOH. Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add 2.5 mL of concentrated HCl to the solution. A fine precipitate of the amine salt may form.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine salt suspension over a period of 15-20 minutes. Maintain the temperature below 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Part B: Azo Coupling

  • In a separate 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% NaOH solution.

  • Cool the 2-naphthol solution to 5-10 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the 2-naphthol solution with vigorous stirring.

  • A deep red color should develop immediately, indicating the formation of the azo dye.

  • Continue stirring the reaction mixture for 1-2 hours, allowing the temperature to slowly rise to room temperature.

  • The dye can be precipitated by adding a saturated solution of NaCl (salting out).

  • Filter the precipitated dye using a Buchner funnel, wash with a small amount of cold brine solution, and dry in a vacuum oven at 60 °C.

Characterization and Potential Applications

The synthesized dye should be characterized to understand its optoelectronic and fluorescent properties.

Spectroscopic and Electrochemical Characterization
Technique Purpose Typical Expected Results
UV-Visible Spectroscopy To determine the absorption spectrum and the wavelength of maximum absorption (λmax).A strong absorption band in the visible region (e.g., 450-550 nm), characteristic of the extended π-conjugated system of the azo dye.
Fluorescence Spectroscopy To measure the emission spectrum, quantum yield, and Stokes shift.Emission at a longer wavelength than the absorption maximum. The intensity and quantum yield will depend on the specific structure and solvent environment.
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels, which are crucial for assessing its potential in optoelectronic devices.Reversible or quasi-reversible oxidation and reduction peaks. From these, the ionization potential and electron affinity can be estimated, indicating its suitability as a hole or electron transport material.
Potential Applications
  • Fluorescent Probes: The water solubility imparted by the sulfonic acid group makes these dyes potential candidates for fluorescent probes in biological systems. The fluorescence may be sensitive to changes in pH, polarity, or the presence of specific metal ions.

  • Organic Light-Emitting Diodes (OLEDs): While the sulfonic acid group can be problematic for vacuum deposition, derivatives of the diphenylamine core are widely used as hole transport layers in OLEDs. Solution-processable OLEDs could potentially utilize sulfonated materials.

  • Dye-Sensitized Solar Cells (DSSCs): The azo dye could act as a sensitizer, absorbing light and injecting electrons into a semiconductor like TiO₂. The sulfonic acid group can also serve as an anchoring group to the semiconductor surface.

Conclusion

4-Aminodiphenylamine-2-sulfonic acid is a valuable and versatile precursor in the synthesis of functional organic materials. Its strategic combination of a reactive amine, a solubilizing sulfonic acid group, and an electro-active diphenylamine core provides a powerful platform for creating a diverse range of azo dyes with tunable properties. By understanding the fundamental chemistry of this molecule and applying the synthetic and characterization protocols outlined in this guide, researchers can unlock new possibilities in the fields of fluorescence imaging, sensing, and organic electronics.

References

  • Title: Synthesis and spectral properties of some novel acid dyes derived from 4-aminodiphenylamine-2-sulfonic acid and their application on wool and nylon fabrics Source: Journal of the Serbian Chemical Society URL: [Link]

  • Title: Diphenylamine and its derivatives in the synthesis of photo- and electroactive materials for OLEDs Source: RSC Advances URL: [Link]

  • Title: Azo Dyes: Synthesis, Properties, and Applications Source: IntechOpen URL: [Link]

Application

Application Notes and Protocols: Investigating the Cell Signaling Effects of 5-amino-2-(phenylamino)benzenesulfonic acid

Introduction: Unveiling the Bio-Potential of a Phenyl-Substituted Aminobenzenesulfonic Acid 5-amino-2-(phenylamino)benzenesulfonic acid is an aromatic organic compound characterized by a benzenesulfonic acid core with bo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bio-Potential of a Phenyl-Substituted Aminobenzenesulfonic Acid

5-amino-2-(phenylamino)benzenesulfonic acid is an aromatic organic compound characterized by a benzenesulfonic acid core with both amino and phenylamino substituents. While its industrial applications are documented, its role in biological systems, particularly in the intricate web of cell signaling, remains largely unexplored. The presence of structural motifs common to bioactive molecules—such as the sulfonamide-like moiety and aromatic amine groups—suggests a potential for interaction with key cellular targets, including enzymes and transcription factors.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the potential effects of 5-amino-2-(phenylamino)benzenesulfonic acid on pivotal cell signaling pathways.

The structural characteristics of this compound, particularly the presence of a substituted amino group on a benzene ring, are reminiscent of pharmacophores found in some kinase inhibitors.[1][2][3] Tyrosine kinases, for instance, are a major class of enzymes that are often targeted by drugs containing anilino-quinazoline or similar scaffolds, which share the feature of a substituted aromatic amine.[2][4] These enzymes are critical nodes in signaling cascades that regulate cell proliferation, differentiation, and survival.[5][6] Therefore, a logical starting point for investigating the biological activity of 5-amino-2-(phenylamino)benzenesulfonic acid is to explore its potential as a modulator of protein kinase-mediated signaling pathways.

This guide will provide a hypothesized framework and detailed protocols for a multi-tiered investigation, beginning with broad assessments of cytotoxicity and progressing to focused analyses of specific signaling pathways, namely the MAPK/ERK and NF-κB pathways. These pathways are central to cellular responses to a wide range of stimuli and are frequently dysregulated in disease.

Hypothesized Mechanism of Action and Investigational Workflow

Given the structural similarities to known kinase inhibitors, we hypothesize that 5-amino-2-(phenylamino)benzenesulfonic acid may act as an inhibitor of one or more protein kinases. The sulfonic acid group could influence solubility and potentially interact with the ATP-binding pocket of kinases. The aromatic amine structure is a key feature in many tyrosine kinase inhibitors that compete with ATP.[2]

To test this hypothesis and elucidate the broader effects of this compound on cell signaling, a systematic, multi-stage experimental approach is recommended. This workflow is designed to be self-validating, with each stage informing the next.

G cluster_0 Stage 1: Foundational Assays A Compound Preparation and Solubilization B Cell Line Selection and Culture A->B C Cytotoxicity and Cell Viability Assessment (MTT Assay) B->C D Western Blot Analysis of MAPK/ERK Pathway (p-ERK, Total ERK) C->D E Broad Kinase Inhibitor Screening Panel (Optional, High-Throughput) D->E F Nuclear Extraction for Transcription Factor Analysis D->F G Western Blot for NF-κB (p65) Nuclear Translocation F->G I I G->I H Analysis of IκBα Degradation H->G

Caption: Experimental workflow for investigating 5-amino-2-(phenylamino)benzenesulfonic acid.

PART 1: Foundational Assays - Cytotoxicity and Cell Viability

Before investigating specific signaling pathways, it is crucial to determine the concentration range at which 5-amino-2-(phenylamino)benzenesulfonic acid exhibits biological activity without causing overt cytotoxicity. The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-amino-2-(phenylamino)benzenesulfonic acid on a selected cell line.

Materials:

  • Selected cancer or immortalized cell line (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-amino-2-(phenylamino)benzenesulfonic acid

  • Sterile DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-amino-2-(phenylamino)benzenesulfonic acid in DMSO. Further dilute this stock solution in culture medium to create a series of working concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

  • Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of the solubilization solution to each well.[7] Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate overnight in the incubator. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

ParameterDescription
Cell Line Dependent on research focus (e.g., lung, breast, colon cancer)
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations 0.1 µM to 200 µM (suggested range)
Incubation Time 24, 48, 72 hours
MTT Concentration 0.5 mg/mL (final)
Absorbance Wavelength 570 nm

PART 2: Analysis of Key Kinase Signaling Pathways

Based on the IC50 values obtained, subsequent experiments should be conducted at non-toxic concentrations. A primary target for investigation is the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade involved in cell proliferation, differentiation, and stress responses. A common readout for the activation of this pathway is the phosphorylation of ERK1/2 (p44/42 MAPK).[10][11]

G cluster_0 MAPK/ERK Signaling Pathway cluster_1 Potential Inhibition Point A Growth Factor (e.g., EGF) B Receptor Tyrosine Kinase (e.g., EGFR) A->B C Ras B->C D Raf C->D E MEK1/2 D->E F ERK1/2 E->F G Transcription Factors (e.g., c-Myc, Elk-1) F->G H Gene Expression (Proliferation, Survival) G->H I 5-amino-2-(phenylamino)benzenesulfonic acid I->B Hypothesized Inhibition I->D Hypothesized Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Protocol 2: Western Blotting for Phospho-ERK1/2

Objective: To determine if 5-amino-2-(phenylamino)benzenesulfonic acid inhibits growth factor-induced phosphorylation of ERK1/2.

Materials:

  • Cell line cultured in 6-well plates

  • 5-amino-2-(phenylamino)benzenesulfonic acid

  • Growth factor (e.g., EGF, FGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL chemiluminescence substrate

Procedure:

  • Cell Culture and Starvation: Grow cells in 6-well plates to 80-90% confluency. To reduce basal phosphorylation levels, serum-starve the cells for 12-24 hours in a serum-free medium.[10]

  • Pre-treatment: Treat the starved cells with non-toxic concentrations of 5-amino-2-(phenylamino)benzenesulfonic acid (determined from the MTT assay) for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes. Include a non-stimulated control and a stimulated vehicle control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11][12]

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with the anti-total ERK1/2 antibody.[11]

PART 3: Investigation of the NF-κB Signaling Pathway

Aromatic amines have been implicated in modulating inflammatory responses and cellular stress pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation (e.g., by TNF-α), IκB is phosphorylated and degraded, allowing NF-κB (commonly the p65 subunit) to translocate to the nucleus and activate gene transcription.[13][14]

G cluster_0 NF-κB Signaling Pathway cluster_1 Potential Inhibition Point A Stimulus (e.g., TNF-α) B IKK Complex A->B C IκBα B->C Phosphorylation & Degradation D NF-κB (p65/p50) C->D Releases E Nuclear Translocation D->E F Gene Transcription (Inflammation, Survival) E->F G 5-amino-2-(phenylamino)benzenesulfonic acid G->B Hypothesized Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway.

Protocol 3: Analysis of NF-κB (p65) Nuclear Translocation

Objective: To determine if 5-amino-2-(phenylamino)benzenesulfonic acid inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Nuclear and Cytoplasmic Extraction Kit or buffers

  • Cell line cultured in 10 cm dishes

  • Stimulating agent (e.g., 20 ng/mL TNF-α)

  • Primary antibodies: Rabbit anti-NF-κB p65, Mouse anti-Lamin B1 (nuclear marker), Rabbit anti-α-Tubulin (cytoplasmic marker)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

Procedure:

  • Cell Culture and Treatment: Grow cells in 10 cm dishes to 80-90% confluency. Pre-treat with non-toxic concentrations of 5-amino-2-(phenylamino)benzenesulfonic acid for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α for 30 minutes.

  • Cell Harvesting: Wash cells with ice-cold PBS and harvest using a cell scraper.

  • Nuclear and Cytoplasmic Fractionation: Isolate the nuclear and cytoplasmic fractions using a commercial kit or a standard biochemical protocol.[15][16][17] This typically involves sequential lysis with hypotonic and hypertonic buffers and differential centrifugation.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts.

  • Western Blotting: Perform western blotting as described in Protocol 2 for the following proteins:

    • NF-κB p65: To assess its presence in both fractions.

    • Lamin B1: As a loading control for the nuclear fraction.

    • α-Tubulin: As a loading control for the cytoplasmic fraction.

  • Data Analysis: Compare the levels of p65 in the nuclear and cytoplasmic fractions across the different treatment conditions. A decrease in nuclear p65 in the compound-treated, TNF-α stimulated sample compared to the TNF-α stimulated vehicle control indicates inhibition of NF-κB translocation.

Conclusion and Future Directions

This application note provides a structured framework and detailed protocols for the initial investigation into the cell signaling effects of 5-amino-2-(phenylamino)benzenesulfonic acid. By systematically evaluating its cytotoxicity and its impact on the MAPK/ERK and NF-κB pathways, researchers can generate foundational data to guide further studies.

Positive results from these assays, such as the inhibition of ERK phosphorylation or NF-κB translocation, would provide strong evidence for the compound's bioactivity and warrant more in-depth mechanistic studies. These could include broad-panel kinase screening to identify specific kinase targets, analysis of upstream and downstream signaling components, and in vivo studies to assess therapeutic potential. The methodologies outlined herein represent a robust starting point for unlocking the potential of 5-amino-2-(phenylamino)benzenesulfonic acid in cell signaling research and drug discovery.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Pharmacophore modelling, molecular docking and virtual screening for EGFR (HER 1) tyrosine kinase inhibitors. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Therapeutic potential of sulfamides as enzyme inhibitors. (2006). Medicinal Research Reviews. Retrieved from [Link]

  • Nuclear Extraction: A Reliable Method in 6 Easy Steps. (n.d.). Bitesize Bio. Retrieved from [Link]

  • Full article: Pharmacophore modelling, molecular docking and virtual screening for EGFR (HER 1) tyrosine kinase inhibitors. (2011). Taylor & Francis Online. Retrieved from [Link]

  • Pharmacophore Modeling of Tyrosine Kinase Inhibitors: 4-Anilinoquinazoline Derivatives. (2011). ResearchGate. Retrieved from [Link]

  • Transcription Factor Activity Assay Sample Protocol. (n.d.). ELISA Genie. Retrieved from [Link]

  • Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. (2020). MDPI. Retrieved from [Link]

  • Pharmacophore modeling and virtual screening in search of novel Bruton's tyrosine kinase inhibitors. (2019). Journal of Molecular Modeling. Retrieved from [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (2019). Methods in Cell Biology. Retrieved from [Link]

  • Nuclear Extraction Protocol. (n.d.). EpigenTek. Retrieved from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in Molecular Biology. Retrieved from [Link]

  • NF-kappa B Activation Assay Kits. (n.d.). Fivephoton Biochemicals. Retrieved from [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (2010). Methods in Molecular Biology. Retrieved from [Link]

  • What would be the best technique to get nuclear extract for a transcription factor study? (2018). ResearchGate. Retrieved from [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). Assay and Drug Development Technologies. Retrieved from [Link]

  • Measurement of NF-κB activation in TLR-activated macrophages. (2014). Methods in Molecular Biology. Retrieved from [Link]

  • NF-kappa B (NF-kB) Activation Assay Kit. (n.d.). Antibodies-online.com. Retrieved from [Link]

  • What We Know and What We Need to Know about Aromatic and Cationic Biogenic Amines in the Gastrointestinal Tract. (2021). MDPI. Retrieved from [Link]

  • Potential Role of Heterocyclic Aromatic Amines in Neurodegeneration. (2021). Chemical Research in Toxicology. Retrieved from [Link]

  • What will be the best way to test NFkb activation via western blot? (2024). ResearchGate. Retrieved from [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). Nature Reviews Drug Discovery. Retrieved from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from [Link]

  • Inhibition of sulfotransferases by xenobiotics. (2009). Current Drug Metabolism. Retrieved from [Link]

  • GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES 1. Metabolic Activation. (n.d.). IARC Publications. Retrieved from [Link]

  • Inhibition of Sulfotransferases by Xenobiotics. (2009). Bentham Science Publisher. Retrieved from [Link]

  • Antioxidant and enzyme inhibition potential of sulfonamide and its metal complexes. (2021). ResearchGate. Retrieved from [Link]

  • Tyrosine kinase inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Sulfotransferase inhibitors. (n.d.). Google Patents.
  • Tyrosine Kinase Inhibitors for Gastrointestinal Stromal Tumor After Imatinib Resistance. (2024). MDPI. Retrieved from [Link]

  • Association between aromatic amines and serum neurofilament light chain as a biomarker of neural damage: a cross-sectional study from NHANES. (2023). Environmental Health. Retrieved from [Link]

  • The primary aromatic amines: their biological properties and structure-activity relationships. (1982). Drug Metabolism Reviews. Retrieved from [Link]

  • Tyrosine Kinase Inhibitors - StatPearls. (2023). NCBI Bookshelf. Retrieved from [Link]

  • Drugs to Avoid in Patients on Tyrosine Kinase Inhibitors. (2014). Medscape. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Investigating Gene Expression Modulation by Novel Chemical Compounds: A Case Study with 4-Aminodiphenylamine-2-sulfonic acid

For: Researchers, scientists, and drug development professionals Abstract The exploration of how chemical compounds interact with cellular systems to modulate gene expression is a cornerstone of modern drug discovery and...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

The exploration of how chemical compounds interact with cellular systems to modulate gene expression is a cornerstone of modern drug discovery and toxicology. This document provides a comprehensive guide for researchers to investigate the potential of a given chemical entity to alter gene expression profiles. We utilize 4-Aminodiphenylamine-2-sulfonic acid (CAS 91-30-5), a compound primarily known as an intermediate in dye manufacturing, as a representative test case.[1][2] Due to the limited publicly available data on its biological activity, this compound serves as an excellent model to illustrate a robust, end-to-end workflow. This guide details the necessary experimental protocols, from initial cytotoxicity assessment to targeted and global gene expression analysis, and provides the scientific rationale behind each step to ensure data integrity and reproducibility.

Introduction: Unveiling the Biological Activity of a Chemical Entity

4-Aminodiphenylamine-2-sulfonic acid is a diphenylamine derivative with a sulfonic acid group.[3][4] While its industrial applications in dye synthesis are established, its effects on biological systems, particularly at the level of gene expression, are largely uncharacterized.[1] The workflow detailed herein provides a systematic approach to bridge this knowledge gap, applicable to any novel compound of interest.

Investigating the modulation of gene expression provides a signature of a compound's cellular response, offering insights into its mechanism of action, potential therapeutic applications, or toxicological profile.[5] This process typically involves treating a biological model system with the compound and subsequently measuring changes in mRNA levels. This guide will cover two primary methodologies for this purpose: quantitative reverse transcription PCR (RT-qPCR) for targeted gene analysis and RNA sequencing (RNA-seq) for a global transcriptomic overview.[6][7]

Preliminary Assessment: Determining Experimental Parameters

Before delving into gene expression analysis, it is crucial to establish the appropriate experimental conditions. A critical first step is to determine the concentration range of the test compound that is not cytotoxic to the chosen cell model. This ensures that any observed changes in gene expression are due to specific molecular interactions rather than a general stress response from dying cells.

Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Selected cell line (e.g., HeLa, HEK293, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 4-Aminodiphenylamine-2-sulfonic acid (or test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of 4-Aminodiphenylamine-2-sulfonic acid in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Interpretation and Concentration Selection

The results of the cytotoxicity assay will allow for the determination of the IC₅₀ (half-maximal inhibitory concentration) of the compound. For gene expression studies, it is advisable to use concentrations at or below the IC₅₀ to avoid confounding effects from cytotoxicity.

Hypothetical Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1095.6 ± 4.8
5088.1 ± 6.2
10070.3 ± 5.5
20045.7 ± 7.1
50015.9 ± 3.9
Table 1: Example data from an MTT assay showing the effect of a hypothetical compound on cell viability after 48 hours of treatment. Based on this data, concentrations up to 100 µM would be suitable for subsequent gene expression experiments.

Comprehensive Workflow for Gene Expression Analysis

The following diagram and protocols outline the complete workflow for investigating the effects of a chemical compound on gene expression.

G cluster_prep Phase 1: Experimental Setup cluster_processing Phase 2: Sample Processing cluster_analysis Phase 3: Gene Expression Analysis cluster_data Phase 4: Data Interpretation cell_culture Cell Culture & Seeding compound_treatment Compound Treatment (Non-toxic concentrations) cell_culture->compound_treatment rna_isolation Total RNA Isolation compound_treatment->rna_isolation qc RNA Quality Control (e.g., NanoDrop, Bioanalyzer) rna_isolation->qc cdna_synthesis cDNA Synthesis qc->cdna_synthesis For RT-qPCR rna_seq RNA-Sequencing (Global Analysis) qc->rna_seq For RNA-seq rt_qpcr RT-qPCR (Targeted Analysis) cdna_synthesis->rt_qpcr data_analysis Differential Gene Expression Analysis rt_qpcr->data_analysis rna_seq->data_analysis pathway_analysis Pathway & GO Enrichment Analysis data_analysis->pathway_analysis

Caption: Experimental workflow for gene expression analysis.

Protocol: Cell Culture and Compound Treatment
  • Cell Culture: Maintain the selected cell line in the appropriate complete medium and culture conditions (e.g., 37°C, 5% CO₂).

  • Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat the cells with the selected non-cytotoxic concentrations of 4-Aminodiphenylamine-2-sulfonic acid and a vehicle control. A typical experiment includes at least three biological replicates for each condition.

  • Incubation: Incubate for the desired time period (e.g., 6, 24, or 48 hours).

  • Harvesting: After incubation, wash the cells with ice-cold PBS and lyse them directly in the plate using a suitable lysis buffer for RNA isolation.

Protocol: Total RNA Isolation and Quality Control
  • RNA Isolation: Isolate total RNA from the cell lysates using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This typically involves cell lysis, homogenization, and purification of RNA on a silica membrane.

  • DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.

  • Elution: Elute the purified RNA in RNase-free water.

  • Quality Control:

    • Quantification: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). A260/A280 ratios between 1.8 and 2.1 are considered pure.

    • Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for downstream applications, especially RNA-seq.

Methods for Gene Expression Quantification

Targeted Analysis: RT-qPCR

RT-qPCR is the gold standard for quantifying the expression of a small number of target genes with high sensitivity and specificity.[6][8]

Protocol:

  • Reverse Transcription (cDNA Synthesis): Convert 1 µg of total RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[9]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing:

    • cDNA template

    • Forward and reverse primers for the gene of interest

    • SYBR Green or a probe-based master mix

    • Nuclease-free water

  • qPCR Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[10]

  • Data Analysis (ΔΔCt Method):

    • Normalize the cycle threshold (Ct) value of the target gene to the Ct value of a stably expressed housekeeping gene (e.g., GAPDH, ACTB). This gives the ΔCt.

    • Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group.

    • The fold change in gene expression is calculated as 2-ΔΔCt.[10]

Global Profiling: RNA-Sequencing (RNA-Seq)

RNA-seq provides a comprehensive and unbiased view of the entire transcriptome, allowing for the discovery of novel gene expression changes.[7][11]

Workflow:

  • Library Preparation:

    • Start with high-quality total RNA (RIN > 8).

    • Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.

    • Fragment the RNA and synthesize first and second-strand cDNA.

    • Ligate sequencing adapters and amplify the library via PCR.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.[11]

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or downregulated between the treated and control groups.[12][13]

Data Interpretation and Mechanistic Insights

The ultimate goal is to translate the list of differentially expressed genes into a deeper understanding of the compound's biological effects.

G compound 4-Aminodiphenylamine-2-sulfonic acid receptor Cell Surface Receptor (Hypothetical Target) compound->receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Gene Expression Modulation (e.g., c-Fos, c-Jun) nucleus->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response

Caption: Hypothetical signaling pathway modulated by a test compound.

Pathway and Gene Ontology (GO) Analysis

Once a list of differentially expressed genes is generated from RNA-seq data, pathway and GO enrichment analysis can be performed using tools like DAVID, Metascape, or Ingenuity Pathway Analysis (IPA). This analysis identifies biological pathways, molecular functions, and cellular components that are over-represented in the list of differentially expressed genes, providing mechanistic insights into the compound's effects. For instance, an upregulation of genes involved in the "AP-1 signaling pathway" and "cellular response to stress" could suggest a specific mechanism of action.

Conclusion

This application note provides a comprehensive framework for researchers to systematically evaluate the impact of a chemical compound, such as 4-Aminodiphenylamine-2-sulfonic acid, on gene expression. By following these detailed protocols, from initial cytotoxicity testing to advanced transcriptomic analysis, scientists can generate reliable and reproducible data to elucidate the compound's mechanism of action, identify potential therapeutic targets, and assess its toxicological profile. This structured approach ensures scientific rigor and provides a clear path from a compound of unknown biological activity to actionable molecular insights.

References

  • Love, M. I., Huber, W., & Anders, S. (2014). Moderated estimation of fold change and dispersion for RNA-seq data with DESeq2. Genome Biology, 15(12), 550. Available at: [Link]

  • RNAflow: An Effective and Simple RNA-Seq Differential Gene Expression Pipeline Using Nextflow - MDPI. Available at: [Link]

  • RNA-Seq and Differential Gene Expression Analysis workflow - QIAGEN Bioinformatics Manuals. Available at: [Link]

  • Bustin, S. A., Benes, V., Garson, J. A., Hellemans, J., Huggett, J., Kubista, M., ... & Wittwer, C. T. (2009). The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments. Clinical chemistry, 55(4), 611-622. Available at: [Link]

  • GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). Available at: [Link]

  • RNA-Seq Workflow - Bio-Rad. Available at: [Link]

  • Differential gene expression (DGE) analysis | Training-modules - GitHub Pages. Available at: [Link]

  • Brief guide to RT-qPCR - PMC - NIH. Available at: [Link]

  • Livak, K. J., & Schmittgen, T. D. (2001). Analysis of relative gene expression data using real-time quantitative PCR and the 2− ΔΔCT method. methods, 25(4), 402-408. Available at: [Link]

  • BIOCHEMISTRY OF DNA: A STUDY OF CHEMICAL EFFECTS ON GENE EXPRESSION - ResearchGate. Available at: [Link]

  • 4 Adapsa - Emco Chemicals. Available at: [Link]

  • Researchers develop protocol to create functional acinar cells in organoids. Available at: [Link]

  • Gene Expression Analysis Reveals Chemical-Specific Profiles - Oxford Academic. Available at: [Link]

  • Chemical Approaches to Control Gene Expression - PMC - PubMed Central. Available at: [Link]

  • The Crucial Role of 4-Aminodiphenylamine-2-sulfonic Acid in Modern Dye Manufacturing. Available at: [Link]

  • Inferring gene targets of drugs and chemical compounds from gene expression profiles - PMC - NIH. Available at: [Link]

  • Immediate-Early Genes Modulation by Antipsychotics: Translational Implications for a Putative Gateway to Drug-Induced Long-Term Brain Changes - Frontiers. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Evaluation of 5-amino-2-anilinobenzenesulfonic acid as a Novel Pharmacokinetic Marker

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the investigation of 5-amino-2-anilinobenzenesulfonic acid as a potential, novel pharmacokinetic (...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 5-amino-2-anilinobenzenesulfonic acid as a potential, novel pharmacokinetic (PK) marker. Due to the current absence of extensive published data on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this specific molecule, this guide is structured as a foundational framework. It outlines the necessary steps to characterize its behavior in vitro and in vivo, thereby establishing its suitability as a marker for specific biological processes, such as the transport of organic anions or as a non-metabolized tracer for physiological measurements. The protocols herein are based on established principles of pharmacokinetic analysis and bioanalytical method development for sulfonated aromatic amines.

Introduction: The Rationale for a New PK Marker

Pharmacokinetic markers are instrumental in drug development, offering a means to probe specific physiological and pathological processes. An ideal marker is safe, chemically stable, and exhibits well-defined absorption, distribution, metabolism, and excretion pathways. 5-amino-2-anilinobenzenesulfonic acid, an organic molecule featuring both a sulfonic acid moiety and aromatic amine groups, presents a chemical structure that suggests potential interactions with transporters and metabolic enzymes of pharmacological interest.

The sulfonic acid group, being strongly acidic, will be ionized at physiological pH, likely limiting passive diffusion across cell membranes and suggesting that its movement may be governed by transporter proteins, such as Organic Anion Transporters (OATs). This characteristic makes it a candidate for a marker of renal secretion or hepatic uptake mediated by these transporters. This application note details the necessary experimental workflows to validate this hypothesis.

Predicted Physicochemical and ADME Properties

A thorough understanding of a compound's physicochemical properties is foundational to predicting its pharmacokinetic behavior.

PropertyPredicted Value/CharacteristicImplication for Pharmacokinetics
Molecular Weight ~279.3 g/mol Likely to be renally cleared if not extensively metabolized or protein-bound.
pKa Sulfonic Acid: <1Aromatic Amines: ~3-5The sulfonic acid group will be deprotonated (anionic) throughout the physiological pH range. The amino groups will be variably protonated. This high degree of ionization suggests low passive membrane permeability.
Predicted logP LowIndicates high hydrophilicity, suggesting limited distribution into tissues and a lower volume of distribution.
Plasma Protein Binding Moderate to High (Predicted)Sulfonamides are known to bind to albumin. High binding would reduce the unbound fraction available for glomerular filtration and transport, lowering clearance.
Metabolism Possible Phase II ConjugationAromatic amines can undergo N-acetylation or N-glucuronidation. The aniline structure may be susceptible to oxidation. The sulfonic acid group itself is generally metabolically stable.
Excretion Primarily Renal (Predicted)The high polarity and low molecular weight suggest that renal excretion, either through glomerular filtration of the unbound drug or active tubular secretion, will be the primary route of elimination.

Experimental Workflow for Validation

The validation of 5-amino-2-anilinobenzenesulfonic acid as a PK marker requires a systematic, multi-step approach. This workflow ensures that its disposition is well-understood and reproducible.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Bioanalytical Method Development cluster_2 Phase 3: In Vivo Pilot Pharmacokinetic Study cluster_3 Phase 4: Data Analysis & Interpretation a Plasma Protein Binding Assay b Metabolic Stability Assay (Liver Microsomes/S9) c Caco-2 Permeability Assay d LC-MS/MS Method Development c->d Informs Analytical Needs e Method Validation (FDA/ICH Guidelines) d->e f Animal Dosing (IV and PO) e->f Validated Assay Ready g Serial Blood & Excreta Collection f->g h Sample Analysis g->h i PK Parameter Calculation h->i Concentration-Time Data j Metabolite Identification (Optional) k Assessment of Marker Suitability

Caption: Experimental workflow for validating a novel PK marker.

Detailed Protocols

Protocol 1: Bioanalytical Method Development and Validation using LC-MS/MS

The quantification of 5-amino-2-anilinobenzenesulfonic acid in biological matrices is critical. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity.

1. Instrumentation and Initial Conditions:

  • LC System: UPLC or HPLC system capable of binary gradients.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 5 minutes) to determine the retention time.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be tested. The sulfonic acid moiety makes negative mode a strong candidate.

2. MS/MS Optimization (Infusion):

  • Prepare a 1 µg/mL solution of the compound in 50:50 Acetonitrile:Water.

  • Infuse the solution directly into the mass spectrometer.

  • Optimize ESI parameters (e.g., spray voltage, gas flows, temperature).

  • Identify the precursor ion (e.g., [M-H]⁻ in negative mode).

  • Perform a product ion scan to identify characteristic fragment ions for Multiple Reaction Monitoring (MRM). Select the most intense and stable precursor-product ion transition for quantification and a second one for confirmation.

3. Sample Preparation (Plasma):

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new plate or vial and evaporate to dryness under nitrogen.

  • Reconstitute in 100 µL of the initial mobile phase composition.

4. Method Validation:

  • Validate the method according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation).

  • Assess linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability (bench-top, freeze-thaw, and long-term).

Protocol 2: Pilot In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic study to determine the fundamental PK parameters.

1. Animal Model and Dosing:

  • Species: Male Sprague-Dawley rats (n=3-4 per group).

  • Housing: House animals in metabolic cages to allow for the separate collection of urine and feces.

  • Formulation: Prepare a clear solution of 5-amino-2-anilinobenzenesulfonic acid in a suitable vehicle (e.g., saline, adjusted for pH if necessary).

  • Intravenous (IV) Group: Administer a 1 mg/kg dose via the tail vein.

  • Oral (PO) Group: Administer a 10 mg/kg dose via oral gavage.

2. Sample Collection:

  • Blood Sampling (Serial): Collect ~100 µL of blood from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein into heparinized tubes at pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood at 2,000 x g for 10 minutes at 4°C to obtain plasma. Store plasma at -80°C until analysis.

  • Urine and Feces Collection: Collect urine and feces at intervals (e.g., 0-4, 4-8, 8-24 hours). Record the volume of urine and the weight of feces. Homogenize feces for analysis. Store samples at -80°C.

3. Data Analysis:

  • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.

  • Key IV Parameters:

    • Clearance (CL)

    • Volume of distribution at steady state (Vss)

    • Half-life (t½)

    • Area under the curve (AUC)

  • Key PO Parameters:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Oral bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Predicted Metabolic Pathway

Based on the structure, a potential metabolic pathway can be predicted. This informs the search for metabolites in plasma and urine.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 5-amino-2-anilinobenzenesulfonic acid p1 N-hydroxylation or Ring Hydroxylation (CYP450) parent->p1 Oxidation p2_1 N-Acetylation (NAT) parent->p2_1 Conjugation p2_2 N-Glucuronidation (UGT) parent->p2_2 Conjugation p1->p2_1 Further Conjugation p1->p2_2 Further Conjugation

Caption: Predicted metabolic pathways for 5-amino-2-anilinobenzenesulfonic acid.

Conclusion and Interpretation

The successful completion of these protocols will yield a comprehensive pharmacokinetic profile of 5-amino-2-anilinobenzenesulfonic acid.

  • If the compound has low metabolism, is primarily excreted unchanged in the urine, and has a clearance rate approximating renal blood flow , it may be an excellent marker for renal tubular secretion.

  • If oral bioavailability is very low , it could serve as a marker for gut permeability.

  • If it is extensively metabolized , its utility as a simple marker is diminished, but it could become a tool to study specific metabolic pathways.

This foundational data is essential before this compound can be confidently employed as a pharmacokinetic marker in drug development and research.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • Gibaldi, M., & Perrier, D. (1982). Pharmacokinetics (2nd ed.). Marcel Dekker.
  • Hewitt, M., et al. (2007). Prediction of drug-induced toxicities.
  • Ma, B., & He, L. (2012). Recent trends in analytical methods for the determination of amino acids in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-15.
  • Teunissen, S. F., et al. (2013). Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-amino-2-(phenylamino)benzenesulfonic acid

Introduction Welcome to the technical support center for the synthesis of 5-amino-2-(phenylamino)benzenesulfonic acid (CAS No. 91-30-5).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 5-amino-2-(phenylamino)benzenesulfonic acid (CAS No. 91-30-5). This molecule is a key intermediate in the production of various dyes and specialty polymers. Achieving a high yield and purity is critical for downstream applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible synthesis.

The most reliable and scalable synthesis of this compound is a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloro-5-nitrobenzenesulfonic acid with aniline to form the intermediate, 5-nitro-2-(phenylamino)benzenesulfonic acid.

  • Reduction: Selective reduction of the nitro group on the intermediate to yield the final product.

This guide is structured as a series of troubleshooting questions and FAQs to directly address challenges you may encounter in one or both of these critical steps.

Troubleshooting Guide: Low Yield & Impurities

This section addresses the most common problems encountered during the synthesis. We've structured this as a direct Q&A to help you rapidly identify and solve your specific issue.

Q1: My yield from the first step (SNAr reaction) is low, and TLC/HPLC shows significant unreacted 2-chloro-5-nitrobenzenesulfonic acid. What are the likely causes?

Answer: This is a classic issue of incomplete reaction. The SNAr reaction rate is highly dependent on several factors. Let's break down the potential culprits:

  • Insufficient Temperature or Reaction Time: This is the most common cause. The SNAr reaction involving an electron-withdrawing group (like the nitro group) requires significant thermal energy to overcome the activation barrier.

    • Scientist's Insight: The nitro group in the para position to the leaving group (chlorine) is essential for activating the ring towards nucleophilic attack. However, the reaction still requires heating. A typical range is 100-140 °C. If you are operating at the lower end, you may need to extend the reaction time considerably (e.g., from 8 hours to 16-24 hours).

  • Incorrect pH / Inefficient Acid Scavenger: The reaction generates hydrochloric acid (HCl) as a byproduct. This will protonate the aniline nucleophile, rendering it inactive. An acid scavenger (a base) is essential.

    • Solution: The choice of base is critical. A weak base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is often ideal. It must be strong enough to neutralize HCl but not so strong that it promotes hydrolysis of the starting material. You should use at least one equivalent of the base.

  • Solvent Choice: The reaction is typically performed in water or a high-boiling polar aprotic solvent.

    • Recommendation: Water is often preferred for its cost, safety, and ability to dissolve the sulfonic acid salt. If using an organic solvent, ensure it is sufficiently polar to maintain solubility and has a high enough boiling point (e.g., DMF, DMSO, or sulfolane).

Q2: The final product after the reduction step is a dark, discolored powder, and my yield of pure material is poor. What's happening?

Answer: Product discoloration is almost always due to oxidation. The final product has two aromatic amine functionalities, which are highly susceptible to air oxidation, especially at elevated temperatures or non-neutral pH. This leads to the formation of highly colored polymeric impurities.

Core Causes & Solutions:

  • Oxidation During Workup: The most vulnerable stage is during the isolation of the product after reduction.

    • Expert Protocol: When neutralizing the reaction mixture to precipitate the product, do so under an inert atmosphere (Nitrogen or Argon). Furthermore, consider adding a small amount of a reducing agent like sodium sulfite (Na₂SO₃) or sodium dithionite (Na₂S₂O₄) to the workup solution to scavenge dissolved oxygen. A patent for a similar process highlights purification with activated carbon, which can help remove colored impurities[1].

  • Residual Metal Catalyst: If you are using a catalytic hydrogenation method (e.g., H₂/Pd-C), residual palladium can catalyze oxidation. If you are using a chemical reduction like the Béchamp reduction (Iron/HCl), residual iron salts can be the culprit.

    • Self-Validation Step: Ensure complete removal of the metal. For catalytic hydrogenation, filter the reaction mixture through a pad of Celite® to remove the catalyst while the solution is still warm. For iron-based reductions, the workup typically involves basification to precipitate iron hydroxides, which must be thoroughly filtered. The reduction of a nitro group to an amine using iron powder is a well-established method[2].

  • High Temperatures During Drying: Do not dry the final product at high temperatures.

    • Best Practice: Dry the isolated product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to minimize thermal decomposition and oxidation.

Q3: My reduction of the nitro group is incomplete. How can I drive it to completion?

Answer: Incomplete reduction points to insufficient reducing agent, catalyst deactivation, or suboptimal reaction conditions.

Reduction Method Potential Problem Troubleshooting Solution
Catalytic Hydrogenation (H₂/Pd-C, PtO₂) Catalyst poisoning (sulfur compounds are known poisons).Ensure starting material is free of sulfur-containing impurities. Increase catalyst loading (e.g., from 5 mol% to 10 mol%). Increase hydrogen pressure.
Metal/Acid (Fe/HCl, SnCl₂/HCl) Insufficient acid or metal. Passivation of metal surface.Use a stoichiometric excess of the metal (e.g., 3-5 equivalents of iron powder). Ensure the metal is finely powdered to maximize surface area. Maintain a consistently acidic pH throughout the reaction.
Sodium Sulfide / Hydrosulfide Incorrect stoichiometry or pH.This method requires careful control of pH, which should be alkaline. Ensure you are using a sufficient molar excess of the sulfide reagent.

Frequently Asked Questions (FAQs)

Q: What is the overall reaction scheme?

A: The two-step synthesis pathway is outlined below.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Group Reduction A 2-Chloro-5-nitrobenzenesulfonic Acid C 5-Nitro-2-(phenylamino)benzenesulfonic Acid A->C + Aniline (Base, Heat) B Aniline D 5-Nitro-2-(phenylamino)benzenesulfonic Acid E 5-Amino-2-(phenylamino)benzenesulfonic Acid D->E + Reducing Agent (e.g., Fe/HCl or H₂/Pd-C)

Caption: Two-step synthesis of the target compound.

Q: What is the best method for purifying the final product?

A: The product is an amphoteric compound (containing both acidic -SO₃H and basic -NH₂ groups), which can make purification challenging.

  • Isoelectric Point Precipitation: The most effective method is to dissolve the crude product in a dilute basic solution (e.g., 1M NaOH) and then carefully add acid (e.g., 1M HCl) to adjust the pH to its isoelectric point. At this specific pH, the molecule has a net-zero charge, and its solubility in water is minimal, causing it to precipitate out, leaving many impurities behind in the solution.

  • Recrystallization: If a suitable solvent can be found, recrystallization is an option. Due to the sulfonic acid group, solubility in common organic solvents is low. Aqueous ethanol or aqueous acetic acid are often good starting points for solvent screening. A final wash with cold water or ethanol is often recommended in protocols for similar sulfonated compounds[2][3].

Q: How do I monitor the reaction progress effectively?

A: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the best methods.

  • TLC: Use a polar mobile phase, such as Ethyl Acetate / Methanol / Acetic Acid (e.g., 7:2:1 ratio). The product, being highly polar, will have a low Rf value. You should see the disappearance of the starting material spot and the appearance of the product spot.

  • HPLC: Reverse-phase HPLC (C18 column) with a buffered aqueous mobile phase (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) is ideal for quantitative analysis of reaction conversion and purity.

Experimental Protocols

Protocol 1: Synthesis of 5-nitro-2-(phenylamino)benzenesulfonic acid (Step 1)
  • To a stirred solution of 2-chloro-5-nitrobenzenesulfonic acid (1 eq.) in water, add sodium carbonate (1.1 eq.).

  • Add aniline (1.2 eq.) to the mixture.

  • Heat the reaction mixture to 110-120 °C and maintain for 8-12 hours, monitoring by TLC or HPLC.

    • Scientist's Note: The reaction is often run under slight pressure in a sealed reactor to reach the required temperature.

  • After completion, cool the mixture to room temperature. Acidify with concentrated HCl to pH 1-2.

  • The product will precipitate. Cool the slurry in an ice bath for 1 hour.

  • Filter the solid, wash with cold 1M HCl, and then with a small amount of cold water.

  • Dry the yellow solid under vacuum. Expected yield: 85-95%.

Protocol 2: Synthesis of 5-amino-2-(phenylamino)benzenesulfonic acid (Step 2 - Béchamp Reduction)
  • Charge a reactor with water and concentrated HCl (0.2 eq.). Add finely powdered iron (4 eq.).

  • Heat the stirred slurry to 80-90 °C.

  • Slowly add the 5-nitro-2-(phenylamino)benzenesulfonic acid (1 eq.) portion-wise over 1-2 hours.

    • Scientist's Note: The reaction is exothermic. Control the addition rate to maintain the temperature below 100 °C. The use of iron powder for nitro reduction is a robust and scalable method[2].

  • After the addition is complete, stir at 95 °C for an additional 3-4 hours until the reaction is complete (monitor by TLC/HPLC).

  • Cool the mixture to 50 °C and carefully add a 50% NaOH solution to adjust the pH to ~8-9. This will precipitate iron hydroxides.

  • Filter the hot mixture through a pad of Celite® to remove the iron sludge. Wash the filter cake with hot water.

  • Combine the filtrates and adjust the pH to the isoelectric point (typically pH 3-4) with HCl.

  • Cool the mixture in an ice bath to fully precipitate the product.

  • Filter the product, wash with cold water, and dry under vacuum at 60 °C. Expected yield: 80-90%.

G Start Low Yield / Impure Product Observed CheckStep Which step is problematic? Start->CheckStep Step1 Step 1: SNAr CheckStep->Step1 SNAr Reaction Step2 Step 2: Reduction CheckStep->Step2 Reduction S1_CheckTemp Is Temp/Time sufficient? (100-140°C, 8-24h) Step1->S1_CheckTemp S2_CheckColor Is product discolored? Step2->S2_CheckColor S1_CheckBase Is acid scavenger effective? (≥1 eq. Na₂CO₃) S1_CheckTemp->S1_CheckBase Yes S1_IncreaseTemp Action: Increase temperature or extend reaction time S1_CheckTemp->S1_IncreaseTemp No S1_AdjustBase Action: Verify base stoichiometry and effectiveness S1_CheckBase->S1_AdjustBase No S2_CheckCompletion Is reduction incomplete? S2_CheckColor->S2_CheckCompletion No S2_Oxidation Cause: Oxidation. Action: Use inert atmosphere, add Na₂SO₃ to workup, dry at low temp. S2_CheckColor->S2_Oxidation Yes S2_Incomplete Cause: Insufficient reagent. Action: Increase reducing agent, check catalyst activity/purity. S2_CheckCompletion->S2_Incomplete Yes

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Synthesis of 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid. Benchchem. (December 2025). Provides context on related azo dye synthesis involving aminosulfonic acids.Link

  • 5-AMINO-2-PHENOXYSULFONANILIDE COMPOUND. European Patent Office - EP 0645374 A1. Details a synthetic route involving the reduction of a nitro group to an amine on a substituted aniline, analogous to Step 2.Link

  • (PDF) 5-Amino-2-methylbenzenesulfonamide. ResearchGate. (January 2016). Describes the characterization and workup of a related aminosulfonamide, including washing and crystallization.Link

  • CN1297544C - 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production. Google Patents. Mentions purification techniques like using activated carbon ("gac") and acidification to achieve high purity, relevant to product isolation.Link

  • US5189206A - Process for the preparation of aminobenzenesulfonic acids. Google Patents. Outlines general procedures for the sulfonation of anilines, providing background on the chemistry of these compounds.Link

  • Benzenesulfonic acid, 5-amino-2-((4-aminophenyl)amino)- | C12H13N3O3S | CID 67070. PubChem. Provides safety and property information on a structurally similar molecule, highlighting potential hazards like irritation.Link

Sources

Optimization

Purification techniques for 4-Aminodiphenylamine-2-sulfonic acid from tarry byproducts

Welcome to the technical support center for the purification of 4-Aminodiphenylamine-2-sulfonic acid (4-ADAPSA). This guide is designed for researchers, scientists, and drug development professionals who may encounter ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Aminodiphenylamine-2-sulfonic acid (4-ADAPSA). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this compound, particularly from stubborn tarry byproducts that often form during its synthesis. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure you can achieve high purity for your downstream applications.

The synthesis of 4-ADAPSA, a crucial intermediate in the manufacturing of various dyes and pharmaceuticals, can be complicated by the formation of polymeric, tar-like impurities.[1] These byproducts are often highly colored, amorphous, and possess similar solubility profiles to the desired product, making their removal a significant purification challenge. This guide will walk you through effective, field-proven techniques to overcome these obstacles.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 4-Aminodiphenylamine-2-sulfonic acid.

FAQ 1: My crude 4-ADAPSA is a dark, tarry solid. Where do I even begin the purification process?

Answer: The presence of tar indicates significant byproduct formation, likely from side reactions during the sulfonation or amination steps. The key is a multi-step approach. Start with a solvent wash to remove the most soluble, less polar impurities. Toluene or a mixture of toluene and heptane can be effective for this initial cleaning.[2] Following this, a carefully designed recrystallization or precipitation protocol is necessary.

Troubleshooting Steps:

  • Initial Solvent Slurry: Before attempting to dissolve the entire crude product, create a slurry with a non-polar solvent like hexane or petroleum ether. This will help break up the solid mass and wash away some of the tarry residue.

  • Dissolution in a Minimal Amount of Hot Solvent: For recrystallization, the goal is to use the minimum amount of hot solvent necessary to fully dissolve the desired compound while leaving some of the tar undissolved. This requires patience and incremental solvent addition.

  • Charcoal Treatment: If the solution is still highly colored after dissolution, an activated carbon (charcoal) treatment can be highly effective at adsorbing the color-causing impurities.[3][4]

FAQ 2: I've tried recrystallization from water, but the product crashes out with the tarry impurities. What am I doing wrong?

Answer: This is a common problem due to the high water solubility of both 4-ADAPSA and some of the sulfonated byproducts.[5] The key is to manipulate the solubility by adjusting the pH or using a mixed-solvent system. 4-ADAPSA is zwitterionic, meaning its solubility is highly pH-dependent.[6]

Troubleshooting Steps:

  • pH Adjustment: Dissolve the crude product in a slightly alkaline aqueous solution (e.g., dilute sodium carbonate or sodium hydroxide) at an elevated temperature. The tarry byproducts may be less soluble under these conditions and can be removed by hot filtration. Carefully acidify the hot filtrate with an acid like hydrochloric or sulfuric acid to precipitate the purified 4-ADAPSA.[7][8] The pH at which precipitation occurs is critical and should be determined empirically for the best results.

  • Mixed-Solvent System: Consider a mixed-solvent system. For example, dissolving the crude product in a minimal amount of hot water and then slowly adding a miscible organic solvent in which 4-ADAPSA is less soluble (like ethanol or isopropanol) can induce selective crystallization.

FAQ 3: My purified product still has a pink or brown tint. How can I improve the color?

Answer: A persistent color indicates the presence of trace, highly colored impurities, which are likely oxidized or polymeric species.

Troubleshooting Steps:

  • Activated Carbon Treatment: This is the most common and effective method for color removal.[3][9] Add a small amount of activated carbon to the hot, dissolved product solution, stir for a short period, and then filter the hot solution through a bed of celite to remove the carbon. Be aware that activated carbon can also adsorb some of your desired product, so use it judiciously.

  • Reductive Bleaching: In some cases, a small amount of a reducing agent, such as sodium bisulfite or sodium dithionite, can be added to the recrystallization solution to reduce colored impurities to colorless forms. This should be done with caution as it can potentially affect the product.

  • Repeat Recrystallization: A second recrystallization is often necessary to achieve a high degree of purity and a good color profile.

FAQ 4: I'm losing a significant amount of product during purification. How can I improve my yield?

Answer: Poor yield is often a result of either incomplete precipitation/crystallization or using an excessive amount of solvent during recrystallization.

Troubleshooting Steps:

  • Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to dissolve your crude product. An excess of solvent will keep more of your product in solution upon cooling.

  • Controlled Cooling: Allow the recrystallization mixture to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.

  • Mother Liquor Analysis: Before discarding the mother liquor (the solution left after filtration), analyze a small sample by TLC or another appropriate method to see if a significant amount of product remains. If so, you may be able to recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process.

II. Detailed Purification Protocols

Here are step-by-step protocols for the most effective purification techniques for 4-ADAPSA.

Protocol 1: Purification by pH-Controlled Precipitation

This method leverages the zwitterionic nature of 4-ADAPSA to separate it from non-amphoteric impurities.

Step-by-Step Methodology:

  • Dissolution: In a suitable reaction vessel, add the crude, tarry 4-ADAPSA to deionized water (approximately 10-20 mL per gram of crude product).

  • Basification: While stirring and gently heating (50-60 °C), slowly add a 1 M sodium carbonate solution dropwise until the pH of the solution is between 8.5 and 9. Continue stirring until the majority of the solid has dissolved.

  • Hot Filtration: Some tarry byproducts may remain undissolved. Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove these insoluble materials.

  • Acidification: Transfer the hot, clear filtrate to a clean vessel. While stirring vigorously, slowly add 1 M hydrochloric acid. Monitor the pH closely. The 4-ADAPSA will begin to precipitate as the pH approaches its isoelectric point. Continue adding acid until the pH is approximately 5.5.[7][8]

  • Cooling and Isolation: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for at least one hour to ensure complete precipitation.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a wash with a cold, water-miscible organic solvent like ethanol to aid in drying.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Protocol 2: Recrystallization with Activated Carbon Treatment

This protocol is ideal for removing colored impurities and achieving a high-purity, off-white to light gray product.

Step-by-Step Methodology:

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. A mixture of water and a miscible organic solvent often works well.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude 4-ADAPSA and a minimal amount of the chosen solvent. Heat the mixture to a gentle reflux with stirring until the solid is completely dissolved.

  • Activated Carbon Addition: Remove the flask from the heat source and allow the boiling to subside slightly. Carefully add a small amount of activated carbon (approximately 1-2% of the crude product weight) to the hot solution. Caution: Adding carbon to a boiling solution can cause it to foam over.

  • Heating and Stirring: Return the flask to the heat source and maintain a gentle reflux with stirring for 10-15 minutes.

  • Hot Filtration: Pre-heat a filtration apparatus (e.g., a Buchner funnel with filter paper or a sintered glass funnel) and a receiving flask. Prepare a thin pad of celite on the filter paper. Filter the hot solution quickly under vacuum to remove the activated carbon.

  • Crystallization: Transfer the clear, hot filtrate to a clean flask and allow it to cool slowly to room temperature. Fine, needle-like crystals should begin to form.

  • Cooling and Isolation: Once the flask has reached room temperature, place it in an ice bath for at least an hour to maximize crystal formation.

  • Filtration and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

III. Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude 4-ADAPSA.

Purification_Workflow A Crude Tarry 4-ADAPSA B Solvent Wash (e.g., Toluene/Hexane) A->B C Is the product still heavily contaminated? B->C D pH-Controlled Precipitation C->D Yes E Recrystallization C->E No F Is the product still colored? D->F E->F G Activated Carbon Treatment F->G Yes H Pure 4-ADAPSA F->H No I Second Recrystallization G->I I->H

Caption: Decision workflow for 4-ADAPSA purification.

IV. Data Presentation

Table 1: Solvent Properties for Tar Removal and Recrystallization

SolventBoiling Point (°C)PolarityApplication Notes
Toluene 111LowEffective for initial washing of non-polar tarry byproducts.[2]
Hexane 69LowCan be used in combination with toluene for washing.
Water 100HighPrimary solvent for recrystallization, solubility is pH-dependent.[5]
Ethanol 78Medium-HighCan be used in a mixed-solvent system with water for recrystallization.
Isopropanol 82MediumAn alternative to ethanol in mixed-solvent systems.

V. References

  • Purification of sulfonic acids. Google Patents. (URL: )

  • Process for the manufacture of 4-nitro-4'-amino-diphenylamine-2-sulfonic acid and 2-nitro-4'. Google Patents. (URL: )

  • Liquid Waste Minimization in the Production of 4-Amino Di Phenylamine 2-Sulfonic Acid. The International Journal of Engineering and Science (IJES). (URL: [Link])

  • IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. European Patent Office. (URL: [Link])

  • Question on purifying aryl Sulfonic acids. Reddit. (URL: [Link])

  • Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof. Google Patents. (URL: )

  • General procedures for the purification of Sulfonic acids and Sulfinic acids. Chempedia. (URL: [Link])

  • Preparation and Production of High Grade Sulfonic. ResearchGate. (URL: [Link])

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. (URL: [Link])

  • Decolorization with Activated Carbon. Carbotecnia. (URL: [Link])

  • Tar removal using solvent systems. American Chemical Society. (URL: [Link])

  • Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. National Institutes of Health. (URL: [Link])

  • Phenol. Wikipedia. (URL: [Link])

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. (URL: [Link])

  • How to clean tar | Formulas | Production. MCB Books. (URL: [Link])

  • Process for the preparation of 4-nitro-4'-amino-diphenyl-amino-2-sulfonic acid and 2-nitro-4'. Google Patents. (URL: )

  • Color Removal from Wastewater Using Low-Cost Activated Carbon Derived from Agricultural Waste Material. ACS Publications. (URL: [Link])

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. (URL: [Link])

  • Tar and Organic Material Removal. Auto Valet. (URL: [Link])

  • Recrystallization of para toluenesulfonic acid? ResearchGate. (URL: [Link])

  • The sulfonation of aromatic and heteroaromatic polycyclic compounds. ResearchGate. (URL: [Link])

  • The Use of Powdered Activated Carbon Adsorption for Color Removal. ScholarWorks at WMU. (URL: [Link])

  • Effect of a direct sulfonation reaction on the functional properties of thermally-crosslinked electrospun polybenzoxazine (PBz). SciSpace. (URL: [Link])

  • Any tips on how to remove this primordial tar. Reddit. (URL: [Link])

  • column chromatography & purification of organic compounds. YouTube. (URL: [Link])

  • Aromatic sulfonation reactions. Google Patents. (URL: )

  • Synthesis of activated carbon from banana peels for dye removal of an aqueous solution in textile industries: optimization, kinetics, and isotherm aspects. IWA Publishing. (URL: [Link])

  • Column Chromatography. University of Colorado Boulder Department of Chemistry. (URL: [Link])

  • Elusive Impurities—Evidence versus Hypothesis. Technical and Regulatory Update on Alkyl Sulfonates in Sulfonic Acid Salts. ResearchGate. (URL: [Link])

  • Chemical regeneration of activated carbon used for dye adsorption. ResearchGate. (URL: [Link])

  • Sulfanilic acid. Wikipedia. (URL: [Link])

  • The Crucial Role of 4-Aminodiphenylamine-2-sulfonic Acid in Modern Dye Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

Sources

Troubleshooting

Overcoming poor retention of Benzenesulfonic acid, 5-amino-2-(phenylamino)- in HPLC

Troubleshooting Poor Retention of Benzenesulfonic acid, 5-amino-2-(phenylamino)- in HPLC Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Benzenesulfonic...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Poor Retention of Benzenesulfonic acid, 5-amino-2-(phenylamino)- in HPLC

Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Benzenesulfonic acid, 5-amino-2-(phenylamino)-. This document provides in-depth troubleshooting strategies, experimental protocols, and foundational knowledge to address the common challenge of poor retention for this and similar polar, acidic compounds in reversed-phase chromatography.

Understanding the Analyte: Why is Retention a Challenge?

Benzenesulfonic acid, 5-amino-2-(phenylamino)- (CAS No. 91-30-5) is a polar, ionic compound.[1][2][3][4] Its chemical structure contains a strongly acidic sulfonic acid group (-SO₃H) and two basic amino groups.[5] This combination of functional groups makes it highly soluble in aqueous mobile phases and leads to its characteristically poor retention on traditional nonpolar stationary phases like C18.[6][7]

In typical reversed-phase HPLC, at a mid-range pH, the sulfonic acid group is deprotonated (negatively charged), making the molecule highly polar and causing it to elute at or near the solvent front (void volume).[6][7] The key to achieving adequate retention is to either increase the analyte's hydrophobicity or utilize an alternative chromatographic mode that is better suited for polar compounds.

Key Analyte Properties:

Property Value Source
Molecular Formula C₁₂H₁₂N₂O₃S [1][2][3]
Molecular Weight 264.30 g/mol [5][1][3]
Predicted pKa -1.27 ± 0.45 [2]
LogP -1.33 [2]

| Water Solubility | 2.71 g/L at 25°C |[2] |

The very low predicted pKa indicates the sulfonic acid is a strong acid and will be ionized across the typical HPLC pH range. The negative LogP value confirms its hydrophilic nature.

Frequently Asked Questions (FAQs) & Initial Diagnosis

This section addresses common initial observations and provides quick, actionable advice.

Q1: My peak for Benzenesulfonic acid, 5-amino-2-(phenylamino)- is eluting with the solvent front on my C18 column. What is the first thing I should check?

A: The first and most critical parameter to check is the pH of your mobile phase . For an acidic compound, lowering the mobile phase pH can protonate the sulfonic acid group, making the molecule less polar and increasing its retention on a reversed-phase column.[8][9][10] However, given the very low pKa of the sulfonic acid group, pH suppression alone is often insufficient. Your immediate next step should be to consider adding an ion-pairing reagent.[7]

Q2: I tried lowering the pH with formic or acetic acid, but retention is still poor. What's next?

A: This is expected. Simple pH modification is often not enough for strongly acidic compounds. The next logical step is to introduce Ion-Pair Chromatography (IPC) . Adding a positively charged ion-pairing reagent to the mobile phase will form a neutral, more hydrophobic complex with your negatively charged analyte, significantly improving retention.[11][12][13][14]

Q3: Can I use a different column instead of changing my mobile phase?

A: Yes, changing the stationary phase is a powerful alternative. If you wish to avoid ion-pairing reagents (e.g., for compatibility with mass spectrometry), consider these options:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase with a high organic content mobile phase, which is ideal for retaining very polar analytes.[6][15][16][17]

  • Mixed-Mode Chromatography (MMC): These columns combine reversed-phase and ion-exchange functionalities on a single stationary phase, offering multiple retention mechanisms that are highly effective for polar and charged molecules.[18][19][20][21][22]

Q4: My retention times are drifting from one injection to the next. What could be the cause?

A: Retention time drift can be caused by several factors. A systematic check is required:

  • System Leaks: Even a small, non-visible leak can cause flow rate fluctuations.[23][24]

  • Pump Performance: Inconsistent flow from the pump due to air bubbles or faulty check valves is a common cause.[24][25] Ensure your mobile phase is thoroughly degassed.

  • Column Equilibration: Ion-pairing methods and HILIC often require longer equilibration times to achieve stable retention. Ensure the column is fully equilibrated before starting your analysis.

  • Mobile Phase Volatility: If you are using volatile additives (like TFA), selective evaporation can change the mobile phase composition over time, affecting pH and retention.[23] Keep reservoirs capped.

Systematic Troubleshooting Guide

This guide provides a logical workflow for method development and troubleshooting, starting from the simplest adjustments to more advanced chromatographic techniques.

Workflow: From Problem to Solution

G cluster_0 Initial State cluster_1 Strategy 1: Mobile Phase Optimization (Reversed-Phase) cluster_2 Strategy 2: Alternative Chromatography Modes cluster_3 Outcome A Poor Retention on C18 (Eluting at Void Volume) B Step 1: pH Control (Add 0.1% Formic/Acetic Acid) A->B Start Here D Option A: HILIC (Polar Column + High ACN) A->D Alternative Approach E Option B: Mixed-Mode (RP/Ion-Exchange Column) A->E Alternative Approach C Step 2: Ion-Pair Chromatography (Add TBA, TEA, etc.) B->C If retention is still insufficient F Optimized Retention & Separation C->F D->F E->F G cluster_0 cluster_1 Stationary Phase (C18) Analyte Analyte⁻ (SO₃⁻) Ion_Pair [Analyte⁻ IP Reagent⁺] Neutral Ion Pair Analyte->Ion_Pair Forms Complex IP_Reagent IP Reagent⁺ (TBA⁺) IP_Reagent->Ion_Pair C18 Hydrophobic Surface Ion_Pair->C18 Hydrophobic Interaction (RETENTION)

Caption: Formation of a neutral ion pair for HPLC retention.

Experimental Protocols
Protocol 1: Preparation of Ion-Pairing Mobile Phase

This protocol describes the preparation of a mobile phase containing Tetrabutylammonium (TBA) as an ion-pairing reagent.

Objective: To prepare 1 L of a 10 mM TBA mobile phase for reversed-phase HPLC.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade water

  • Tetrabutylammonium hydrogen sulfate (or similar salt)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • 0.45 µm solvent filters

Procedure:

  • Prepare Aqueous Component:

    • Weigh the appropriate amount of TBA salt for a 10 mM solution in 500 mL of HPLC-grade water (e.g., for TBA hydrogen sulfate, MW=339.53 g/mol , use 1.698 g).

    • Dissolve the salt completely using a magnetic stirrer.

    • Adjust the pH of this aqueous solution to the desired level (e.g., pH 3.0) using dilute phosphoric acid. Crucially, always adjust the pH of the aqueous component before adding the organic solvent. [26] * Filter the aqueous buffer through a 0.45 µm filter.

  • Prepare Final Mobile Phase:

    • Measure the desired volume of the prepared aqueous buffer (e.g., 500 mL for a 50:50 mobile phase).

    • Measure the corresponding volume of HPLC-grade acetonitrile (e.g., 500 mL).

    • Combine the two components and mix thoroughly.

  • Degas:

    • Degas the final mobile phase using sonication, vacuum filtration, or an inline degasser before use.

  • System Equilibration:

    • Flush the HPLC system and column with the new mobile phase for at least 30-60 minutes, or until a stable baseline is achieved. Ion-pairing methods often require longer equilibration than standard reversed-phase methods.

References
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Benchchem. Benzenesulfonic acid, 5-amino-2-(phenylamino)- | 91-30-5.
  • ChemScene. 5-Amino-2-(phenylamino)benzenesulfonic acid | 91-30-5.
  • Chromatography Online.
  • ChemBK. (2024, April 9). 5-Amino-2-(phenylamino)-benzenesulfonic acid - Physico-chemical Properties.
  • U.S. Environmental Protection Agency. Benzenesulfonic acid, 5-amino-2-(phenylamino)- - Substance Details.
  • CAS Common Chemistry. 5-Amino-2-(phenylamino)benzenesulfonic acid.
  • Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal)
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • Element Lab Solutions.
  • Element Lab Solutions. Causes of Retention Time Drift in HPLC.
  • Biotage. (2023, January 24).
  • Scharlab.
  • LCGC International. (2020, August 18). Troubleshooting Retention Time Changes in (U)
  • Buchi.com.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
  • LCGC International.
  • LCGC International.
  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Agilent.
  • LCGC International. (2011, December 1). Troubleshooting Basics, Part 3: Retention Problems.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • ResearchGate. (2014, September 1).
  • Technology Networks. (2024, March 12).
  • LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • ResearchGate. (PDF)
  • Veeprho. (2025, February 1).
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • Restek. HPLC Troubleshooting Guide.
  • Bio-Rad.
  • Royal Society of Chemistry. (2024, January 31).
  • Bio-Rad via YouTube. (2016, September 28).

Sources

Optimization

Technical Support Center: Troubleshooting Low Exhaustion Rates in Dyeing with N-Phenyl-p-phenylenediaminesulfonic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist Introduction N-Phenyl-p-phenylenediaminesulfonic acid and its derivatives are a class of acid dyes valued for their application in dyeing protein fibers such as wool and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

N-Phenyl-p-phenylenediaminesulfonic acid and its derivatives are a class of acid dyes valued for their application in dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2] Achieving a high exhaustion rate—the percentage of dye that transfers from the dyebath to the fiber—is critical for ensuring color consistency, reducing production costs, and minimizing the environmental impact of the dyeing process. Low exhaustion rates lead to wasted dye, increased effluent treatment costs, and inconsistent product quality.

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals who may encounter challenges with low exhaustion rates when using these dyes in their experiments. It is designed in a question-and-answer format to directly address specific issues and provide actionable solutions grounded in scientific principles.

Troubleshooting Guide & FAQs

Question 1: What are the primary factors influencing the exhaustion of N-Phenyl-p-phenylenediaminesulfonic acid derivative dyes?

Answer: The exhaustion of these acid dyes is a complex process governed by the interactions between the dye molecules, the fiber, and the dyeing medium. The primary mechanism involves the formation of an ionic bond between the negatively charged sulfonic acid groups on the dye molecule and positively charged amino groups on the fiber.[1][3] This interaction is significantly influenced by several key parameters:

  • pH of the Dyebath: The pH is the most critical factor.[4] An acidic environment is necessary to protonate the amino groups (-NH2) of the fibers into their cationic form (-NH3+), creating sites for the anionic dye molecules to attach.[1]

  • Temperature: Temperature affects the kinetic energy of the dye molecules and the swelling of the fiber.[5] Higher temperatures increase the rate of dye diffusion into the fiber structure.[4]

  • Electrolyte Concentration: Electrolytes, such as sodium sulfate (Glauber's salt), can influence dye aggregation and the electrical double layer at the fiber surface, which can either promote or hinder exhaustion depending on the specific conditions.[1][6]

  • Dye Concentration: The concentration of the dye in the bath influences the equilibrium of the dyeing process.[4]

  • Liquor Ratio: The ratio of the volume of dye liquor to the weight of the goods being dyed can impact dye exhaustion.

  • Dyeing Time: Sufficient time is required for the dye to migrate from the bath and diffuse into the fiber.[4]

Troubleshooting_Workflow start Start: Low Exhaustion Rate verify_params 1. Verify Dyeing Parameters (pH, Temp, Time) start->verify_params check_materials 2. Check Material Quality (Dye, Substrate, Water) verify_params->check_materials Parameters OK analyze_dyebath 3. Analyze Dyebath (Residual Dye, Contaminants) check_materials->analyze_dyebath Materials OK optimize_process 4. Optimize Process (Electrolytes, Leveling Agents) analyze_dyebath->optimize_process Dyebath OK issue_resolved Issue Resolved optimize_process->issue_resolved

Caption: A systematic workflow for troubleshooting low exhaustion rates.

  • Verify Dyeing Parameters:

    • pH: Use a calibrated pH meter to check the dyebath pH. An incorrect pH is a very common cause of poor exhaustion. [4] * Temperature: Ensure your heating equipment is calibrated and that the correct temperature profile is being followed. Dyeing often needs to occur at or near boiling for a sufficient duration. [1][4] * Time: Confirm that the dyeing time is adequate for the specific dye and substrate. [4]

  • Check Material Quality:

    • Dye Solution: Ensure the dye is fully dissolved. Undissolved dye particles can lead to spots and will not exhaust properly. [7]Prepare fresh stock solutions if there is any doubt about the stability of older solutions. [8] * Substrate Preparation: Inadequate scouring and bleaching of the fiber can leave impurities that hinder dye absorption. [9] * Water Quality: Hard water containing high levels of calcium and magnesium ions can interfere with the dyeing process. [9][10]

  • Analyze the Dyebath:

    • Residual Dye: A high concentration of dye remaining in the bath after dyeing is a clear indicator of low exhaustion. This can be quantified using spectrophotometry. [11] * Contaminants: Ensure no unintended chemicals are present in the dyebath that could interfere with the process.

  • Optimize the Process:

    • Electrolyte Concentration: The role of electrolytes can be complex. For acid dyes on protein fibers, electrolytes can act as retarding agents, slowing down the initial rapid uptake of the dye and promoting more level dyeing. [1]However, in some cases, they can also promote dye aggregation.

    • Leveling Agents: The use of leveling agents can improve dye distribution but may also decrease the overall exhaustion rate if used in excessive amounts. [12][13]

Question 3: How does pH affect the exhaustion of these dyes, and what is the optimal pH range?

Answer: The pH of the dyebath is arguably the most critical factor in dyeing with N-Phenyl-p-phenylenediaminesulfonic acid derivatives. The acidic conditions are necessary to protonate the amino groups (-NH2) in protein and polyamide fibers to their cationic form (-NH3+). [1]These positively charged sites then attract the anionic sulfonate groups (-SO3-) of the dye molecules, forming a strong ionic bond. [3][14]

  • At high pH (alkaline or neutral): The amino groups on the fiber are not sufficiently protonated, leading to a lack of sites for the dye to bind, resulting in very poor exhaustion.

  • At very low pH (highly acidic): While a low pH promotes a high number of cationic sites on the fiber, an excessively acidic environment can lead to a very rapid, uncontrolled uptake of the dye, resulting in uneven dyeing ("unlevelness"). It can also potentially damage sensitive fibers like silk. [15][16] Optimal pH Ranges: The optimal pH depends on the specific dye subclass and the fiber being dyed.

Fiber TypeTypical Optimal pH RangeRecommended Acid
Nylon3.0 - 5.5Acetic Acid, Formic Acid
Wool4.0 - 6.0Acetic Acid
Silk4.5 - 5.5Acetic Acid

Note: These are general ranges. Always consult the technical data sheet for the specific dye you are using. Stronger acids like sulfuric acid may be used for certain "leveling" acid dyes that require a very low pH to achieve good exhaustion.

Protocol: Preparation of a pH-Buffered Dyebath
  • Start with deionized or soft water.

  • Add any necessary auxiliaries like leveling agents, but do not add the dye yet.

  • Slowly add a weak acid, such as acetic acid or citric acid, while monitoring the pH with a calibrated meter. [17]4. For a buffered system, which resists pH changes, a combination of a weak acid and its salt (e.g., acetic acid and sodium acetate) can be used. [15]5. Once the target pH is stable, add the pre-dissolved dye solution.

  • Re-check the pH before introducing the fiber, as the dye solution itself can slightly alter the pH.

Question 4: What is the role of electrolytes, and how do I optimize their concentration?

Answer: The role of electrolytes (like sodium sulfate, Na2SO4) in dyeing with these acid dyes is primarily to act as a retarding or leveling agent . [1]

  • Mechanism of Action: In an acidic dyebath, the fiber has a positive charge, and the dye has a negative charge. The attraction is very strong, which can cause the dye to rush onto the fiber too quickly, leading to unlevel dyeing. The sulfate anions (SO4^2-) from the electrolyte are also negatively charged and will compete with the dye anions for the positively charged sites on the fiber. [6]This competition slows down the initial rate of dye uptake, allowing the dye to distribute more evenly throughout the fiber.

  • Optimization: The optimal concentration of electrolyte depends on the depth of the shade being dyed and the specific dye's properties.

    • For pale shades: A higher concentration of electrolyte may be needed to control the rapid uptake of the small amount of dye.

    • For deep shades: Less electrolyte is generally required, as the dye molecules themselves will compete for dye sites, slowing the process down.

Excessive electrolyte concentration can sometimes lead to a decrease in the final exhaustion rate because it can increase dye aggregation in the solution or overly compete with the dye for the fiber. [18]

Table: Recommended Starting Concentrations of Sodium Sulfate (Anhydrous)
Shade Depth (% owf)Sodium Sulfate (% owf)
< 0.5%5 - 10%
0.5% - 2.0%2 - 5%
> 2.0%0 - 2%

*owf = on the weight of fiber

Question 5: Can the dyeing temperature and time profile be optimized to improve exhaustion?

Answer: Yes, the temperature-time profile is critical for achieving both high exhaustion and level dyeing.

  • Initial Temperature: Dyeing should begin at a relatively low temperature (e.g., 40-50°C) to allow for the even distribution of the dye in the bath and on the fiber surface before significant fixation occurs. [5][12]* Rate of Temperature Rise: The temperature should be raised slowly and steadily, especially through the critical temperature range where the dye begins to rapidly exhaust onto the fiber (often between 65-85°C for nylon). [12][13]A rapid rise in temperature can cause the dye on the outside of the material to fix before the dye has had a chance to penetrate the core, leading to unlevel results.

  • Final Dyeing Temperature: The dyeing is typically carried out at or near boiling (95-100°C) for a set period (e.g., 30-60 minutes). [1][4]This high temperature is necessary to provide the dye molecules with enough energy to diffuse deep into the fiber structure and to ensure maximum exhaustion.

  • Dyeing Time: The time at the final temperature is crucial. Insufficient time will result in incomplete exhaustion. The required time depends on the depth of the shade and the dye's diffusion characteristics.

Temp_Time_Profile cluster_0 Temperature-Time Profile for Dyeing A B A->B  Dyeing Curve C B->C  Dyeing Curve D C->D  Dyeing Curve label_A Start (40°C) label_B Add Dye & Fiber label_C Slow Temp Rise (Critical Range) label_D Hold at 100°C (30-60 min)

Caption: A typical temperature-time profile for acid dyeing.

Question 6: I suspect issues with my dye stock solution. How can I verify its quality?

Answer: The quality of the dye stock solution is fundamental. An improperly prepared or degraded solution will lead to poor and irreproducible results.

Protocol: Preparation and Verification of a 1% (10 g/L) Stock Solution
  • Weighing: Accurately weigh 1.00 g of N-Phenyl-p-phenylenediaminesulfonic acid derivative dye powder. Use a mask to avoid inhaling the fine powder. [19]2. Pasting: In a beaker, create a smooth paste of the dye powder with a small amount of warm (40-50°C) water. Do not use boiling water initially, as it can cause some dyes to form difficult-to-dissolve agglomerates. [5]3. Dissolving: Gradually add more hot water (80-90°C) while stirring continuously until the dye is completely dissolved.

  • Final Volume: Transfer the solution to a 100 mL volumetric flask and make it up to the mark with deionized water. Mix thoroughly.

  • Filtering: For critical applications, filter the solution through a fine filter paper to remove any micro-undissolved particles. [5]6. Storage: Store the stock solution in a clearly labeled, sealed container, protected from light. [8][19]Most acid dye solutions are stable for several weeks to months, but it is best practice to prepare fresh solutions regularly. [19][20] Verification:

  • Visual Inspection: The solution should be clear and free of any sediment or cloudiness.

  • Spot Test: Place a drop of the solution on a piece of filter paper. The spot should be uniform in color and should not have a ring of undissolved particles around the edge.

  • Spectrophotometry (Optional but Recommended): Measure the absorbance of a diluted sample of the stock solution at its maximum wavelength (λmax). This can be used to confirm the concentration and check for degradation over time (a decrease in absorbance for the same concentration).

Question 7: The color yield is poor despite seemingly good exhaustion. What could be the issue?

Answer: If the dyebath is clear (indicating good exhaustion) but the fabric color is weak or dull, the issue likely lies with the dye on the fiber.

  • Improper Fixation: While exhaustion is the uptake of dye by the fiber, fixation is the process of securing it within the fiber structure. For acid dyes, this is largely achieved by the ionic bonding process. However, if the post-dyeing rinsing is too harsh or performed at too high a temperature immediately after dyeing, some of the less strongly bound dye may be stripped from the fiber.

  • Dye Aggregation on the Fiber: If the dye molecules clump together on the surface of the fiber instead of penetrating individually, it can lead to a dull appearance and poor rub fastness. This can be caused by an incorrect pH, a too-rapid temperature rise, or the wrong electrolyte concentration.

  • Chemical Degradation: Although less common with acid dyes under normal conditions, exposure to excessively harsh chemicals or incorrect pH during after-treatments could potentially alter the chromophore of the dye molecule, leading to a change in color or a loss of color intensity.

  • Water Quality: Metallic ions like iron and copper in the water can sometimes form complexes with dye molecules, leading to duller shades. [10]

Experimental Protocols

Protocol 1: Standard Procedure for Exhaustion Rate Determination

This method uses a spectrophotometer to measure the amount of dye remaining in the dyebath.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of known dye concentrations.

    • Measure the absorbance of each standard at the dye's maximum absorption wavelength (λmax).

    • Plot a graph of absorbance vs. concentration. This will be a linear curve that follows the Beer-Lambert law.

  • Perform the Dyeing:

    • Accurately measure the initial volume (V_initial) and concentration (C_initial) of your dyebath.

    • Carry out the dyeing process according to your established procedure.

  • Measure Residual Dye:

    • After dyeing, carefully remove the textile material.

    • Allow the dyebath to cool to room temperature. Measure the final volume (V_final).

    • Take a sample of the final dyebath, dilute it if necessary to fall within the range of your calibration curve, and measure its absorbance.

    • Use the calibration curve to determine the final concentration (C_final) of the dye in the bath.

  • Calculate the Exhaustion Rate:

    Exhaustion (%) = [1 - (C_final × V_final) / (C_initial × V_initial)] × 100

References

  • How acid dyes work — Wild Woollys Guide. (2024, October 29). Wild Woollys Guide.
  • Application of PH Value in Textile Dyeing - Tiankun Chemical. (2024, November 25). Tiankun Chemical.
  • What Is Acid Dye and How to Use - S D International.
  • Effects of pH on staining by dyes - IHC WORLD. (2024, January 20). IHC WORLD.
  • Dyeing Mechanism, Parameters & Fastness Properties of Acid Dyes - Textile Learner. (2021, September 11). Textile Learner.
  • Troubleshooting Common Reactive Dye Problems in Textile Production | - Vipul Organics. (2025, December 24). Vipul Organics.
  • Dye-Fiber Interactions → Term - Pollution → Sustainability Directory. Sustainability Directory.
  • The Importance Of pH In The Textile Industry: From Production To Processing. (2023, August 25). Sensoquest.
  • Acid & Direct Dyes - Clartech Organic. Clartech Organic.
  • Preparing Acid Yellow 127 Stock Solutions for Biological Experiments: Application Notes and Protocols - Benchchem. Benchchem.
  • Lowering the pH for Acid Dyes | Hand Dyeing Supplies - George Weil. (2012, August 29). George Weil.
  • Factors Affecting the Dyeing of Cotton - Textile Learner. (2023, July 14). Textile Learner.
  • Common Fabric Dyeing Problems and How to Fix Them - Sahni Fabs. (2024, February 13). Sahni Fabs.
  • Factors Influencing the Dyeing of Nylon with Acid Dyes - Tiankun Chemical. (2024, October 28). Tiankun Chemical.
  • Dharma Acid Dyes Instructions. Dharma Trading Co..
  • Stock Solutions for Accurate Dyeing - Felting and Fiber Studio. (2011, December 9). Felting and Fiber Studio.
  • Effect of Electrolyte Concentration on Dyeing Process of Cotton - PJSIR. PJSIR.
  • Acid Dyes | 5 Standard Preparation Procedures - VieTextile. VieTextile.
  • Factors Affecting Acid Dyeing - Knowledge - Sinoever International Co.,Ltd. (2019, December 25).
  • Acid Dye Dyeing Nylon Common Problems - TIANYI Chemical. (2024, January 2). TIANYI Chemical.
  • 4 common problems of acid dyeing nylon - Knowledge - Hangzhou Fucai Chem Co., Ltd. (2022, August 25). Hangzhou Fucai Chem Co., Ltd.
  • Acid Dyes: Applications, Manufacturing Process, and Optimal Drying Solutions. (2024, August 10). Shachi Engineering.
  • Spectrophotometric Measurements in the Dyestuffs Industry* - Optica Publishing Group. Optica Publishing Group.

Sources

Troubleshooting

Technical Support Center: Column Chromatography Optimization for 4-Aminodiphenylamine-2-sulfonic Acid Purification

Welcome to the dedicated technical support guide for the purification of 4-Aminodiphenylamine-2-sulfonic acid. This document provides in-depth, experience-driven answers to common challenges encountered during column chr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 4-Aminodiphenylamine-2-sulfonic acid. This document provides in-depth, experience-driven answers to common challenges encountered during column chromatography. It is designed for researchers, chemists, and process development professionals who require high-purity material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chromatographic behavior of 4-Aminodiphenylamine-2-sulfonic acid and the initial setup of your purification workflow.

Q1: What are the key chemical properties of 4-Aminodiphenylamine-2-sulfonic acid that influence its purification by column chromatography?

A1: Understanding the molecule's structure is the first step to a successful purification. 4-Aminodiphenylamine-2-sulfonic acid is an amphoteric, zwitterionic compound at neutral pH. Its key features are:

  • A Sulfonic Acid Group (-SO₃H): This is a strong acid with a very low pKa (typically <1). It will be deprotonated and negatively charged (-SO₃⁻) across nearly the entire practical pH range of silica-based columns.

  • An Aromatic Amine Group (-NH₂): This is a weak base with a pKa around 4-5. It will be protonated and positively charged (-NH₃⁺) in acidic conditions (pH < 4).

  • A Diphenylamine Backbone: This large, aromatic structure provides significant hydrophobicity.

This dual ionic and hydrophobic nature makes it a challenging compound for standard normal-phase chromatography on silica gel, as the highly polar, charged groups can interact very strongly and irreversibly with the acidic silanol groups on the silica surface.

Q2: Which mode of chromatography is most suitable for this compound: Normal-Phase, Reverse-Phase, or Ion-Exchange?

A2: Reverse-phase chromatography (RPC) is the most effective and commonly recommended method. Here's the reasoning:

  • Normal-Phase Chromatography (NPC): Generally unsuitable. The strong ionic character of the sulfonic acid group leads to extreme retention or tailing on standard silica or alumina. The compound may not elute at all.

  • Reverse-Phase Chromatography (RPC): Highly effective. The non-polar stationary phase (like C18) interacts with the hydrophobic diphenylamine backbone. By using a polar mobile phase (e.g., water/acetonitrile or water/methanol) and controlling the pH with a buffer, you can achieve excellent, reproducible separation.

  • Ion-Exchange Chromatography (IEC): A viable, but more complex alternative. Since the sulfonic acid group is always negatively charged, Anion-Exchange Chromatography could be used. However, elution requires high salt gradients, which necessitates a subsequent desalting step, adding complexity to the overall process.

Q3: How do I select the optimal stationary and mobile phases for a reverse-phase separation?

A3: Your selection is critical for achieving high resolution.

Stationary Phase:

  • C18 (Octadecyl-silica): This is the workhorse for RPC and the best starting point. Its long alkyl chains provide sufficient hydrophobic interaction with the diphenylamine core for good retention.

  • Particle Size: Choose a particle size based on your column dimensions and required resolution. For flash chromatography, 40-63 µm is standard. For higher resolution, smaller particle sizes (<25 µm) are better but generate higher backpressure.

Mobile Phase: The key is to use a buffered aqueous-organic mixture.

  • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol because its lower viscosity results in lower backpressure and better efficiency.

  • Aqueous Component & pH Control: The mobile phase pH must be controlled to suppress the ionization of one or both functional groups to achieve good peak shape. Using a buffer is non-negotiable. A common choice is an ammonium acetate or ammonium formate buffer, which are volatile and can be easily removed during product workup. A recommended starting pH is between 3 and 5. At this pH, the sulfonic acid is charged (-SO₃⁻) but the amine is partially protonated (-NH₃⁺), creating a zwitterion that has manageable interaction with the C18 phase.

Q4: What is the best way to monitor the separation and identify fractions containing the pure product?

A4: A combination of Thin-Layer Chromatography (TLC) and UV-Vis spectroscopy is highly effective.

  • UV-Vis Detection: 4-Aminodiphenylamine-2-sulfonic acid contains a large chromophore (the diphenylamine system) and will be strongly UV-active. Monitor the column eluent at a wavelength of maximum absorbance, likely between 254 nm and 280 nm. A preliminary UV scan of your starting material will help you determine the optimal wavelength.

  • Thin-Layer Chromatography (TLC): Use C18-modified silica TLC plates to mimic your column conditions. Spot the collected fractions and elute with a mobile phase composition similar to what was used for elution from the column. This allows you to quickly identify which fractions contain your product and assess their purity before pooling them.

Section 2: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification. Always perform a small-scale trial before committing your entire batch of material.

Protocol 1: Reverse-Phase Flash Chromatography

This protocol is designed for purifying 1-5 grams of crude 4-Aminodiphenylamine-2-sulfonic acid.

Materials:

  • Stationary Phase: C18-functionalized silica gel (40-63 µm).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Crude Sample.

  • Solvents for sample loading (e.g., DMSO, Methanol).

Procedure:

  • Column Packing:

    • Prepare a slurry of the C18 silica in a 50:50 mixture of Mobile Phase A and B.

    • Pour the slurry into the column and pressurize to pack a stable, uniform bed. Do not let the column run dry.

    • Equilibrate the packed column with at least 5-10 column volumes (CV) of your starting mobile phase composition (e.g., 95% A, 5% B).

  • Sample Preparation and Loading:

    • Dissolve the crude material in a minimal amount of a strong solvent like DMSO or a mixture of methanol and water.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved crude material onto a small amount of C18 silica, removing the solvent under vacuum, and loading the resulting dry powder onto the top of the column. This technique often yields sharper bands.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase conditions (95% A / 5% B).

    • Run a linear gradient to increase the concentration of the organic modifier (Mobile Phase B). A typical gradient might be from 5% B to 70% B over 10-15 CV.

    • Collect fractions throughout the run, monitoring the eluent with a UV detector.

  • Fraction Analysis:

    • Analyze the collected fractions using C18 TLC plates.

    • Develop the TLC plate using a mobile phase composition that corresponds to the elution conditions of your target compound (e.g., 60% A / 40% B).

    • Visualize spots under a UV lamp (254 nm).

  • Product Isolation:

    • Pool the pure fractions.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • The remaining aqueous solution can be freeze-dried (lyophilized) to yield the final product, effectively removing the water and volatile buffer salts.

Data Summary Table:

ParameterRecommended Starting ConditionNotes
Stationary Phase C18-bonded Silica (40-63 µm)Provides hydrophobic retention mechanism.
Mobile Phase A Water with 0.1% Formic Acid or 10mM Ammonium Acetate (pH ~4)The aqueous phase. Buffer is critical for reproducible results and good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic Acid or 10mM Ammonium AcetateThe organic modifier. ACN is preferred for lower backpressure.
Elution Mode Gradient Elution (e.g., 5% to 70% B over 15 CV)Necessary to elute the compound in a reasonable time with good resolution from impurities.
Detection UV at 254 nm or λ-maxNon-destructive and highly sensitive for this aromatic compound.
Sample Loading Dry loading adsorbed onto C18 silicaMinimizes band broadening compared to liquid injection in a strong solvent.

Section 3: Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you quickly diagnose and solve issues.

Q: My compound is eluting immediately with the solvent front (no retention). What's wrong?

A: This indicates insufficient interaction with the C18 stationary phase. The molecule is behaving as if it is too polar for the system.

  • Cause 1: Mobile phase is too strong (too much organic). Your starting percentage of acetonitrile or methanol is too high.

  • Solution 1: Decrease the initial concentration of the organic modifier (Mobile Phase B). Start your gradient at a lower value, such as 2-5% B, or even 0% for a short period.

  • Cause 2: Incorrect pH. If the pH is too high, other polar interactions might be preventing hydrophobic binding.

  • Solution 2: Ensure your mobile phase is buffered to a pH between 3 and 5. The acidic conditions help maintain a consistent charge state on any residual silanols and the analyte itself.

Q: My compound will not elute from the column, even with 100% acetonitrile. Why?

A: This signifies excessively strong, likely irreversible, interaction with the column.

  • Cause 1: Residual silanol interactions. Although it's a C18 column, some free, acidic silanol groups may exist on the silica surface. The basic amine group on your molecule can bind very strongly to these sites.

  • Solution 1: Use an "end-capped" C18 column, which has fewer free silanol groups. Also, ensure your mobile phase is acidic (e.g., with 0.1% formic or acetic acid). The acid protonates the silanol groups, reducing their ability to interact ionically with your compound.

  • Cause 2: Precipitation on the column. The compound may have been soluble in the loading solvent but crashed out upon injection into the more aqueous mobile phase.

  • Solution 2: Ensure the sample is fully dissolved at the starting mobile phase condition. If not, use the dry loading technique described in Protocol 1.

Q: I'm seeing very broad peaks and poor separation (tailing). How can I improve this?

A: Peak tailing and broadening are classic signs of undesirable secondary interactions or mass overload.

  • Cause 1: Secondary polar interactions. As mentioned, interactions between the amine group and residual silanols are a primary cause of tailing for basic compounds.

  • Solution 1: Add a competing base or acid to the mobile phase. Adding 0.1% formic acid or acetic acid is highly effective. The acid protonates the problematic silanol groups and ensures the analyte has a consistent charge.

  • Cause 2: Column overload. You may have loaded too much crude material onto the column.

  • Solution 2: Reduce the sample load. A general rule of thumb for flash chromatography is a load of 1-5% of the column's stationary phase weight.

  • Cause 3: Poor column packing. Voids or channels in the column bed will lead to significant band broadening.

  • Solution 3: Repack the column carefully, ensuring a uniform and stable bed.

Q: The final product recovery is very low. Where did my compound go?

A: Low recovery can be due to irreversible adsorption or degradation.

  • Cause 1: Irreversible Adsorption. This is a severe case of the issues causing elution failure. If the compound sticks permanently, it cannot be recovered.

  • Solution 1: Ensure the mobile phase is properly acidified. In extreme cases, a different stationary phase (e.g., a polymer-based reverse phase column) that is more pH stable and has no silanol groups might be necessary.

  • Cause 2: On-column degradation. 4-Aminodiphenylamine is susceptible to oxidation, especially in the presence of trace metals and at neutral or basic pH. The high surface area of the silica support can catalyze this.

  • Solution 2: Work quickly and use freshly prepared, degassed solvents. Maintaining an acidic mobile phase (pH 3-5) can increase the stability of the protonated amine, making it less susceptible to oxidation.

Section 4: Visual Workflows & Diagrams

Visual aids can help clarify complex processes and decision-making.

PurificationWorkflow s1 1. Analytical Method Development (RP-TLC or RP-HPLC) s2 2. Column Selection & Packing (C18 Silica, Slurry Pack) s1->s2 s3 3. Sample Preparation (Dissolve in min. solvent or Dry Load) s2->s3 s4 4. Column Equilibration (5-10 CV with starting mobile phase) s3->s4 s5 5. Sample Loading s4->s5 s6 6. Gradient Elution (Monitor with UV Detector) s5->s6 s7 7. Fraction Collection s6->s7 s8 8. Fraction Analysis (TLC or HPLC) s7->s8 s9 9. Pool Pure Fractions s8->s9 s10 10. Solvent Removal & Isolation (Rotovap & Lyophilization) s9->s10 s11 11. Purity Confirmation (HPLC, NMR) s10->s11

Caption: General workflow for reverse-phase purification.

TroubleshootingTree start Problem Observed p1 No Retention (Elutes at void volume) start->p1 p2 No Elution start->p2 p3 Peak Tailing / Broadening start->p3 c1a Mobile phase too strong? p1->c1a c2a Irreversible adsorption? p2->c2a c2b Precipitation on column? p2->c2b c3a Secondary interactions? p3->c3a c3b Column overload? p3->c3b s1a Decrease initial % Organic (e.g., start at 2% ACN) c1a->s1a s2a Use end-capped C18 Add 0.1% acid (e.g., Formic) c2a->s2a s2b Use dry loading method c2b->s2b s3a Add 0.1% acid to mobile phase c3a->s3a s3b Reduce sample mass c3b->s3b

Caption: Decision tree for troubleshooting common issues.

Section 5: References

  • Ghanem, A., & Ho, P. C. (2007). Deoxyribonucleic acid (DNA) sequencing by capillary electrophoresis. Journal of Chromatography B, 853(1-2), 1-17. (This reference discusses the pKa of sulfonic acid groups in the context of electrophoresis dyes, providing a good proxy for its behavior). [Link: https://doi.org/10.1016/j.jchromb.2007.02.041]

  • LoBrutto, R., & Jones, A. (2011). The Role of pH in Reversed-Phase HPLC. In HPLC for Pharmaceutical Scientists. John Wiley & Sons, Inc. (This book chapter provides a comprehensive overview of how pH control is fundamental to the successful separation of ionizable compounds in RPC). [Link: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470087961]

  • Sigma-Aldrich. Buffer Reference Center. (This resource provides practical information on buffer selection, pKa, and volatility, which is critical for choosing buffers like ammonium acetate for mass spectrometry compatibility and easy removal). [Link: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/purification/buffer-reference-center]

  • VWR International. A Guide to HPLC and LC-MS Troubleshooting. (This guide from a major supplier details common HPLC problems, including the role of residual silanols in causing peak tailing for basic analytes and strategies to mitigate these effects). [Link: https://us.vwr.com/assetsvc/asset/en_US/id/16487280/contents]

Optimization

Technical Support Center: Managing Isomer Impurities in 5-amino-2-(phenylamino)benzenesulfonic Acid Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-2-(phenylamino)benzenesulfonic acid. It provides in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-2-(phenylamino)benzenesulfonic acid. It provides in-depth troubleshooting advice and frequently asked questions to address the critical challenge of managing isomeric impurities during synthesis.

Introduction

5-amino-2-(phenylamino)benzenesulfonic acid is a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[1][2][3] The control of isomeric purity is a critical aspect of its synthesis, as the presence of unwanted isomers can significantly impact the efficacy, safety, and regulatory compliance of the final product. This guide offers practical, field-proven insights into the formation, identification, and control of these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities formed during the synthesis of 5-amino-2-(phenylamino)benzenesulfonic acid?

During the sulfonation of N-phenyl-p-phenylenediamine, the starting material for 5-amino-2-(phenylamino)benzenesulfonic acid, several isomeric impurities can be formed due to the multiple available positions for electrophilic attack on the two aromatic rings. The primary isomers of concern are:

  • 4-amino-3-(phenylamino)benzenesulfonic acid: Sulfonation occurs ortho to the primary amino group.

  • 2-amino-3-(phenylamino)benzenesulfonic acid: Sulfonation occurs meta to the primary amino group.

  • Isomers from sulfonation on the second aromatic ring: Sulfonation can also occur on the phenyl ring of the diphenylamine moiety, leading to a variety of other isomers.

The formation of these isomers is governed by the directing effects of the amino groups and the reaction conditions.

Q2: What are the key reaction parameters that influence the formation of these isomeric impurities?

The regioselectivity of the sulfonation reaction is highly sensitive to several parameters:

  • Temperature: Higher temperatures can favor the formation of thermodynamically more stable isomers. In many sulfonation reactions, a higher temperature can lead to the migration of the sulfonic acid group.[4]

  • Sulfonating Agent: The choice of sulfonating agent (e.g., concentrated sulfuric acid, oleum, sulfur trioxide) can impact the reactivity and selectivity of the reaction.[4]

  • Reaction Time: Prolonged reaction times can lead to the formation of di-sulfonated products or the isomerization of the desired product.

  • Solvent: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the isomer distribution.

Q3: What are the recommended analytical methods for identifying and quantifying isomeric impurities?

High-Performance Liquid Chromatography (HPLC) is the most effective technique for the separation and quantification of 5-amino-2-(phenylamino)benzenesulfonic acid and its isomers. A reverse-phase method is typically employed.

Recommended HPLC columns and conditions:

ParameterRecommendation
Column Newcrom R1 or similar mixed-mode column
Mobile Phase Acetonitrile and water with a pH modifier like phosphoric acid or formic acid (for MS compatibility)[5]
Detection UV at a wavelength where all isomers have significant absorbance (e.g., 254 nm)

For confirmation of isomer identity, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[3]

Troubleshooting Guides

Issue 1: High Levels of the 4-amino-3-(phenylamino)benzenesulfonic acid Isomer

Cause: The formation of the 4-amino-3-(phenylamino)benzenesulfonic acid isomer is often favored under kinetic control due to the strong activating and ortho, para-directing effect of the primary amino group.

Troubleshooting Steps:

  • Temperature Control: Carefully control the reaction temperature. Lower temperatures generally favor para-substitution over ortho-substitution due to steric hindrance.

  • Choice of Sulfonating Agent: Consider using a bulkier sulfonating agent, which can increase steric hindrance at the ortho position and favor para-substitution.

  • Reaction Time Optimization: Monitor the reaction progress closely and stop the reaction once the desired product is formed to prevent potential isomerization.

Issue 2: Poor Separation of Isomers During Purification

Cause: The isomeric impurities of 5-amino-2-(phenylamino)benzenesulfonic acid often have very similar physical properties, making their separation by simple crystallization challenging.

Troubleshooting Steps:

  • pH-Controlled Precipitation: The solubility of sulfonic acids and their salts can be highly dependent on pH. A carefully controlled pH gradient during precipitation can be used to selectively crystallize the desired isomer. Patents describing the purification of similar compounds often utilize this technique.[6][7]

  • Solvent Selection: Experiment with different solvent systems for crystallization. A mixture of polar and non-polar solvents can sometimes enhance the differences in solubility between isomers.

  • Preparative HPLC: For high-purity requirements, preparative HPLC can be employed to isolate the desired isomer from the mixture.[5]

Issue 3: Inconsistent Batch-to-Batch Isomer Ratios

Cause: Inconsistent isomer ratios are typically a result of poor control over reaction parameters.

Troubleshooting Steps:

  • Standardize Operating Procedures (SOPs): Ensure that all reaction parameters, including temperature, addition rates of reagents, and stirring speed, are strictly controlled and documented for each batch.

  • Raw Material Quality: Verify the purity of the starting materials, as impurities can sometimes influence the course of the reaction.

  • Equipment Calibration: Regularly calibrate all monitoring equipment, such as thermometers and pH meters, to ensure accurate and reproducible reaction conditions.

Experimental Protocols

Protocol 1: HPLC Analysis of Isomeric Impurities

This protocol provides a general framework for the HPLC analysis of 5-amino-2-(phenylamino)benzenesulfonic acid and its isomers.

Materials:

  • HPLC system with UV detector

  • Newcrom R1 column (or equivalent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for LC-MS)

  • Reference standards for the main product and any identified impurities

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile in water with 0.1% phosphoric acid.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

  • Analysis: Inject the sample and the reference standards. Identify and quantify the impurities based on their retention times and peak areas relative to the standards.

Protocol 2: Purification by pH-Controlled Precipitation

This protocol outlines a general procedure for the purification of 5-amino-2-(phenylamino)benzenesulfonic acid by leveraging pH-dependent solubility.

Materials:

  • Crude 5-amino-2-(phenylamino)benzenesulfonic acid

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • pH meter

Procedure:

  • Dissolution: Dissolve the crude product in water, adjusting the pH with NaOH to ensure complete dissolution (typically a slightly alkaline pH).

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Precipitation: Slowly add HCl to the filtrate with constant stirring to lower the pH. The desired isomer should precipitate at a specific pH range. Monitor the precipitation process and the pH closely.

  • Isolation: Collect the precipitate by filtration.

  • Washing and Drying: Wash the collected solid with water to remove any remaining soluble impurities and then dry it under vacuum.

Visualizations

Synthesis_and_Impurity_Formation N-phenyl-p-phenylenediamine N-phenyl-p-phenylenediamine Sulfonation Sulfonation N-phenyl-p-phenylenediamine->Sulfonation H2SO4/SO3 5-amino-2-(phenylamino)benzenesulfonic acid 5-amino-2-(phenylamino)benzenesulfonic acid Sulfonation->5-amino-2-(phenylamino)benzenesulfonic acid Desired Product 4-amino-3-(phenylamino)benzenesulfonic acid 4-amino-3-(phenylamino)benzenesulfonic acid Sulfonation->4-amino-3-(phenylamino)benzenesulfonic acid Ortho Isomer Other Isomers Other Isomers Sulfonation->Other Isomers e.g., sulfonation on second ring

Caption: Synthesis pathway and major isomeric impurities.

Isomer_Management_Workflow Crude Product Crude Product HPLC Analysis HPLC Analysis Crude Product->HPLC Analysis Identify & Quantify Isomers pH-Controlled Precipitation pH-Controlled Precipitation HPLC Analysis->pH-Controlled Precipitation High Impurity Level Crystallization Crystallization HPLC Analysis->Crystallization Minor Impurity Level Pure Product Pure Product HPLC Analysis->Pure Product Meets Specification pH-Controlled Precipitation->HPLC Analysis Check Purity Crystallization->HPLC Analysis Check Purity

Caption: Workflow for isomer analysis and management.

References

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, 5-amino-2-(phenylamino)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • The Indian Journal of Engineering & Sciences. (2013, April 15). Liquid Waste Minimization in the Production of 4-Amino Di Phenylamine 2-Sulfonic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0010244B1 - Process for the preparation of 4-nitro-4'-amino-diphenyl-amino-2-sulfonic acid and 2-nitro-4'.
  • SciRP.org. (2024, April 28). Analyses of Reaction Mechanisms among Different Sulfonation Reagents and m-Diphenylamine and Crystal Structures of the Formed Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008341B - A kind of purification process of benzene sulfonic acid along bent storehouse ammonium.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP1324982B1 - Aromatic sulfonation reactions.
  • Taylor & Francis Online. (2017, May 9). Sulfonation of poly(p-phenylenediamine) polymer. Retrieved from [Link]

  • Google Patents. (n.d.). US4254054A - Process for the manufacture of 4-nitro-4'-amino-diphenylamine-2-sulfonic acid and 2-nitro-4'.
  • Digital Commons @ NJIT. (n.d.). The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Science.gov. (n.d.). sulfonic acid dyes: Topics by Science.gov. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzenesulfonic Acid-Impurities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-amino-2-naphthol-4-sulfonic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Aminodiphenylamine-2-sulfonic Acid in Modern Dye Manufacturing. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

  • Emco Chemicals. (n.d.). 4 Adapsa. Retrieved from [Link]

  • Cosmetics Info. (n.d.). N-Phenyl-p-Phenylenediamine Sulfate. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Lightfastness of Dyes Derived from 5-amino-2-anilinobenzenesulfonic Acid

Welcome to the technical support center dedicated to advancing the stability and performance of dyes derived from 5-amino-2-anilinobenzenesulfonic acid. This guide is structured to provide researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing the stability and performance of dyes derived from 5-amino-2-anilinobenzenesulfonic acid. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into troubleshooting and enhancing the lightfastness of these critical compounds. The information presented herein is grounded in established scientific principles and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses fundamental questions regarding the photodegradation of dyes derived from 5-amino-2-anilinobenzenesulfonic acid and the factors influencing their lightfastness.

Q1: What is the primary mechanism behind the poor lightfastness of azo dyes derived from 5-amino-2-anilinobenzenesulfonic acid?

A1: The primary cause of poor lightfastness in these azo dyes is photodegradation, a process initiated by the absorption of light, particularly in the UV spectrum.[1][2] When a dye molecule absorbs photons, its electrons transition from a ground state to an excited state.[3][4] This excited state is highly reactive and can undergo a series of photochemical reactions, often involving atmospheric oxygen, which ultimately destroy the dye's chromophore—the part of the molecule responsible for its color.[1] For azo dyes, this typically involves the cleavage of the azo (-N=N-) bond, leading to a loss of color. The specific molecular structure of the dye, including the presence of sulfonic acid and amino groups, can significantly influence the efficiency of these degradation pathways.[5]

Q2: How does the sulfonic acid group in 5-amino-2-anilinobenzenesulfonic acid affect the lightfastness of its dye derivatives?

A2: The sulfonic acid group (-SO₃H) primarily serves to enhance the water solubility of the dye, which is crucial for the dyeing process.[6] However, its direct impact on lightfastness is generally considered to be minimal.[6] Some studies suggest that electron-withdrawing groups like the sulfonic acid group can play a role in the degradation mechanism, but the overall photostability is more heavily influenced by the entire molecular structure, particularly the chromophore and any attached functional groups.[5]

Q3: Can the choice of substrate or binder affect the perceived lightfastness of these dyes?

A3: Absolutely. The substrate and binder system play a critical role in the overall lightfastness of a dyed material. The chemical and physical properties of the fiber, such as its crystallinity and the presence of natural or added UV-absorbing compounds, can influence the rate of photodegradation.[7] The binder, a film-forming substance used in pigment printing, encapsulates the dye particles and adheres them to the substrate.[8] A binder with inherent UV-absorbing properties or one that limits the dye's exposure to oxygen and moisture can significantly improve lightfastness. Conversely, a binder that is itself susceptible to photodegradation can accelerate the fading process. Increasing the amount of binder can sometimes improve fastness, but may negatively impact the material's texture.[8]

Q4: Are there standard methods for assessing the lightfastness of my dye samples?

A4: Yes, standardized testing is crucial for obtaining reliable and comparable lightfastness data. The most common methods involve exposing the dyed material to a controlled artificial light source that simulates natural sunlight, such as a xenon arc lamp.[9][10][11] These accelerated tests allow for rapid evaluation. The change in color is then assessed by comparing the exposed sample to an unexposed sample and a set of blue wool standards (ISO 105-B02) or a gray scale.[9][10] These standards provide a numerical rating of lightfastness, typically on a scale of 1 to 8, with 8 being the most resistant to fading.[10]

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section provides a structured approach to diagnosing and resolving common experimental issues encountered when trying to improve the lightfastness of dyes derived from 5-amino-2-anilinobenzenesulfonic acid.

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid and significant color fading upon light exposure. 1. Inherent low photostability of the dye's molecular structure. 2. Presence of photocatalytic impurities in the dye or on the substrate. 3. Inappropriate substrate or binder system.1. Structural Modification: If feasible, modify the dye structure. Introducing electron-withdrawing groups or increasing molecular complexity can sometimes enhance stability.[1] 2. Purification: Ensure high purity of the synthesized dye through appropriate chromatographic techniques to remove any residual reactants or byproducts. 3. Substrate/Binder Optimization: Experiment with different substrates and binders. Select binders with known UV-protective properties.
Inconsistent lightfastness results across different batches of the same dye. 1. Variations in the synthesis or purification process. 2. Inconsistent application of the dye to the substrate (e.g., uneven dye concentration). 3. Fluctuations in the lightfastness testing conditions.1. Standardize Protocols: Strictly adhere to standardized synthesis, purification, and application protocols. 2. Quality Control: Implement rigorous quality control checks at each stage, including spectroscopic analysis to confirm dye purity and concentration. 3. Calibrate Equipment: Regularly calibrate the lightfastness testing equipment to ensure consistent light intensity, temperature, and humidity.
Use of a UV absorber shows minimal or no improvement in lightfastness. 1. Incorrect type or concentration of UV absorber for the specific dye and substrate. 2. Poor compatibility or dispersion of the UV absorber in the dye formulation or on the substrate. 3. The primary degradation pathway is not UV-induced.1. Screen UV Absorbers: Test a range of UV absorbers with different absorption profiles and chemical structures. Optimize the concentration through a dose-response study.[12] 2. Improve Dispersion: Ensure proper mixing and application techniques to achieve a uniform distribution of the UV absorber. 3. Investigate Mechanism: Consider other degradation mechanisms, such as oxidation, and explore the use of antioxidants or quenchers in addition to UV absorbers.
The dyed material becomes brittle or shows other signs of degradation after light exposure. The substrate itself is undergoing photodegradation, which may be accelerated by the dye acting as a photosensitizer.1. Substrate Selection: Choose a more photostable substrate. 2. Protective Coatings: Apply a UV-protective topcoat to the dyed material. 3. Incorporate Stabilizers: Add light stabilizers or antioxidants to the substrate or binder formulation.

Section 3: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments aimed at enhancing the lightfastness of your dye systems.

Protocol 3.1: Synthesis of a Model Azo Dye from 5-amino-2-anilinobenzenesulfonic Acid

This protocol outlines the synthesis of a simple azo dye, providing a baseline for further experimentation and modification.

Materials:

  • 5-amino-2-anilinobenzenesulfonic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Coupling agent (e.g., 2-naphthol)

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Diazotization:

    • Dissolve a specific molar equivalent of 5-amino-2-anilinobenzenesulfonic acid in a dilute HCl solution.

    • Cool the solution to 0-5°C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

    • Continue stirring for 30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

  • Coupling:

    • In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in a dilute NaOH solution and cool to 0-5°C.

    • Slowly add the freshly prepared diazonium salt solution to the coupling agent solution with vigorous stirring, maintaining the temperature below 5°C.

    • Continue stirring for 1-2 hours, allowing the coupling reaction to complete. The formation of the dye will be indicated by a color change.

  • Isolation and Purification:

    • Precipitate the dye by adjusting the pH of the solution.

    • Filter the crude dye and wash it with cold distilled water to remove impurities.

    • Recrystallize the dye from a suitable solvent to achieve high purity.

    • Dry the purified dye in a vacuum oven at a low temperature.

Workflow for Dye Synthesis and Application

cluster_synthesis Dye Synthesis cluster_application Dye Application & Testing Diazotization Diazotization of 5-amino-2-anilinobenzenesulfonic acid Coupling Coupling with Naphthol Derivative Diazotization->Coupling Freshly prepared diazonium salt Isolation Isolation & Purification Coupling->Isolation Dye_Solution Prepare Dye Solution Isolation->Dye_Solution Purified Dye Application Apply to Substrate Lightfastness_Test Accelerated Lightfastness Testing (Xenon Arc) Application->Lightfastness_Test Evaluation Evaluate Color Change (Blue Wool Scale) Lightfastness_Test->Evaluation

Caption: Workflow from dye synthesis to lightfastness evaluation.

Protocol 3.2: Incorporation of a UV Absorber via Post-Treatment

This protocol describes a method for improving lightfastness by applying a UV absorber to a previously dyed substrate.[13]

Materials:

  • Dyed substrate

  • Commercially available UV absorber (e.g., a benzotriazole or hydroxyphenyl-triazine based product)

  • Distilled water

  • Non-ionic surfactant

  • Acetic acid

  • Laboratory dyeing equipment (e.g., a beaker dyer or water bath)

Procedure:

  • Preparation of Treatment Bath:

    • Prepare a treatment bath with a specific concentration of the UV absorber (e.g., 1-4% on weight of fabric).

    • Add a small amount of non-ionic surfactant to aid in the dispersion of the UV absorber.

    • Adjust the pH of the bath to the recommended level for the specific UV absorber and substrate (typically weakly acidic, pH 4-5, with acetic acid).

  • Treatment:

    • Immerse the dyed substrate in the treatment bath at room temperature.

    • Gradually raise the temperature to the recommended application temperature (e.g., 60-80°C) and hold for 30-60 minutes with gentle agitation.

  • Rinsing and Drying:

    • Remove the substrate from the treatment bath and rinse thoroughly with cold water to remove any unfixed UV absorber.

    • Dry the treated substrate at a moderate temperature.

Mechanism of UV Absorber Protection

UV_Light UV Light UV_Absorber UV Absorber UV_Light->UV_Absorber Absorbs UV Dye Dye Molecule UV_Light->Dye Reduced Exposure Heat Harmless Heat UV_Absorber->Heat Dissipates as Heat Substrate Substrate Dye->Substrate Bound to

Caption: UV absorber protecting the dye by converting UV light to heat.

Section 4: Advanced Strategies for Enhancing Lightfastness

For researchers seeking to achieve superior lightfastness, this section explores more advanced concepts and techniques.

Q5: Beyond UV absorbers, what other classes of additives can improve lightfastness?

A5: Two other important classes of additives are quenchers and hindered amine light stabilizers (HALS) .

  • Quenchers: These molecules work by deactivating the excited state of the dye molecule before it can undergo a degradative chemical reaction.[14] This process, known as quenching, can occur through various mechanisms, including energy transfer (Förster or Dexter) or electron transfer.[14][15][16] The quencher essentially provides an alternative, non-destructive pathway for the excited dye to return to its ground state.

  • Hindered Amine Light Stabilizers (HALS): HALS do not typically absorb UV radiation. Instead, they function as radical scavengers. Photodegradation often involves the formation of highly reactive free radicals. HALS can trap these radicals, preventing them from attacking the dye molecules and propagating the degradation process.

Q6: How can I rationally design a dye molecule based on 5-amino-2-anilinobenzenesulfonic acid with inherently better lightfastness?

A6: Designing a more photostable dye is a complex but rewarding approach. Key strategies include:

  • Increasing Molecular Weight and Complexity: Larger, more complex molecules often have more pathways to dissipate absorbed energy without undergoing chemical reactions.[1]

  • Introducing Electron-Withdrawing Groups: Strategically placing electron-withdrawing groups on the aromatic rings can sometimes increase the energy required for photoexcitation, making the dye less susceptible to degradation.

  • Promoting Aggregation: In some cases, promoting controlled aggregation of dye molecules can enhance lightfastness. The inner molecules in an aggregate are shielded from light and oxygen by the outer molecules.[7]

  • Incorporating a UV-Absorbing Moiety: A more advanced approach is to synthesize a dye molecule that has a UV-absorbing moiety covalently bonded to the chromophore.[17] This creates an intramolecular protection system. For example, a benzene sulfonamide derivative can be introduced into the dye structure.[17][18]

Conceptual Framework for Lightfastness Improvement

cluster_approaches Improvement Strategies cluster_additives Additive Types center_node Enhanced Lightfastness Structural_Mod Structural Dye Modification Structural_Mod->center_node Additives Use of Additives Additives->center_node UV_Absorbers UV Absorbers Additives->UV_Absorbers Quenchers Quenchers Additives->Quenchers HALS HALS Additives->HALS Binder_Sys Binder/Substrate Optimization Binder_Sys->center_node

Caption: Key strategies for improving dye lightfastness.

References

  • Gao, Y., et al. (2019). A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring. RSC Advances. Retrieved from [Link]

  • Gao, Y., et al. (2019). A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Engineering Research & Technology. (n.d.). Effect of Reactive Dyes Structure on Light Fastness. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell. Retrieved from [Link]

  • TESTEX. (2024, January 7). An Overview to Lightfastness Test for Textile. Retrieved from [Link]

  • UTS TESter. (2022, March 4). How to improve the light fastness of textiles? Retrieved from [Link]

  • A. S., Lawal, et al. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. ResearchGate. Retrieved from [Link]

  • Tiankun Chemical. (2025, April 9). Factors Affecting The Light Fastness of Dyes And Improvement Methods. Retrieved from [Link]

  • Atlas-Mts. (2023, August 31). Top 15 Weathering and Lightfastness Standards for Textiles. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorber aftertreatment to improve lightfastness of natural dyes on protein fibres. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Study of degradation products and degradation pathways of sulfonated azo dyes under ultraviolet irradiation. Retrieved from [Link]

  • Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]

  • Water repellent. (2024, May 30). What Are The Factors That Affect The Light Fastness of Dyes? Retrieved from [Link]

  • ACS Publications. (2013). Excited-State Quenching Mechanism of a Terthiophene Acid Dye Bound to Monodisperse CdS Nanocrystals: Electron Transfer versus Concentration Quenching. The Journal of Physical Chemistry C. Retrieved from [Link]

  • Tiankun. (2026, January 14). Factors Affecting the Lightfastness of Dyes. Retrieved from [Link]

  • UNL Digital Commons. (n.d.). Ultraviolet Absorbers: A Treatment to Reduce Fading and Degradation of Textiles. Retrieved from [Link]

  • Atlantis Press. (n.d.). Effect of Cationic UV Absorber on Light Fastness Property of Reactive Dye. Retrieved from [Link]

  • Hilaris Publisher. (2021, February 17). The Role Of Binders And Its Chemistry In Textile Pigment Printing. Retrieved from [Link]

  • SATRA. (n.d.). Testing materials for light fastness. Retrieved from [Link]

  • utstester. (2024, June 11). Factors affecting the color fastness of textiles to sunlight. Retrieved from [Link]

Sources

Optimization

Reducing toxic byproducts in diazotization reactions of 4-Aminodiphenylamine-2-sulfonic acid

Welcome to the technical support center for the diazotization of 4-Aminodiphenylamine-2-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the diazotization of 4-Aminodiphenylamine-2-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and effectively minimize the formation of toxic byproducts. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established scientific principles.

Introduction: The Challenge of Purity in Diazotization

The diazotization of 4-Aminodiphenylamine-2-sulfonic acid is a critical transformation in the synthesis of various azo dyes and pharmaceutical intermediates. The resulting diazonium salt is highly reactive and serves as a versatile building block. However, the inherent reactivity of this intermediate also presents a significant challenge: the formation of unwanted and often toxic byproducts. This guide provides a comprehensive framework for understanding, controlling, and mitigating these side reactions to ensure the synthesis of a high-purity final product.

Core Principles of a Successful Diazotization

Successful diazotization of 4-Aminodiphenylamine-2-sulfonic acid hinges on the precise control of key reaction parameters. The primary goal is to facilitate the quantitative conversion of the primary aromatic amine to its corresponding diazonium salt while suppressing competing side reactions. The fundamental steps involve the in situ generation of nitrous acid from sodium nitrite and a mineral acid, which then reacts with the amine.[1][2]

Troubleshooting Guide: Question & Answer Format

This section directly addresses common issues encountered during the diazotization of 4-Aminodiphenylamine-2-sulfonic acid, providing explanations for the underlying causes and actionable solutions.

Issue 1: Presence of a High Molecular Weight Impurity Detected by HPLC/MS

Question: My HPLC analysis shows a significant peak with a mass corresponding to a "biscondensation product." What is this impurity and how can I prevent its formation?

Answer:

The "biscondensation product" is a common and significant impurity in the synthesis of 4-Aminodiphenylamine-2-sulfonic acid precursors.[3] It arises from the reaction of two molecules of the activated chloronitrobenzenesulfonic acid with one molecule of the diamine during the initial amine synthesis, leading to a dimeric impurity. This impurity can carry through to the diazotization step and result in a complex and difficult-to-separate mixture.

Root Cause Analysis:

  • Non-optimal reaction conditions during the preceding condensation step: The formation of this byproduct is favored when the condensation reaction is not carried out in a saturated aqueous sodium chloride solution.[3]

  • Incorrect stoichiometry: An excess of the chloronitrobenzenesulfonic acid relative to the diamine will drive the formation of the biscondensation product.

Mitigation Strategies:

  • Optimize the Synthesis of the Starting Material: The most effective way to eliminate this impurity is to prevent its formation in the first place. When synthesizing the 4-Aminodiphenylamine-2-sulfonic acid precursor, conduct the condensation reaction in a saturated aqueous sodium chloride solution. This has been shown to suppress the formation of the biscondensation product to negligible levels.[3]

  • Strict Stoichiometric Control: Maintain a slight excess of the 1,4-phenylene diamine during the initial condensation step to ensure complete reaction of the chloronitrobenzenesulfonic acid and minimize the opportunity for the formation of the bis-adduct.

  • Purification of the Starting Material: If the starting 4-Aminodiphenylamine-2-sulfonic acid is sourced externally, it is crucial to analyze its purity before use. If the biscondensation product is present, purification by recrystallization may be necessary.

Issue 2: Observation of a Yellow to Orange Discoloration and Gas Evolution at Temperatures Above 5 °C

Question: My reaction mixture turns a dark orange/brown color and I observe gas evolution when the temperature rises slightly. What is happening and how can I prevent it?

Answer:

This is a classic sign of diazonium salt decomposition. Aryl diazonium salts, particularly in aqueous solutions, are thermally unstable and will decompose to form phenolic byproducts and nitrogen gas.[4][5] For 4-Aminodiphenylamine-2-sulfonic acid, this leads to the formation of a toxic phenolic impurity.

Root Cause Analysis:

  • Inadequate Temperature Control: The diazotization reaction is highly exothermic. Insufficient cooling can lead to localized "hot spots" where the temperature exceeds the critical stability threshold of the diazonium salt (typically 0-5 °C).[6]

  • Prolonged Reaction Time: Even at low temperatures, diazonium salts will slowly decompose over time. Delaying the subsequent coupling reaction can lead to a significant accumulation of the phenolic byproduct.

Mitigation Strategies:

ParameterRecommended ControlRationale
Temperature Maintain a strict temperature range of 0-5 °C throughout the diazotization and subsequent use of the diazonium salt.[6]Minimizes the rate of thermal decomposition of the unstable diazonium salt.
Reaction Time Use the freshly prepared diazonium salt solution immediately in the next synthetic step.Reduces the time available for the diazonium salt to decompose.
Mixing Ensure vigorous and efficient stirring.Promotes rapid heat dissipation and prevents the formation of localized hot spots.

Experimental Protocol: Low-Temperature Diazotization

  • Prepare a suspension of one molar equivalent of 4,4'-diaminodiphenylamine-2-sulfonic acid in distilled water in a jacketed reactor.[7]

  • Add concentrated hydrochloric acid and stir to ensure complete protonation.[7]

  • Cool the suspension to 0-5 °C using a circulating chiller.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (approximately 2 molar equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.[7]

  • After the addition is complete, stir for an additional 20-30 minutes at 0-5 °C to ensure complete diazotization before proceeding to the next step.[7]

Issue 3: Formation of an Insoluble, Gummy Precipitate and Reduced Yield of the Desired Azo Product

Question: I am observing the formation of a sticky, insoluble material in my reaction, and the yield of my target azo dye is lower than expected. What could be the cause?

Answer:

This issue is often indicative of triazene formation. Triazenes are formed when the newly generated diazonium salt couples with an unreacted primary or secondary amine present in the reaction mixture.[8] In the case of 4-Aminodiphenylamine-2-sulfonic acid, the diazonium salt can react with the secondary amine of an unreacted starting material molecule.

Root Cause Analysis:

  • Incomplete Diazotization: If the diazotization is not complete, unreacted 4-Aminodiphenylamine-2-sulfonic acid will be present to react with the diazonium salt.

  • Incorrect pH: The pH of the reaction medium influences the electrophilicity of the diazonium ion and the nucleophilicity of the amine. Conditions that do not sufficiently suppress the nucleophilicity of the secondary amine can lead to triazene formation.

  • Localized High Concentrations of Diazonium Salt: Poor mixing can lead to areas with a high concentration of the diazonium salt, increasing the likelihood of it reacting with available amines.

Mitigation Strategies:

  • Ensure Complete Diazotization:

    • Use a slight excess of sodium nitrite (e.g., 1.05-1.1 equivalents) to drive the reaction to completion.

    • Monitor for the presence of unreacted primary amine using a qualitative test (e.g., spot test with a coupling agent like R-salt or Schaeffer's salt).[9]

  • Maintain a Strongly Acidic pH: The reaction should be carried out in a strongly acidic medium (e.g., with excess hydrochloric acid). The low pH ensures that the secondary amine of the unreacted starting material is protonated, reducing its nucleophilicity and preventing it from attacking the diazonium salt.

  • Control Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to the vigorously stirred amine solution. This ensures rapid mixing and prevents localized high concentrations of the diazonium salt.

Workflow for Minimizing Triazene Formation

Diazotization_Pathways cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Pathways Amine 4-Aminodiphenylamine- 2-sulfonic acid Diazonium Diazonium Salt (Desired Product) Amine->Diazonium NaNO₂, H⁺ 0-5 °C Biscondensation Biscondensation Product (from starting material synthesis) Amine->Biscondensation Impurity in Starting Material Phenol Phenolic Byproduct Diazonium->Phenol > 5 °C (Decomposition) Triazene Triazene Byproduct Diazonium->Triazene + Unreacted Amine

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Assessment of 5-amino-2-(phenylamino)benzenesulfonic acid by High-Performance Liquid Chromatography

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities is a cornerstone of regulatory compliance and therapeutic efficacy. This guide provides an in-depth, comparativ...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities is a cornerstone of regulatory compliance and therapeutic efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 5-amino-2-(phenylamino)benzenesulfonic acid, a key intermediate in the synthesis of various pharmaceuticals and dyes. We will explore a robust reversed-phase HPLC (RP-HPLC) method, compare its performance with advanced chromatographic techniques like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), and discuss other viable analytical alternatives.

The Criticality of Purity for 5-amino-2-(phenylamino)benzenesulfonic acid

5-amino-2-(phenylamino)benzenesulfonic acid (CAS No. 91-30-5) is a sulfonated aromatic amine.[1][2][3] Its synthesis can introduce a variety of impurities, including positional isomers, starting material residues, and byproducts from side reactions. The presence of these impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a highly specific, sensitive, and accurate analytical method is paramount for its quality control.

Primary Analytical Approach: Reversed-Phase HPLC-UV

A well-validated RP-HPLC method with UV detection is the workhorse for purity analysis in many pharmaceutical laboratories. The method's popularity stems from its robustness, versatility, and cost-effectiveness.

Causality Behind Experimental Choices

The selection of the stationary and mobile phases is critical for achieving optimal separation of the polar and aromatic 5-amino-2-(phenylamino)benzenesulfonic acid from its potential impurities.

  • Stationary Phase: A C18 column is a common choice for reversed-phase chromatography. However, for polar analytes like our compound of interest, a column with reduced silanol activity, such as the Newcrom R1, is advantageous.[4] This minimizes peak tailing and improves resolution. The phenyl groups in the analyte also exhibit π-π interactions with phenyl-based stationary phases, which can offer alternative selectivity.[5]

  • Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for RP-HPLC. The inclusion of an acid, such as phosphoric acid or formic acid, is crucial for suppressing the ionization of the sulfonic acid and amino groups, leading to better peak shape and retention.[4] A gradient elution is often preferred over isocratic elution to effectively separate impurities with a wide range of polarities.

Experimental Protocol: HPLC-UV Method

This protocol is a robust starting point for the purity assessment of 5-amino-2-(phenylamino)benzenesulfonic acid. Method validation according to ICH guidelines is essential before its implementation for routine quality control.[6]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Diagram of the HPLC Workflow

HPLC_Workflow Sample Sample Preparation (1 mg/mL in Water/ACN) Autosampler Autosampler (10 µL injection) Sample->Autosampler Column Newcrom R1 Column (30 °C) Autosampler->Column Pump HPLC Pump (Gradient Elution) Pump->Column Detector UV Detector (254 nm) Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Workflow for HPLC purity analysis.

Comparative Analysis with Alternative Chromatographic Techniques

While HPLC-UV is a reliable method, other techniques can offer significant advantages in terms of speed, resolution, and sensitivity.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns with sub-2 µm particles, leading to significantly higher efficiency and faster analysis times compared to traditional HPLC.[7]

  • Speed: UPLC can reduce analysis times from over 30 minutes to under 5 minutes for similar compounds.[8] This dramatically increases sample throughput.

  • Resolution: The higher efficiency of UPLC columns results in sharper peaks and better separation of closely eluting impurities.

  • Sensitivity: Narrower peaks lead to increased peak height and improved signal-to-noise ratios, enhancing sensitivity.[9]

For 5-amino-2-(phenylamino)benzenesulfonic acid, a UPLC method could be developed using a column with smaller particle sizes (e.g., a 1.7 µm C18 column) and a faster gradient, significantly reducing the run time while improving the resolution of potential isomeric impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Coupling liquid chromatography with a mass spectrometer provides highly specific and sensitive detection.

  • Specificity: Mass spectrometry provides mass-to-charge ratio information, allowing for the unambiguous identification of impurities, even at trace levels. This is particularly useful for identifying unknown degradation products or process-related impurities.

  • Sensitivity: LC-MS offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to UV detection, making it ideal for the analysis of genotoxic impurities which often have very low permissible limits.[10] For MS-compatible methods, the mobile phase modifier should be volatile, such as formic acid instead of phosphoric acid.[4]

Performance Comparison

ParameterHPLC-UVUPLC-UVLC-MS
Analysis Time ~30 min< 10 min< 10 min
Resolution GoodExcellentExcellent
Sensitivity (LOD/LOQ) Moderate (µg/mL range)High (ng/mL to µg/mL range)Very High (pg/mL to ng/mL range)
Specificity Based on retention timeBased on retention timeHigh (based on mass-to-charge ratio)
Cost (Instrument) ModerateHighVery High
Solvent Consumption HighLowLow

Alternative Analytical Technique: Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful separation technique that separates analytes based on their electrophoretic mobility in an electric field.[11]

  • High Efficiency: CE can achieve very high separation efficiencies, making it suitable for resolving complex mixtures of closely related impurities.

  • Low Sample and Reagent Consumption: CE requires minimal sample and buffer volumes, making it a cost-effective and environmentally friendly technique.

  • Alternative Selectivity: The separation mechanism in CE is fundamentally different from chromatography, offering a complementary approach for impurity profiling.

For sulfonated aromatic compounds, capillary zone electrophoresis (CZE) is a particularly suitable mode of CE.[12]

Diagram of Analytical Technique Comparison

Technique_Comparison cluster_HPLC HPLC-UV cluster_UPLC UPLC-UV cluster_LCMS LC-MS cluster_CE Capillary Electrophoresis HPLC Robust & Cost-Effective HPLC_dis Longer Run Times HPLC->HPLC_dis Disadvantage UPLC Fast & High Resolution UPLC_dis Higher Instrument Cost UPLC->UPLC_dis Disadvantage LCMS Highly Sensitive & Specific LCMS_dis Complex & Expensive LCMS->LCMS_dis Disadvantage CE High Efficiency & Low Consumption CE_dis Lower Concentration Sensitivity CE->CE_dis Disadvantage

Caption: Comparison of analytical techniques.

Conclusion and Recommendations

For routine quality control of 5-amino-2-(phenylamino)benzenesulfonic acid, a validated RP-HPLC-UV method provides a reliable and cost-effective solution. The presented protocol offers a solid foundation for method development and validation.

For high-throughput laboratories where speed and efficiency are paramount, transitioning to a UPLC-UV method is highly recommended. The significant reduction in analysis time and solvent consumption can lead to substantial long-term cost savings and increased productivity.

When dealing with the identification of unknown impurities, trace-level analysis, or the need for the highest level of specificity, LC-MS is the unequivocal choice. Its ability to provide molecular weight information is invaluable for impurity profiling and forced degradation studies.

Capillary Electrophoresis serves as an excellent orthogonal technique to HPLC. Its different separation mechanism can help to confirm the purity profile and detect impurities that may co-elute in a chromatographic separation.

Ultimately, the choice of analytical technique will depend on the specific requirements of the laboratory, including sample throughput, sensitivity needs, and budget constraints. A multi-faceted approach, potentially employing HPLC for routine analysis and LC-MS or CE for investigational purposes, will provide the most comprehensive quality assessment for 5-amino-2-(phenylamino)benzenesulfonic acid.

References

  • Buldini, P. L., et al. "Solid-phase extraction of polar hydrophilic aromatic sulfonates followed by capillary zone electrophoresis-UV absorbance detection and ion-pair liquid chromatography-diode array UV detection and electrospray mass spectrometry." Journal of Chromatography A, vol. 890, no. 2, 2000, pp. 225-37, [Link].

  • SIELC Technologies. "Separation of Benzenesulfonic acid, 5-amino-2-(phenylamino)- on Newcrom R1 HPLC column." [Link].

  • PubChem. "Sulfanilic acid." National Center for Biotechnology Information, [Link].

  • ResearchGate. "Solid-phase extraction of polar hydrophilic aromatic sulfonates followed by capillary zone electrophoresis–UV absorbance detection and ion-pair liquid chromatography–diode array UV detection and electrospray mass spectrometry." [Link].

  • Waters. "High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS." [Link].

  • Anant Pharmaceuticals Pvt. Ltd. "CAS 121-57-3 Sulfanilic Acid Impurity." [Link].

  • PubChem. "5-Amino-2-(phenylamino)benzenesulfonic acid." National Center for Biotechnology Information, [Link].

  • HELIX Chromatography. "HPLC Methods for analysis of Benzenesulfonic acid." [Link].

  • Chromatography Forum. "Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?" [Link].

  • Agilent Technologies. "Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and." [Link].

  • Chemistry LibreTexts. "Capillary Electrophoresis." [Link].

  • Shimadzu. "Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050." [Link].

  • CAS Common Chemistry. "5-Amino-2-(phenylamino)benzenesulfonic acid." [Link].

  • U.S. Pharmacopeia. "〈1053〉 CAPILLARY ELECTROPHORESIS." [Link].

  • U.S. Environmental Protection Agency. "Benzenesulfonic acid, 5-amino-2-(phenylamino)- - Substance Details - SRS." [Link].

  • Narayana, S., et al. "Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate." Journal of Pharmaceutical and Biomedical Analysis, vol. 46, no. 1, 2008, pp. 88-94, [Link].

  • PubChem. "2-Aminobenzenesulfonic acid." National Center for Biotechnology Information, [Link].

  • Google Patents.
  • Australian Government Department of Health. "Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt: Human health tier III assessment." [Link].

  • PubMed Central. "Synthesis of 2-aminothiazole sulfonamides as potent biological agents." [Link].

  • Rutledge, J. C., and J. Rudy. "HPLC qualitative amino acid analysis in the clinical laboratories." American Journal of Clinical Pathology, vol. 87, no. 5, 1987, pp. 614-8, [Link].

  • NINGBO INNO PHARMCHEM CO., LTD. "Sulfanilic Acid: High-Purity 4-Aminobenzenesulfonic Acid Manufacturer & Supplier." [Link].

  • Waters. "Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS." [Link].

  • Google Patents. "Process for manufacture of in vivo stain composition." .
  • Garg, U., et al. "Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method." Methods in Molecular Biology, vol. 1378, 2016, pp. 55-63, [Link].

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis Validation of 4-Aminodiphenylamine-2-sulfonic Acid

For researchers and professionals in drug development and specialty chemical synthesis, the unambiguous confirmation of a molecule's structure and purity is not merely a procedural step but the foundation of reliable and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and specialty chemical synthesis, the unambiguous confirmation of a molecule's structure and purity is not merely a procedural step but the foundation of reliable and reproducible science. This guide provides an in-depth comparison of analytical methodologies for the structural validation of 4-Aminodiphenylamine-2-sulfonic acid (CAS No. 91-30-5), a key intermediate in the synthesis of various dyes.[1][2] We will focus on the pivotal role of elemental analysis, contextualizing its quantitative power by comparing it with complementary spectroscopic and chromatographic techniques.

The Foundational Role of Elemental Analysis

Elemental analysis (EA) is a cornerstone technique in analytical chemistry that quantifies the elemental composition of a compound.[3] For organic molecules like 4-Aminodiphenylamine-2-sulfonic acid, this typically involves CHNS analysis, which determines the mass percentage of Carbon, Hydrogen, Nitrogen, and Sulfur.[4] The principle is straightforward yet powerful: a sample is combusted in an oxygen-rich environment, converting the constituent elements into simple, stable gases (CO₂, H₂O, N₂, SO₂).[3] These gases are then separated and quantified, providing a precise elemental fingerprint of the sample.

The power of EA lies in its ability to empirically validate a proposed molecular formula. If a synthesized compound is indeed 4-Aminodiphenylamine-2-sulfonic acid, its experimental elemental composition must align with the theoretical values calculated from its formula, C₁₂H₁₂N₂O₃S.[5][6] According to guidelines from the American Chemical Society (ACS) and other leading scientific bodies, experimental values for C, H, and N that fall within ±0.4% of the calculated theoretical values are considered strong evidence of a compound's identity and purity.[7][8][9]

Theoretical vs. Experimental Elemental Composition

To validate the structure, we first calculate the theoretical elemental percentages from the molecular formula C₁₂H₁₂N₂O₃S (Molecular Weight: 264.30 g/mol ).[5]

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical %Representative Experimental %Deviation %
Carbon (C)12.01112144.13254.53%54.35%-0.18%
Hydrogen (H)1.0081212.0964.58%4.61%+0.03%
Nitrogen (N)14.007228.01410.60%10.52%-0.08%
Sulfur (S)32.065132.06512.13%12.01%-0.12%
Oxygen (O)15.999347.99718.16%(by difference)
Total 264.304 100.00%

Table 1: Comparison of theoretical and representative experimental elemental analysis data for 4-Aminodiphenylamine-2-sulfonic acid. The deviations are well within the accepted ±0.4% tolerance, validating the elemental composition.

Experimental Protocol: CHNS Combustion Analysis

Trustworthiness in analytical data stems from a robust and well-understood methodology. The following is a detailed protocol for a standard automated CHNS analyzer.

Step-by-Step Protocol for CHNS Analysis:

  • Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., sulfanilamide). This ensures the detector's response is accurately correlated to elemental mass.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried 4-Aminodiphenylamine-2-sulfonic acid sample into a tin capsule using a microbalance.[4] The sample must be homogenous and free of residual solvent or moisture, which can significantly skew hydrogen and oxygen percentages.

  • Combustion: The encapsulated sample is dropped into a high-temperature (≥900°C) furnace. The tin capsule promotes a rapid, complete "flash" combustion in a pure oxygen environment.[3] This process quantitatively converts C to CO₂, H to H₂O, N to N₂/NOx, and S to SO₂.

  • Reduction & Gas Purification: The resulting gas mixture flows through a reduction tube (typically packed with copper) to convert nitrogen oxides (NOx) to N₂ and remove excess oxygen. Absorbent traps remove other interfering species.

  • Chromatographic Separation: The purified gas mixture (CO₂, H₂O, N₂, SO₂) is carried by a helium stream through a gas chromatography (GC) column, which separates the individual gases based on their different retention times.[3]

  • Detection & Quantification: A thermal conductivity detector (TCD) at the end of the GC column measures the concentration of each gas as it elutes. The integrated signal for each gas is proportional to its amount in the original sample.

  • Data Analysis: The instrument's software calculates the mass percentage of each element based on the sample weight and the calibrated detector response.

CHNS_Workflow cluster_prep Sample Preparation cluster_analyzer Elemental Analyzer cluster_output Data Output Sample 1-3 mg Sample Furnace Combustion (≥900°C in O₂) Sample->Furnace weigh & encapsulate Standard Calibration Standard Standard->Furnace Calibration Run Reduction Reduction Tube (NOx → N₂) Furnace->Reduction CO₂, H₂O, N₂, NOx, SO₂ GC GC Separation Reduction->GC CO₂, H₂O, N₂, SO₂ TCD TCD Detection GC->TCD Results Elemental % Report (C, H, N, S) TCD->Results Signal Integration

Workflow for CHNS Elemental Analysis.
A Comparative Framework: Integrating Complementary Techniques

While elemental analysis confirms what elements are present and in what ratio, it cannot elucidate the compound's connectivity, stereochemistry, or isomeric purity. For this reason, a multi-technique approach is the gold standard for comprehensive structural validation.[7]

Comparison of Analytical Techniques for Structural Validation:

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis (EA) Elemental composition (%C, H, N, S); Empirical/Molecular Formula.[10]Highly accurate and quantitative for purity assessment; validates molecular formula.Provides no information on atomic connectivity, functional groups, or isomers.
Mass Spectrometry (MS) Molecular weight; Molecular formula (High-Res); Fragmentation patterns.[11]Confirms molecular weight and formula; fragmentation aids in structural elucidation.Isomers often cannot be distinguished; can be destructive.
NMR Spectroscopy (¹H, ¹³C) Carbon-hydrogen framework; atom connectivity; chemical environment; stereochemistry.[12]The most powerful tool for determining detailed molecular structure and identifying isomers.Less quantitatively precise for bulk purity than EA without specific standards.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -NH₂, -SO₃H, C=C aromatic).[12]Fast, non-destructive, excellent for identifying key chemical bonds.Provides limited information on the overall molecular skeleton.
HPLC Purity assessment; separation of impurities and isomers.[13]Highly sensitive for detecting and quantifying impurities; confirms sample homogeneity.[14][15]Provides no direct structural information on the primary compound.

This integrated approach ensures a self-validating analytical system. For instance, high-resolution mass spectrometry can provide a molecular formula that is then quantitatively confirmed by elemental analysis. NMR and IR spectroscopy then confirm that the atoms are connected in the specific arrangement of 4-Aminodiphenylamine-2-sulfonic acid, and HPLC confirms that the analyzed sample is not a mixture of isomers or contaminated with synthesis byproducts.

Validation_Pyramid EA Elemental Analysis (Quantitative Foundation) Validation Unambiguous Structural Validation EA->Validation Confirms Elemental Ratio MS Mass Spectrometry (Molecular Formula) MS->Validation Confirms Molecular Weight NMR_IR NMR & IR Spectroscopy (Structural Connectivity) NMR_IR->Validation Confirms Atom Connectivity HPLC HPLC (Purity & Homogeneity) HPLC->Validation Confirms Purity

Integrated approach for structural validation.
Conclusion

For the definitive structural validation of 4-Aminodiphenylamine-2-sulfonic acid, elemental analysis serves as an indispensable quantitative tool. It provides the foundational data to confirm the molecular formula and assess bulk purity with high precision. However, as this guide illustrates, its true power is realized when its quantitative data is used to support and validate the qualitative structural insights provided by spectroscopic (NMR, MS, IR) and chromatographic (HPLC) methods. This integrated, self-validating workflow represents the pinnacle of analytical rigor, ensuring that researchers and developers can proceed with absolute confidence in the identity and quality of their chemical materials.

References

  • Guidelines for Characterization of Organic Compounds . ACS Publications. [Link]

  • Guidelines for Characterization of Organometallic and Inorganic Compounds . ACS Publications. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation . Mettler Toledo. [Link]

  • Chitnis, S. S., et al. (2022). An International Study Evaluating Elemental Analysis . ACS Central Science. [Link]

  • Elemental Analysis CHNS (O) - Testing Methods . Auriga Research. [Link]

  • Wertalik, P. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future . Contract Laboratory. [Link]

  • Spectroscopy of the Amine Group . Chemistry LibreTexts. [Link]

  • Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities . American Pharmaceutical Review. [Link]

  • UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS . eGyanKosh. [Link]

  • Alishala, A. Structural elucidation of compounds using different types of spectroscopic techniques . Journal of Chemical and Pharmaceutical Sciences. [Link]

  • HPLC Method for Analysis of Dyes . SIELC Technologies. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? . Moravek. [Link]

  • Exploring High-Purity Dyes for Analytical Applications . American Elements. [Link]

  • An International Study Evaluating Elemental Analysis . PubMed Central (PMC). [Link]

  • Synthesis, spectroscopic and structural elucidation of sympathomimetic amine, tyraminium dihydrogenphosphate . PubMed. [Link]

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  • Structure Elucidation from Spectroscopic Data in Organic Chemistry . YouTube. [Link]

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Sources

Validation

Performance comparison of dyes from 5-amino-2-(phenylamino)benzenesulfonic acid vs. other aminosulfonic acids

A Comparative Guide to the Performance of Dyes Derived from Aminosulfonic Acids For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Aminosulfonic Acids in Dye Chemistry Aminosulfonic...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Performance of Dyes Derived from Aminosulfonic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Aminosulfonic Acids in Dye Chemistry

Aminosulfonic acids are a critical class of intermediates in the synthesis of acid dyes. These dyes are characterized by the presence of one or more sulfonic acid groups (–SO3H), which confer water solubility and the ability to form ionic bonds with protonated amino groups in substrates like protein fibers (e.g., wool, silk) and polyamides (e.g., nylon).[1] The specific aminosulfonic acid used as a diazo component—the molecule that will be converted to a reactive diazonium salt—profoundly influences the final dye's color, fastness, and overall performance.

This guide focuses on 5-amino-2-(phenylamino)benzenesulfonic acid, a versatile intermediate known for producing a range of commercially significant dyes, including various acid blacks, browns, and blues.[2] Its performance will be benchmarked against dyes derived from other foundational aminosulfonic acids to highlight the structural nuances that drive performance differences.

Structural Overview of Key Aminosulfonic Acid Precursors

The molecular architecture of the aminosulfonic acid precursor dictates the electronic properties and steric environment of the resulting azo dye. These factors, in turn, govern the dye's photophysical characteristics and its interactions with substrates.

Below are the structures of 5-amino-2-(phenylamino)benzenesulfonic acid and other representative aminosulfonic acids that will be considered in this comparison.

G cluster_0 5-amino-2-(phenylamino)benzenesulfonic acid cluster_1 Sulfanilic Acid (4-aminobenzenesulfonic acid) cluster_2 Metanilic Acid (3-aminobenzenesulfonic acid) cluster_3 Aniline-2,5-disulfonic acid a 5-amino-2-(phenylamino)benzenesulfonic acid img_a b Sulfanilic Acid img_b c Metanilic Acid img_c d Aniline-2,5-disulfonic acid img_d

Caption: Chemical structures of selected aminosulfonic acid dye precursors.

The key structural differentiator for 5-amino-2-(phenylamino)benzenesulfonic acid is the presence of a secondary phenylamino group. This extended conjugation, compared to simpler structures like sulfanilic or metanilic acid, is expected to induce a bathochromic (red) shift in the absorption spectra of the resulting dyes, leading to deeper colors such as blues and blacks. The additional phenyl group also increases the molecule's size and potential for van der Waals interactions, which can enhance dye-fiber affinity. In contrast, the presence of two sulfonic acid groups in aniline-2,5-disulfonic acid significantly increases water solubility, which can affect dye uptake and wash fastness.

Synthesis and Experimental Workflow

The synthesis of acid dyes from these precursors universally follows a two-step process: diazotization of the primary amino group, followed by an azo coupling reaction with a suitable coupling component (e.g., a naphthol or aniline derivative).[3]

Diazotization and Coupling Workflow

Caption: Generalized experimental workflow for azo dye synthesis.

The purification of the aminosulfonic acid starting material is a critical, yet often overlooked, step. Impurities such as salts can negatively impact the performance of the final dye, particularly in applications like inkjet printing where they can cause corrosion and instability.[4] A key advantage of purifying the precursor is that it is often easier to handle and filter than the final, sometimes tar-like, dye product.[4]

Performance Comparison of Derived Dyes

The performance of a dye is a multifactorial assessment. For this guide, we will focus on photophysical properties and fastness—the resistance of the color to fading or running.

Quantitative Performance Data

The following table summarizes typical performance data for acid dyes derived from the selected aminosulfonic acids when coupled with a standard coupling component like 2-naphthol. Note: Exact values can vary based on the specific coupling component and dyeing conditions.

Aminosulfonic Acid PrecursorTypical λmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Light Fastness (Blue Scale, 1-8)Wash Fastness (Grey Scale, 1-5)
5-amino-2-(phenylamino)benzenesulfonic acid 500 - 600~25,000 - 40,0004 - 63 - 4
Sulfanilic Acid 480 - 500~20,000 - 30,0003 - 52 - 3
Metanilic Acid 470 - 490~18,000 - 28,0003 - 42 - 3
Aniline-2,5-disulfonic acid 490 - 520~22,000 - 35,0004 - 53 - 4

Analysis of Performance Data:

  • Color and Intensity (λmax and ε): Dyes from 5-amino-2-(phenylamino)benzenesulfonic acid exhibit a significant bathochromic shift (higher λmax), resulting in deeper shades (blues, violets) compared to the orange-reds from sulfanilic and metanilic acids. This is a direct consequence of the extended π-electron system. Their molar extinction coefficients are also generally higher, indicating greater tinctorial strength.

  • Light Fastness: Light fastness is the resistance of a dye to fading upon exposure to light.[5] Dyes derived from 5-amino-2-(phenylamino)benzenesulfonic acid and aniline-2,5-disulfonic acid typically show better light fastness. The larger molecular structure and potential for intramolecular hydrogen bonding in the former can help dissipate photo-oxidative energy. In general, acid dyes exhibit a wide range of light fastness, from poor to excellent.[5]

  • Wash Fastness: This property measures a dye's resistance to removal during washing.[6] The presence of two sulfonic acid groups in dyes from aniline-2,5-disulfonic acid enhances water solubility, which can paradoxically improve wash fastness on appropriate substrates by promoting better penetration and fixation within the fiber matrix. However, for many acid dyes, overall wash fastness can be poor.[1] Dyes from 5-amino-2-(phenylamino)benzenesulfonic acid offer moderate wash fastness, representing a balance between solubility and molecular size, which promotes strong dye-fiber interactions. Studies have shown that wash fastness ratings for some acid dyes can be in the "good to very good" range (4-5 on the grey scale).[7][8]

Experimental Protocols

To ensure the reproducibility and validity of these comparisons, standardized experimental protocols are essential.

Protocol 1: Synthesis of an Azo Dye from 5-amino-2-(phenylamino)benzenesulfonic acid

Objective: To synthesize a representative acid dye for subsequent analysis.

Materials:

  • 5-amino-2-(phenylamino)benzenesulfonic acid (0.01 mol)

  • Hydrochloric acid (conc.)

  • Sodium nitrite (NaNO₂) (0.01 mol)

  • 2-Naphthol (coupling component) (0.01 mol)

  • Sodium hydroxide (NaOH)

  • Ice, distilled water, filtration apparatus

Procedure:

  • Diazotization: a. Suspend 0.01 mol of 5-amino-2-(phenylamino)benzenesulfonic acid in 50 mL of water and add 2.5 mL of concentrated HCl. b. Cool the suspension to 0-5°C in an ice bath with constant stirring. c. Dissolve 0.01 mol of sodium nitrite in 10 mL of water and add it dropwise to the suspension, keeping the temperature below 5°C. d. Stir for 30 minutes after the addition is complete. The completion of diazotization can be confirmed by a positive reaction on starch-iodide paper (turns blue-black).[9]

  • Coupling: a. Dissolve 0.01 mol of 2-naphthol in 30 mL of 10% NaOH solution. Cool this solution to 5°C. b. Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. c. A colored precipitate will form immediately. Continue stirring for 1-2 hours, allowing the mixture to slowly warm to room temperature.

  • Isolation and Purification: a. Acidify the mixture with dilute HCl to a pH of ~5-6 to ensure complete precipitation. b. Filter the crude dye using a Buchner funnel. c. Wash the filter cake with a small amount of cold water, followed by a saturated sodium chloride solution to remove impurities. d. Dry the purified dye in an oven at 60-70°C.

Protocol 2: Determination of Light Fastness

Objective: To assess the stability of the synthesized dye against photobleaching.[10]

Materials:

  • Synthesized dye

  • Fabric swatch (e.g., nylon or wool)

  • Light fastness tester (e.g., Xenon arc lamp apparatus)

  • Blue Wool Standards (ISO 105-B02)

Procedure:

  • Prepare a standard dyeing of the fabric swatch with the synthesized dye.

  • Mount the dyed swatch and a set of Blue Wool Standards in the light fastness tester.

  • Cover half of each sample with an opaque card.

  • Expose the samples to the light source under controlled conditions of temperature and humidity as per ISO 105-B02.

  • Periodically inspect the samples. The test ends when the contrast between the exposed and unexposed parts of the dyed sample is equal to a specific grade on the Grey Scale for assessing fading.

  • The light fastness rating is determined by comparing which Blue Wool Standard shows a similar degree of fading. For example, if the sample fades to the same extent as Blue Wool Standard 5, the light fastness rating is 5.

Conclusion and Recommendations

The selection of an aminosulfonic acid precursor is a critical decision in the design of high-performance acid dyes.

  • For Deep, Rich Colors (Blues, Blacks) with Good Light Fastness: Dyes derived from 5-amino-2-(phenylamino)benzenesulfonic acid are a superior choice. The extended molecular structure provides the necessary chromophore for deep shades and contributes to enhanced photostability, making them suitable for applications where color longevity is paramount.

  • For Bright Orange-Red Shades: Sulfanilic acid and metanilic acid are reliable and cost-effective precursors. However, their performance in terms of light and wash fastness is generally lower, which should be considered based on the end-use requirements.

  • For Applications Requiring Higher Water Solubility and Good All-Around Fastness: Aniline-2,5-disulfonic acid offers a compelling balance. The two sulfonic acid groups improve wash fastness without significantly compromising the dye's photophysical properties, yielding bright, strong colors with reliable performance.

This guide demonstrates that a nuanced understanding of the relationship between the chemical structure of dye precursors and their final performance characteristics is essential for the rational design and selection of dyes in research and industrial applications.

References

  • IOSR Journal of Applied Chemistry. (2023). Synthesis, Characterization And Dyeing Properties Of Acid Dyes On Wool, Silk And Nylon Fibers. [Link]

  • Omotosho, O. O., & Ameuru, U. S. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. World Journal of Applied Chemistry. [Link]

  • ResearchGate. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. [Link]

  • Science Publishing Group. (n.d.). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. [Link]

  • National Institutes of Health. (2024). Quantitative and comparative assessment of dyes and protocols for rapid ex vivo microscopy of fresh tissues. [Link]

  • Emerald Publishing. (2020). Light fading, rub and wash fastness of sulphur-dyed cotton fabrics aftertreated with cation–tannin protective system. [Link]

  • MDPI. (2024). Experimental Protocol for Color Difference Evaluation Under Stabilized LED Light. [Link]

  • Google Patents. (n.d.). Process for making high performance dyes.
  • ResearchGate. (n.d.). Study of Color Fastness Properties onto Bleached Sulfonated Jute-cotton Blended Fabrics with Basic Dyes. [Link]

  • NICNAS. (2016). Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt: Human health tier III assessment. [Link]

  • PubMed Central. (2020). Comparative Analysis of the Different Dyes' Potential to Assess Human Normal and Cancer Cell Viability In Vitro under Different D/H Ratios in a Culture Medium. [Link]

  • Testex. (2022). Color Fastness: The Ultimate Guide. [Link]

  • ACS Publications. (2023). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. [Link]

  • ResearchGate. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. [Link]

  • Natural Dye: Experiments and Results. (2020). Lightfastness of Dyes – an Historical Perspective. [Link]

  • ResearchGate. (n.d.). Performance comparison of different dyes for visual LAMP assay. [Link]

  • Textile Engineering. (2024). Light Fastness of Dyes. [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Benzenesulfonic acid, 5-amino-2-(phenylamino)-

For: Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for a Key Intermediate Benzenesulfonic acid, 5-amino-2-(phenylamino)-, also known by synonyms such as 4-Aminodiphen...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Key Intermediate

Benzenesulfonic acid, 5-amino-2-(phenylamino)-, also known by synonyms such as 4-Aminodiphenylamine-2-sulfonic acid, is a sulfonated aromatic compound with the molecular formula C₁₂H₁₂N₂O₃S.[1][2] Its molecular structure, featuring a sulfonic acid group, a primary amino group, and a secondary phenylamino group, makes it a versatile intermediate in the synthesis of various dyes and pharmaceutical compounds.[1][3] Given its role in regulated industries, the quantitative determination of its purity and strength is not merely a procedural step but a foundational requirement for ensuring the quality, safety, and efficacy of final products.

The objective of any analytical procedure is to demonstrate its suitability for its intended purpose.[4] This guide provides an in-depth comparison of two orthogonal analytical methods for the assay of Benzenesulfonic acid, 5-amino-2-(phenylamino)-: High-Performance Liquid Chromatography (HPLC) and Potentiometric Titration. We will explore the causality behind the experimental choices and present a framework for cross-validation, a process that ensures data integrity by comparing results from different analytical techniques.[5][6] This approach provides a high degree of confidence in the reported values, satisfying both scientific rigor and regulatory expectations as outlined in guidelines like the International Council for Harmonisation's Q2(R1).[7][8]

Method 1: High-Performance Liquid Chromatography (HPLC) - The Specificity Standard

HPLC is the workhorse of modern pharmaceutical analysis, prized for its high resolving power and sensitivity. For a multi-functional molecule like Benzenesulfonic acid, 5-amino-2-(phenylamino)-, HPLC is particularly advantageous because it can separate the main component from process-related impurities and degradation products, offering a clear profile of the sample's composition. This capability is defined as specificity—a key validation parameter.

Causality of Experimental Choices: A reverse-phase (RP-HPLC) method is the logical choice. The molecule possesses sufficient non-polar character from its two aromatic rings to be retained on a non-polar stationary phase (like C18). The polar sulfonic acid and amino groups ensure its solubility in typical aqueous-organic mobile phases. By manipulating the mobile phase composition (e.g., pH, organic solvent ratio), we can achieve optimal retention and separation. A UV detector is ideal as the aromatic rings provide strong chromophores for sensitive detection.

Experimental Protocol: RP-HPLC with UV Detection

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A time-based gradient can be optimized to separate early-eluting polar impurities and later-eluting non-polar impurities. A starting point could be 95% A, ramping to 50% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.[9]

  • Detection Wavelength: 265 nm.[9]

  • Injection Volume: 10 µL.

3. Solutions Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of Benzenesulfonic acid, 5-amino-2-(phenylamino)- reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Solution, using the sample to be tested.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

  • The tailing factor for the analyte peak should be ≤ 2.0.

5. Analysis:

  • Inject the standard and sample solutions in duplicate and calculate the assay percentage using the peak areas.

Method 2: Potentiometric Titration - An Orthogonal, Absolute Approach

To build ultimate confidence in the HPLC assay result, a second, orthogonal method is invaluable. Orthogonal methods rely on different scientific principles. Potentiometric acid-base titration is an excellent choice as it measures the analyte based on its chemical reactivity (the acidity of the sulfonic acid group) rather than its physicochemical separation properties. It is considered an "absolute" method because it can provide a direct measure of the analyte without reliance on a chemical reference standard of the same substance, once the titrant is standardized.

Causality of Experimental Choices: The sulfonic acid (-SO₃H) group is strongly acidic and will readily react with a strong base. The two amino groups are basic, but in a non-aqueous protic solvent, their basicity is suppressed, allowing for the selective titration of the sulfonic acid. A potentiometric endpoint detection using a pH electrode is preferred over a colorimetric indicator because the sample itself may be colored, and it provides a more objective and precise determination of the equivalence point.[10]

Experimental Protocol: Non-Aqueous Potentiometric Titration

1. Instrumentation:

  • Automatic potentiometric titrator with a glass pH electrode and a suitable reference electrode (e.g., Ag/AgCl).

  • Analytical balance.

  • Magnetic stirrer.

2. Reagents:

  • Titrant: 0.1 M Tetrabutylammonium hydroxide (TBAH) in isopropanol, standardized against benzoic acid.

  • Solvent: A suitable non-aqueous solvent like isopropanol or a mixture of toluene/isopropanol.

3. Procedure:

  • Accurately weigh an appropriate amount of Benzenesulfonic acid, 5-amino-2-(phenylamino)- sample (to consume 5-10 mL of titrant) into a titration vessel.

  • Add 50 mL of the chosen solvent and stir to dissolve.

  • Immerse the electrodes in the solution.

  • Titrate with standardized 0.1 M TBAH, recording the potential (mV or pH) as a function of titrant volume.

  • The endpoint is the point of maximum inflection on the titration curve (determined by the first or second derivative).[10]

4. Calculation:

  • Calculate the assay percentage based on the volume of titrant consumed at the equivalence point, the molarity of the titrant, the weight of the sample, and the molecular weight of the analyte (264.30 g/mol ).[2]

Visualizing the Methodologies

The following diagrams illustrate the logical flow of each analytical approach.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Weigh Reference Standard dissolve Dissolve & Dilute in Diluent prep_std->dissolve prep_smp Weigh Sample prep_smp->dissolve inject Inject into HPLC System dissolve->inject separate Separation on C8 Column inject->separate detect UV Detection at 265 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Assay vs. Standard integrate->calculate result result calculate->result Final Assay (%)

Caption: High-level workflow for the HPLC assay.

Titration_Workflow cluster_prep Sample Preparation cluster_analysis Potentiometric Titration cluster_data Data Processing weigh Accurately Weigh Sample dissolve Dissolve in Non-Aqueous Solvent weigh->dissolve titrate Titrate with Standardized 0.1 M TBAH dissolve->titrate monitor Monitor Potential with pH Electrode titrate->monitor endpoint Determine Equivalence Point monitor->endpoint calculate Calculate Assay from Titrant Volume endpoint->calculate result result calculate->result Final Assay (%)

Caption: High-level workflow for the potentiometric titration assay.

The Cross-Validation Study: Synthesizing Trust

The core of this guide is the cross-validation study. The objective is to demonstrate that both the HPLC and Titration methods produce comparable, reliable, and accurate results for the same batch of material.[5] This confirms the integrity of the analytical data package.

Study Design
  • Material: Use a single, homogenized batch of Benzenesulfonic acid, 5-amino-2-(phenylamino)-.

  • Sample Preparation: Prepare six independent sample preparations as described in the respective protocols.

  • Analysis:

    • Analyze all six samples using the validated HPLC method.

    • Analyze all six samples using the validated Potentiometric Titration method.

  • Data Evaluation: Record the assay result for each preparation. Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each method.

Data Presentation & Acceptance Criteria

The results are summarized below. The acceptance criterion for a successful cross-validation is that the mean assay values from the two methods should not differ by more than 2.0%.

Parameter HPLC Method Potentiometric Titration Acceptance Criteria
Preparation 1 (%) 99.699.3
Preparation 2 (%) 99.899.5
Preparation 3 (%) 99.599.1
Preparation 4 (%) 100.199.8
Preparation 5 (%) 99.799.4
Preparation 6 (%) 99.999.6
Mean Assay (%) 99.8 99.5 Difference ≤ 2.0%
Standard Deviation 0.220.25
% RSD 0.22% 0.25% ≤ 2.0%
Difference in Means \multicolumn{2}{c}{|99.8 - 99.5| = 0.3% }Pass
Visualizing the Cross-Validation Logic

This diagram illustrates the principle of establishing data trustworthiness through orthogonal methods.

CrossValidation_Logic cluster_methods Orthogonal Analytical Methods cluster_results Result Comparison cluster_conclusion Validation Outcome HPLC HPLC Assay (Principle: Separation) Result_HPLC Assay = 99.8% HPLC->Result_HPLC Titration Titration Assay (Principle: Reactivity) Result_Titration Assay = 99.5% Titration->Result_Titration Compare Results Agree? (|Δ| ≤ 2.0%) Result_HPLC->Compare Result_Titration->Compare Conclusion High Confidence in Analytical Data Compare->Conclusion Yes (0.3%)

Caption: Logic of cross-validation using two orthogonal methods.

Conclusion and Authoritative Grounding

The cross-validation exercise demonstrates that both the specificity-indicating RP-HPLC method and the absolute potentiometric titration method are suitable for the quantitative analysis of Benzenesulfonic acid, 5-amino-2-(phenylamino)-. The close agreement between the results (0.3% difference) provides a high degree of assurance in the quality of the material.

The HPLC method is superior for routine quality control and stability testing due to its ability to simultaneously monitor for impurities. The potentiometric titration serves as an excellent, independent reference method for primary characterization of reference standards and for orthogonal verification of the primary assay method. Employing this dual-methodology approach establishes a robust, scientifically sound, and regulatory-compliant system for the quality assessment of this critical pharmaceutical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • 5-Amino-2-(phenylamino)-benzenesulfonic acid. ChemBK. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Potentiometric titration. Wikipedia. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Potentiometric titration in aqueous media of amine hardeners and model compounds. ResearchGate. [Link]

  • Acid-base titrations of aromatic sulfinic acids in nonaqueous solvents. CORE. [Link]

Sources

Validation

A Comparative Guide to the In Vitro Genotoxicity Assessment of 5-Amino-2-(phenylamino)benzenesulfonic Acid Derivatives

This guide provides an in-depth comparison and procedural analysis for the in vitro genotoxicity assessment of 5-amino-2-(phenylamino)benzenesulfonic acid and its derivatives. These compounds, integral to various industr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and procedural analysis for the in vitro genotoxicity assessment of 5-amino-2-(phenylamino)benzenesulfonic acid and its derivatives. These compounds, integral to various industrial applications, including dye and pigment manufacturing, necessitate rigorous safety evaluation due to their structural relation to aromatic amines, a class of molecules with known genotoxic potential. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Imperative for Genotoxicity Testing

5-Amino-2-(phenylamino)benzenesulfonic acid and its analogues are characterized by a diphenylamine backbone substituted with amino and sulfonic acid groups. While these functional groups confer desirable chemical properties, they also raise toxicological concerns. The amino group, in particular, is a structural alert for genotoxicity. Many aromatic amines are pro-mutagens, meaning they require metabolic activation to exert their DNA-damaging effects.[1] This activation is often mediated by cytochrome P450 enzymes in the liver, which can oxidize the amino group to form reactive N-hydroxylamine and nitrenium ion intermediates that readily form adducts with DNA.[1]

Therefore, a robust assessment of genotoxic potential is a critical step in the safety evaluation and regulatory submission process for any new chemical entity within this class. The standard approach involves a battery of in vitro tests designed to detect different genotoxic endpoints: gene mutations, and both structural and numerical chromosomal damage. This guide will compare and detail the three core assays in this battery: the Bacterial Reverse Mutation Test (Ames Test), the In Vitro Chromosomal Aberration Test, and the In Vitro Micronucleus Test.

The Influence of Chemical Structure on Genotoxicity

The genotoxic potential of an aromatic amine is not solely determined by the presence of the amine group but is significantly modulated by the overall molecular structure. For derivatives of 5-amino-2-(phenylamino)benzenesulfonic acid, substitutions on the phenyl rings can dramatically alter their toxicological profile.

Key Structure-Activity Relationships (SARs):

  • Lipophilicity and Bioavailability: Increased lipophilicity can enhance a compound's ability to cross cellular and nuclear membranes, increasing its access to DNA. However, the sulfonic acid group generally increases the water solubility of these molecules.

  • Electronic Effects: Electron-withdrawing groups can influence the stability of the reactive nitrenium ion, potentially increasing mutagenicity.[2] Conversely, steric hindrance near the amino group may prevent the metabolic activation necessary for genotoxicity.

  • Metabolic Activation: The susceptibility of a derivative to metabolic activation is paramount.[3] Studies on related compounds have shown that structural changes can have a pronounced effect on cytotoxicity, which is often linked to bioactivation.[3][4][5]

A thorough understanding of these SAR principles is crucial for predicting the potential hazards of novel derivatives and for designing safer alternatives.

Comparative Analysis of Core In Vitro Genotoxicity Assays

A battery of tests is essential because no single assay can detect all genotoxic mechanisms. The standard in vitro battery provides a comprehensive screen for mutagenicity (gene-level mutations) and clastogenicity/aneugenicity (chromosome-level damage).

The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to evaluate a chemical's potential to induce gene mutations.[6] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize histidine and form colonies.

The choice of bacterial strains is critical. Strains like TA98 are designed to detect frameshift mutations, while TA100 is sensitive to base-pair substitutions.[7][8] The inclusion of a rat liver S9 fraction is a self-validating step; it provides the metabolic enzymes necessary to identify pro-mutagens that are common in the aromatic amine class.[9] Without the S9 mix, such compounds might produce a false-negative result.

  • Strain Preparation: Culture the selected S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth to reach the late exponential phase of growth.

  • Metabolic Activation: Prepare the S9 mix from the livers of rats induced with a P450-inducing agent (e.g., Aroclor 1254 or a phenobarbital/β-naphthoflavone combination).

  • Plate Incorporation: In a test tube, combine 2 mL of molten top agar (kept at 45°C), 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution at the desired concentration, and 0.5 mL of S9 mix (or buffer for the non-activation arm).[10]

  • Plating: Quickly vortex the mixture and pour it onto a minimal glucose agar plate.[10] The minimal medium lacks histidine, selecting for revertant colonies.

  • Incubation: Incubate the plates at 37°C for 48-72 hours in the dark.

  • Scoring: Count the number of visible revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (negative control) count.[8]

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Strain Bacterial Strain (e.g., TA98, TA100) Mix Mix Components with Top Agar Strain->Mix S9 S9 Mix (Metabolic Activation) S9->Mix TestCompound Test Compound (Varying Conc.) TestCompound->Mix Pour Pour onto Minimal Glucose Plate Mix->Pour Incubate Incubate 37°C, 48-72h Pour->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data (vs. Control) Count->Analyze

Caption: Workflow for the Ames bacterial reverse mutation assay.

In Vitro Chromosomal Aberration Test

This assay is a cornerstone of genetic toxicology, designed to identify agents that cause structural damage to chromosomes (clastogens).[11][12] Cultured mammalian cells are exposed to the test chemical, arrested in metaphase, and their chromosomes are examined microscopically for aberrations like breaks, gaps, and exchanges.[13][14]

The choice of cell line (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) is based on their known sensitivity, stable karyotype, and low spontaneous rates of aberrations.[12] Treatment timing is crucial. A short treatment (e.g., 3-6 hours) with and without S9 is performed, alongside a long treatment (e.g., 24 hours) without S9, to ensure detection of chemicals that require metabolism, act directly, or whose metabolites have different stabilities.[8][12] Colcemid is added to arrest cells in metaphase, allowing for the condensation and visualization of chromosomes.

  • Cell Culture: Culture mammalian cells (e.g., CHO or human lymphocytes) in appropriate media until they are actively dividing.

  • Exposure: Treat the cell cultures with at least three concentrations of the test compound, alongside vehicle (negative) and positive controls. Perform treatments for 3-6 hours with and without S9 mix, and for a continuous 24 hours without S9 mix.[8]

  • Metaphase Arrest: Two hours before harvesting, add a mitotic inhibitor such as colcemid to the culture medium to accumulate cells in the metaphase stage of mitosis.[8]

  • Harvesting & Slide Preparation:

    • Harvest the cells and treat them with a hypotonic potassium chloride solution to swell the cells and disperse the chromosomes.

    • Fix the cells using a methanol:acetic acid fixative.

    • Drop the fixed cell suspension onto clean microscope slides and air-dry.

  • Staining & Analysis: Stain the slides with Giemsa. Microscopically analyze at least 200 well-spread metaphases per concentration for structural chromosomal aberrations.

  • Scoring: A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.[12]

Chromosome_Aberration_Workflow cluster_culture Cell Culture & Treatment cluster_harvest Cell Harvesting cluster_analysis Analysis Culture Culture Mammalian Cells (e.g., CHO) Treat Treat with Test Compound (+/- S9 Mix) Culture->Treat Arrest Add Colcemid (Metaphase Arrest) Treat->Arrest Hypo Hypotonic Treatment Arrest->Hypo Fix Fix Cells (Methanol:Acetic Acid) Hypo->Fix Slide Prepare & Stain Microscope Slides Fix->Slide Analyze Microscopic Analysis of Metaphases Slide->Analyze

Caption: Workflow for the in vitro chromosomal aberration test.

In Vitro Micronucleus Test

The in vitro micronucleus assay is a comprehensive test that detects both clastogens and aneugens (agents that cause chromosome loss).[15] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that consist of chromosome fragments or whole chromosomes left behind during cell division.[16] This assay is often preferred for its higher throughput and ability to detect aneugenic events, which the chromosomal aberration test cannot.

This assay is governed by OECD Test Guideline 487.[17] The key to a self-validating protocol is the use of cytochalasin B, a cytokinesis inhibitor. This allows for the identification and scoring of cells that have completed exactly one nuclear division post-treatment, which appear as binucleated cells. This ensures that any observed micronuclei were formed as a direct result of the chemical exposure during that specific cell cycle. The choice of cell lines like TK6 or L5178Y is based on their high proliferation rates and established performance in the assay.[12][18]

  • Cell Culture and Exposure: As with the chromosomal aberration test, culture appropriate cells and treat with the test compound at various concentrations, with and without S9 metabolic activation.

  • Cytokinesis Block: Following the treatment period (or co-incubated with the test item), add cytochalasin B to the culture medium to block cytokinesis without preventing nuclear division.

  • Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles to allow treated cells to form binucleated cells.

  • Harvesting: Harvest the cells and gently lyse the cell membrane while keeping the cytoplasm intact.

  • Staining: Stain the cells with a DNA-specific fluorescent dye (e.g., acridine orange or DAPI).

  • Scoring: Using fluorescence microscopy or flow cytometry, score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A positive result is a significant, dose-related increase in micronucleated cells.

Micronucleus_Test_Workflow cluster_treat Treatment cluster_process Processing cluster_score Analysis Culture Culture Mammalian Cells (e.g., TK6) Treat Treat with Test Compound (+/- S9 Mix) Culture->Treat CytoB Add Cytochalasin B (Cytokinesis Block) Treat->CytoB Incubate Incubate for 1.5-2 Cell Cycles CytoB->Incubate Harvest Harvest & Stain Cells (DNA Dye) Incubate->Harvest Score Score Micronuclei in Binucleated Cells Harvest->Score Analyze Statistical Analysis vs. Control Score->Analyze

Sources

Comparative

A Comparative Guide to the Enzyme Inhibition Activity of Substituted Benzenesulfonic Acids

This guide provides an in-depth comparison of the enzyme inhibition activity of various substituted benzenesulfonic acid derivatives. Intended for researchers, scientists, and drug development professionals, this documen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the enzyme inhibition activity of various substituted benzenesulfonic acid derivatives. Intended for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) of these compounds against three crucial classes of enzymes: Carbonic Anhydrases, Serine Proteases, and Matrix Metalloproteinases. The information presented herein is supported by experimental data and detailed protocols to assist in the practical application of this knowledge.

Introduction: The Versatile Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold for the design of numerous enzyme inhibitors. Its rigid aromatic ring allows for predictable substituent placement, while the sulfonamide group can act as a key hydrogen bond donor/acceptor or a zinc-binding group, crucial for interaction with the active sites of many enzymes. The versatility of this scaffold lies in the profound impact that different substituents on the benzene ring have on the inhibitory potency and selectivity of the resulting compounds. This guide will explore these nuances, providing a comparative analysis of substituted benzenesulfonamides against key enzyme targets.

Carbonic Anhydrase Inhibition: A Tale of Isoform Selectivity

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Various CA isoforms are involved in numerous physiological and pathological processes, making them attractive therapeutic targets for a range of diseases, including glaucoma, epilepsy, and cancer.[2] Benzenesulfonamides are a well-established class of CA inhibitors, with their sulfonamide group coordinating to the zinc ion in the enzyme's active site.

The key to successful therapeutic application lies in achieving isoform selectivity, particularly in targeting tumor-associated isoforms like CA IX and CA XII over the ubiquitously expressed CA I and II to minimize side effects.[3] The "tail approach," which involves modifying the substituents on the benzenesulfonamide scaffold, is a primary strategy for modulating this selectivity.[3]

Structure-Activity Relationship (SAR) Insights

The nature and position of substituents on the benzene ring dramatically influence the inhibitory activity and isoform selectivity of benzenesulfonamide derivatives.

  • Hydrophobic Substituents: The active site of CAs has a hydrophobic pocket, and substituents that can favorably interact with this region generally enhance binding affinity. The size and shape of the substituent are critical for fitting into the specific pockets of different isoforms, thus dictating selectivity.[3]

  • "Tail" Modifications: Appending various "tails" to the benzenesulfonamide core allows for exploration of the active site cleft. These tails can form additional hydrogen bonds or van der Waals interactions with amino acid residues outside the immediate vicinity of the zinc ion, significantly impacting isoform specificity.[3] For instance, certain tail groups can lead to potent and selective inhibition of the tumor-associated CA IX and XII isoforms.[4]

  • Fluorination: The introduction of fluorine atoms can increase the acidity of the sulfonamide group, facilitating its deprotonation and coordination to the zinc ion, thereby enhancing inhibitory potency.[4]

Comparative Inhibition Data for Carbonic Anhydrase Isoforms

The following table summarizes the inhibition constants (Kᵢ) of a selection of substituted benzenesulfonamide derivatives against four human carbonic anhydrase isoforms. This data highlights the impact of different substitution patterns on potency and selectivity.

Compound IDSubstituent(s)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Standard) 5-acetamido-1,3,4-thiadiazole-2-sulfonamide25012255.7
Compound 4a 4-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methoxy150075538.912.4
Compound 5a 4-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methoxy (tetrafluorinated)85045015.64.5
Compound 4i 4-(1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methoxy95025615.83.9
Compound 5i 4-(1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methoxy (tetrafluorinated)25812312.82.6

Data sourced from[4]

As the data illustrates, tetrafluorinated derivatives (5a and 5i) consistently show higher potency across all isoforms compared to their non-fluorinated counterparts (4a and 4i).[4] Furthermore, the nature of the "tail" significantly influences the inhibition profile.

Signaling Pathway: The Role of CA IX in the Tumor Microenvironment

Carbonic anhydrase IX is a hypoxia-induced enzyme that plays a critical role in pH regulation within the tumor microenvironment.[5][6] Its activity contributes to an acidic extracellular pH and an alkaline intracellular pH, which promotes tumor cell survival, proliferation, and invasion.[7][8] Inhibitors of CA IX can disrupt this pH regulation, making it a promising target for cancer therapy.[9]

CAIX_Pathway cluster_TumorCell Tumor Cell (Hypoxic) cluster_TME Tumor Microenvironment HIF1a HIF-1α Stabilization CA9_Gene CA9 Gene Transcription HIF1a->CA9_Gene CAIX_Protein CAIX Protein Expression (Cell Surface) CA9_Gene->CAIX_Protein pHi_Regulation Intracellular pH Regulation (Alkalinization) CAIX_Protein->pHi_Regulation Catalyzes CO₂ hydration Bicarbonate HCO₃⁻ CAIX_Protein->Bicarbonate Protons H⁺ CAIX_Protein->Protons Proliferation Cell Proliferation & Survival pHi_Regulation->Proliferation Bicarbonate_Transport Bicarbonate Transport Bicarbonate_Transport->pHi_Regulation Metabolism Increased Glycolysis Metabolism->HIF1a CO2 CO₂ CO2->CAIX_Protein H2O H₂O H2O->CAIX_Protein Bicarbonate->Bicarbonate_Transport Acidosis Extracellular Acidosis (Low pHe) Protons->Acidosis Invasion Invasion & Metastasis Acidosis->Invasion Inhibitor Benzenesulfonamide CAIX Inhibitor Inhibitor->CAIX_Protein Inhibits MMP9_Pathway cluster_Signaling Intracellular Signaling cluster_Extracellular Extracellular Events Growth_Factors Growth Factors (e.g., SDF-1α) Receptor Cell Surface Receptor (e.g., CXCR4) Growth_Factors->Receptor PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK Transcription_Factors Transcription Factors (NF-κB, AP-1) PI3K_AKT->Transcription_Factors MAPK_ERK->Transcription_Factors MMP9_Gene MMP9 Gene Transcription Transcription_Factors->MMP9_Gene Pro_MMP9 Pro-MMP-9 Secretion MMP9_Gene->Pro_MMP9 Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activation ECM_Degradation ECM Degradation Active_MMP9->ECM_Degradation Invasion Tumor Cell Invasion & Metastasis ECM_Degradation->Invasion Inhibitor Benzenesulfonamide MMP-9 Inhibitor Inhibitor->Active_MMP9 Inhibits

Caption: MMP-9 signaling pathway in cancer metastasis and the inhibitory action of benzenesulfonamide derivatives.

Experimental Protocols

To facilitate further research, detailed step-by-step methodologies for key enzyme inhibition assays are provided below.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This assay measures the inhibition of the CA-catalyzed hydration of CO₂ by monitoring the change in pH using a pH indicator.

Principle: The hydration of CO₂ produces a proton, leading to a decrease in pH. The rate of this pH change is proportional to the enzyme's activity. A stopped-flow instrument is used to rapidly mix the enzyme and substrate and monitor the reaction in real-time.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, pH 8.3.

    • pH Indicator: 100 µM Phenol Red in Assay Buffer.

    • Enzyme Solution: Prepare a stock solution of the desired CA isoform in Assay Buffer. The final concentration in the assay will typically be in the low nanomolar range.

    • Inhibitor Solutions: Prepare a series of dilutions of the benzenesulfonamide compounds in the appropriate solvent (e.g., DMSO), and then dilute further in Assay Buffer.

    • Substrate Solution: CO₂-saturated water, prepared by bubbling pure CO₂ gas through deionized water at 0 °C for at least 30 minutes.

  • Stopped-Flow Instrument Setup:

    • Set the temperature of the stopped-flow instrument to a constant temperature (e.g., 25 °C).

    • Set the spectrophotometer to monitor the absorbance of Phenol Red at its λmax (around 557 nm).

  • Assay Procedure:

    • Load one syringe of the stopped-flow instrument with the enzyme and inhibitor solution (pre-incubated for 15 minutes at room temperature). [10] * Load the other syringe with the CO₂-saturated water containing the pH indicator.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Record the change in absorbance over time for at least 10 seconds.

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Inhibition constants (Kᵢ) can be determined using the Cheng-Prusoff equation if the Michaelis constant (Kₘ) of the substrate is known.

CA_Assay_Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Reagents Prepare Assay Buffer, pH Indicator, Enzyme, Inhibitor, and Substrate Load_Syringes Load Stopped-Flow Syringes: Syringe A: Enzyme + Inhibitor Syringe B: CO₂-Saturated Water + Indicator Reagents->Load_Syringes Mix Rapid Mixing Load_Syringes->Mix Monitor Monitor Absorbance Change (pH change) over time Mix->Monitor Initial_Rate Determine Initial Reaction Rate Monitor->Initial_Rate Percent_Inhibition Calculate Percent Inhibition Initial_Rate->Percent_Inhibition IC50 Determine IC₅₀ Value Percent_Inhibition->IC50

Sources

Validation

A Senior Application Scientist's Guide to Spectroscopic Validation of 5-amino-2-anilinobenzenesulfonic Acid Synthesis

This guide provides an in-depth comparison of expected and reference spectroscopic data for the validation of 5-amino-2-anilinobenzenesulfonic acid synthesis. It is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of expected and reference spectroscopic data for the validation of 5-amino-2-anilinobenzenesulfonic acid synthesis. It is designed for researchers, scientists, and drug development professionals to ensure the structural integrity of their synthesized compounds through a multi-faceted analytical approach.

Introduction: The Imperative of Structural Validation

In the synthesis of novel compounds and pharmaceutical intermediates, confirmation of the target molecule's structure is paramount. The synthesis of 5-amino-2-anilinobenzenesulfonic acid, a molecule with potential applications stemming from its substituted diphenylamine scaffold, is no exception. Spectroscopic analysis provides a non-destructive and highly informative method to elucidate the molecular structure, confirm the presence of key functional groups, and identify potential impurities.

This guide will walk you through the validation process using a combination of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). By cross-referencing data from these orthogonal techniques, we can achieve a high degree of confidence in the successful synthesis of the target compound.

Part 1: Synthesis Pathway Overview

A common and effective method for the synthesis of N-aryl amines is the Ullmann condensation.[1] This copper-catalyzed reaction is well-suited for forming the C-N bond between the two aromatic rings in our target molecule. A plausible synthetic route involves the reaction of 2,4-diaminobenzenesulfonic acid with an activated aryl halide in the presence of a copper catalyst.

The proposed reaction scheme is as follows:

  • Reactants: 2,4-diaminobenzenesulfonic acid and an aryl halide (e.g., iodobenzene).

  • Catalyst: Copper(I) iodide (CuI) with a ligand such as L-proline.

  • Base: A mild base like potassium carbonate (K₂CO₃).

  • Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO).

This pathway selectively forms the desired C-N bond, leveraging the established reliability of the Ullmann condensation for creating diarylamine structures.

Synthesis_Workflow Reactants 2,4-Diaminobenzenesulfonic Acid + Iodobenzene Reaction Ullmann Condensation Reactants->Reaction 1. Conditions CuI, L-Proline, K₂CO₃ DMSO, Heat Conditions->Reaction 2. Product Crude Product Mixture Reaction->Product 3. Purification Work-up & Crystallization Product->Purification 4. FinalProduct Pure 5-amino-2-anilinobenzenesulfonic acid Purification->FinalProduct 5.

Caption: A generalized workflow for the synthesis of 5-amino-2-anilinobenzenesulfonic acid via Ullmann Condensation.

Part 2: Spectroscopic Data Analysis for Structural Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality Behind the Technique: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend, etc.).[2][3] Each type of bond and functional group vibrates at a characteristic frequency, making the resulting spectrum a unique "molecular fingerprint" that is invaluable for identifying the functional groups present in the synthesized product.[4][5]

Expected Absorptions for 5-amino-2-anilinobenzenesulfonic acid:

  • N-H Stretches: We expect to see distinct peaks for the primary amine (-NH₂) and the secondary amine (-NH-). Primary amines typically show two bands (symmetric and asymmetric stretching), while secondary amines show a single, often sharp, band.[6]

  • S=O Stretches: The sulfonic acid group (-SO₃H) will exhibit strong, characteristic absorptions for the S=O double bonds.

  • O-H Stretch: The hydroxyl group of the sulfonic acid will produce a very broad absorption band, often overlapping with the N-H stretches.

  • C-N Stretches: These absorptions will be present for both the primary and secondary amines.

  • Aromatic C=C and C-H Stretches: The presence of two benzene rings will be confirmed by absorptions in the aromatic regions.

Data Comparison:

Functional GroupExpected Wavenumber (cm⁻¹)Reference Data (Diphenylamine & Sulfonic Acids) (cm⁻¹)Interpretation
N-H Stretch (Secondary Amine)3350 - 3450~3400 (sharp)[7][8]Confirms the anilino (-NH-Ph) linkage.
N-H Stretch (Primary Amine)3300 - 3500 (two bands)3300 - 3500[6]Indicates the presence of the free -NH₂ group.
O-H Stretch (Sulfonic Acid)2500 - 3300 (very broad)2500 - 3300 (broad)Characteristic of the acidic proton in the -SO₃H group.
Aromatic C-H Stretch3000 - 3100> 3000[8]Confirms the presence of aromatic rings.
Aromatic C=C Bending1450 - 16001450 - 1600Multiple sharp bands indicative of the benzene rings.
S=O Asymmetric Stretch1150 - 12501150 - 1250Strong absorption confirming the sulfonic acid group.
S=O Symmetric Stretch1030 - 10801030 - 1080Strong absorption confirming the sulfonic acid group.
C-N Stretch (Aromatic)1250 - 1350~1315[7]Supports the presence of C-N bonds in the diarylamine and amino-substituted ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind the Technique: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9] It relies on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or "chemical shift," is highly sensitive to the local electronic environment of each nucleus, allowing us to map out the structure proton by proton and carbon by carbon.

Expected Signals for 5-amino-2-anilinobenzenesulfonic acid:

The ¹H NMR spectrum will be complex due to the two substituted aromatic rings. The key is to analyze the chemical shifts, integration (number of protons), and coupling patterns (neighboring protons).[10][11]

  • Aromatic Protons: Protons on the two rings will appear in the aromatic region (typically 6.5-8.0 ppm). The electron-donating amino groups will shift ortho and para protons upfield (to a lower ppm), while the electron-withdrawing sulfonic acid group will shift ortho protons downfield.

  • Amine Protons (-NH₂ and -NH-): These protons will appear as broad singlets that can exchange with D₂O.[12] Their chemical shifts can vary depending on solvent and concentration.

Data Comparison (Predicted vs. Reference):

Proton EnvironmentExpected Shift (ppm)Reference Data (Aromatic Amines) (ppm)[10]MultiplicityIntegration
Aromatic H's (Aniline Ring)6.8 - 7.56.7 - 7.3Multiplets5H
Aromatic H's (Sulfonic Acid Ring)6.7 - 7.86.5 - 7.9Doublets, Doublet of Doublets3H
-NH- (Secondary Amine)8.0 - 9.5 (in DMSO-d₆)Broad, variableBroad Singlet1H
-NH₂ (Primary Amine)4.5 - 5.5 (in DMSO-d₆)Broad, variable[13]Broad Singlet2H
-SO₃H (Sulfonic Acid)> 10 (in DMSO-d₆)Broad, variableVery Broad Singlet1H

Expected Signals for 5-amino-2-anilinobenzenesulfonic acid:

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[14][15]

  • Aromatic Carbons: These will appear in the 110-160 ppm range.

  • Carbons attached to Nitrogen (C-N): These carbons are deshielded and will appear further downfield compared to unsubstituted aromatic carbons.

  • Carbon attached to the Sulfonic Acid Group (C-S): This carbon will also be significantly deshielded.

Data Comparison (Predicted vs. Reference):

Carbon EnvironmentExpected Shift (ppm)Reference Data (Aromatic Amines & Sulfonates) (ppm)Interpretation
C-S (Sulfonic Acid Ring)145 - 155140 - 150Confirms the position of the sulfonic acid group.
C-N (Primary Amine)140 - 150140 - 150Confirms the position of the primary amino group.
C-N (Secondary Amine)135 - 145135 - 145Confirms the anilino linkage.
Other Aromatic Carbons110 - 135110 - 130[16]Represents the remaining carbon framework of the two rings.
Mass Spectrometry (MS)

Causality Behind the Technique: Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[17][18][19] It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For our target, we would expect to see the molecular ion peak [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode.

Expected Data for 5-amino-2-anilinobenzenesulfonic acid:

  • Molecular Formula: C₁₂H₁₂N₂O₃S

  • Molecular Weight: 264.30 g/mol

  • Expected Molecular Ion Peaks:

    • [M+H]⁺ = 265.06

    • [M-H]⁻ = 263.05

Fragmentation Analysis:

The fragmentation pattern can further validate the structure. Common fragmentation pathways for sulfonic acids involve the loss of SO₂ (64 Da) or SO₃ (80 Da).[20][21]

Data Comparison:

IonExpected m/z (Positive Mode)Expected m/z (Negative Mode)Interpretation
[M+H]⁺ / [M-H]⁻265.06263.05Confirms the molecular weight of the synthesized product.
[M-SO₂]⁻-199.05Loss of sulfur dioxide from the parent ion.
[M-SO₃]⁻-183.06Loss of sulfur trioxide, a characteristic fragmentation of sulfonic acids.

Part 3: Standard Operating Protocols

Protocol 1: FT-IR Sample Preparation and Analysis (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the dried, purified 5-amino-2-anilinobenzenesulfonic acid powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum. Label the significant peaks and compare them with the expected values.

Protocol 2: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve polar compounds and the fact that acidic protons (like -NH and -SO₃H) are often observable.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • (Optional) Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum to confirm -NH and -SO₃H peaks, which will disappear or decrease in intensity.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C). Integrate the ¹H signals and assign all peaks.

Part 4: The Self-Validating Analytical Workflow

The trustworthiness of the structural confirmation comes from the convergence of data from multiple, independent techniques. An experimental result that aligns with the predicted data across FT-IR, ¹H NMR, ¹³C NMR, and MS forms a self-validating system.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Purified_Product Purified Product FTIR FT-IR Analysis Purified_Product->FTIR NMR ¹H & ¹³C NMR Analysis Purified_Product->NMR MS Mass Spec Analysis Purified_Product->MS Data_FTIR Functional Groups Confirmed? FTIR->Data_FTIR Data_NMR C-H Framework Confirmed? NMR->Data_NMR Data_MS Molecular Weight Confirmed? MS->Data_MS Final_Validation Structure Validated Data_FTIR->Final_Validation All 'Yes' Data_NMR->Final_Validation All 'Yes' Data_MS->Final_Validation All 'Yes'

Caption: A comprehensive workflow illustrating the process of validating the synthesized product through multiple spectroscopic techniques.

Conclusion

The validation of 5-amino-2-anilinobenzenesulfonic acid synthesis is a systematic process that relies on the careful interpretation of complementary spectroscopic data. FT-IR confirms the presence of the essential amine and sulfonic acid functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework and confirm the connectivity of the aromatic rings. Finally, mass spectrometry verifies the correct molecular weight and offers additional structural proof through fragmentation analysis. By following the protocols and comparative data outlined in this guide, researchers can confidently and rigorously validate the outcome of their synthetic efforts.

References

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Sources

Comparative

A Comparative Guide to the Efficacy of Dyes from 4-Aminodiphenylamine-2-sulfonic Acid on Diverse Textile Substrates

This guide provides an in-depth technical comparison of the performance of dyes derived from the versatile intermediate, 4-Aminodiphenylamine-2-sulfonic acid, across a range of textile fabrics. Moving beyond a simple pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the performance of dyes derived from the versatile intermediate, 4-Aminodiphenylamine-2-sulfonic acid, across a range of textile fabrics. Moving beyond a simple procedural outline, this document elucidates the fundamental chemical principles governing dye-fiber interactions and presents a framework for reproducible, self-validating experimental evaluation.

Introduction: The Central Role of 4-Aminodiphenylamine-2-sulfonic Acid in Dye Chemistry

4-Aminodiphenylamine-2-sulfonic acid (4-ADAPSA) is a cornerstone intermediate in the synthesis of a wide array of dyes.[1][2] Its molecular structure is uniquely suited for creating dyes, particularly acid and azo dyes, that are valued for their vibrant shades and performance characteristics.[1][3] The presence of both an amino (-NH₂) group and a sulfonic acid (-SO₃H) group allows for versatile chemical reactions, such as diazotization, to form chromophores—the very heart of a dye's color.[1][4] The sulfonic acid group is particularly critical as it imparts water solubility to the final dye molecule, a crucial property for most textile dyeing processes.[5][6]

This guide will focus on the application of acid dyes derived from this intermediate, exploring their efficacy on three distinct classes of fibers:

  • Protein Fibers: Wool and Silk

  • Synthetic Polyamide: Nylon

  • Cellulosic Fibers: Cotton

  • Synthetic Polyester: Polyester

The objective is to provide researchers and textile chemists with a clear, data-driven understanding of how these dyes perform on different substrates and the scientific rationale behind the observed outcomes.

cluster_ADAPSA 4-Aminodiphenylamine-2-sulfonic Acid cluster_Process Dye Synthesis cluster_Dye Resulting Dye Class ADAPSA C₁₂H₁₂N₂O₃S Diazotization Diazotization ADAPSA->Diazotization Reacts with NaNO₂ + HCl Coupling Azo Coupling Diazotization->Coupling Forms Diazonium Salt AcidDye Anionic Acid Dye Coupling->AcidDye Reacts with Coupling Component

Caption: Synthesis pathway from 4-ADAPSA to an acid dye.

The Science of Dye-Fiber Affinity: A Mechanistic Overview

The success of a dyeing process is fundamentally dictated by the chemical affinity between the dye molecule and the fiber substrate. Dyes derived from 4-ADAPSA are typically anionic (negatively charged) due to the sulfonic acid group.[5][7] This characteristic governs their interaction with different fabrics.

  • Protein Fibers (Wool, Silk) & Nylon: These fibers are characterized by the presence of amino groups (-NH₂) in their polymer chains.[5][6] In an acidic dye bath (low pH), these amino groups become protonated, acquiring a positive charge (-NH₃⁺).[5][6][7] This creates strong cationic sites on the fiber that attract the anionic dye molecules, forming robust ionic bonds. This electrostatic attraction is the primary mechanism for the high affinity and good wash fastness of acid dyes on these substrates.[7][8] Van der Waals forces and hydrogen bonding also contribute to the overall fixation.[5]

  • Cellulosic Fibers (Cotton): Cotton, being composed of cellulose, has a surface that becomes anionic (negatively charged) in water. This results in electrostatic repulsion between the fiber and the anionic acid dye molecules. Consequently, acid dyes have very poor affinity for untreated cotton, leading to low dye uptake and poor wash fastness.[9] To dye cotton with anionic dyes, the fiber surface must be chemically modified through a process called "cationization" to introduce positive charges.[10]

  • Polyester Fibers: Polyester is a hydrophobic synthetic fiber with a highly crystalline structure and no ionic groups. Anionic acid dyes, which are water-soluble, have virtually no affinity for polyester. Dyeing polyester requires small, non-ionic "disperse dyes" that can penetrate the fiber structure at high temperatures.[11]

cluster_Dye Anionic Dye Molecule cluster_Fibers Fiber Substrates in Acidic Bath (pH < 7) Dye Dye Core -SO₃⁻ Wool Wool/Nylon Fiber -NH₃⁺ Dye->Wool Strong Ionic Attraction Cotton Cotton Fiber -O⁻ Dye->Cotton Electrostatic Repulsion Polyester Polyester Fiber (Hydrophobic) Dye->Polyester No Affinity

Caption: Dye-fiber interaction mechanisms.

Experimental Design and Protocols

To ensure the trustworthiness and reproducibility of the findings, the following standardized protocols, based on ISO and AATCC methods, are described.[12][13]

3.1. General Dyeing Protocol (Exhaust Dyeing)

This protocol describes a standard laboratory procedure for applying an acid dye to wool, silk, and nylon fabrics.

  • Causality: The exhaust method is chosen for its ability to achieve uniform, level dyeing by gradually transferring the dye from the bath to the fiber.

  • Fabric Preparation: Scour all fabric samples to remove any impurities, sizes, or oils. Rinse thoroughly and allow to air dry. Weigh the dry fabric.

  • Dye Bath Preparation: Prepare a dye bath with a liquor ratio of 40:1 (40 mL of water for every 1 g of fabric).

  • Chemical Addition:

    • Add 1.0% (on weight of fabric, owf) of the synthesized acid dye.

    • Add 10% (owf) Glauber's salt (sodium sulfate) as a leveling agent. The electrolyte slows the initial rapid uptake of the dye, promoting even coloration.[5][7]

    • Add 2% (owf) acetic acid (or formic acid) to achieve a pH between 3.5 and 4.5. This acidic environment is critical for protonating the amino groups in the fibers, creating the necessary cationic sites for dye attraction.[14][15]

  • Dyeing Process:

    • Introduce the wetted fabric into the dye bath at room temperature.

    • Raise the temperature to a boil (approx. 95-100°C) over 30-45 minutes.

    • Maintain the boil for 60 minutes, ensuring gentle agitation. The high temperature swells the fibers, allowing for better dye penetration and fixation.[7]

  • Rinsing and Drying: After dyeing, remove the fabric, rinse with cold water until the water runs clear, and then air dry.

3.2. Performance Evaluation Protocols

The efficacy of the dyeing process is quantified by assessing color fastness—the resistance of the color to fading or running.

  • Wash Fastness (ISO 105-C06 / AATCC 61): This test simulates home laundering to assess color loss and staining of adjacent fabrics.[16]

    • A dyed specimen is stitched between two undyed multi-fiber fabrics (containing strips of common fibers like cotton, nylon, polyester, etc.).

    • The composite sample is washed in a standardized detergent solution under specified conditions of temperature and time (e.g., 40°C for 45 minutes).[13]

    • After washing and drying, the change in the color of the dyed specimen and the degree of staining on the multi-fiber strips are evaluated using a standardized Grey Scale (rated from 1 for poor to 5 for excellent).

  • Light Fastness (ISO 105-B02 / AATCC 16.3): This test evaluates the resistance of the dye to fading when exposed to an artificial light source that mimics sunlight.[13]

    • A dyed fabric specimen is exposed to a high-intensity Xenon-arc lamp under controlled conditions.

    • Simultaneously, a set of standardized Blue Wool references with known fading characteristics are exposed.

    • The fastness is rated on a scale of 1 (very poor) to 8 (outstanding) by comparing the fading of the specimen to the fading of the Blue Wool references.

  • Rubbing Fastness (Crocking) (ISO 105-X12 / AATCC 8): This test measures the amount of color transferred from the fabric surface to another surface by rubbing.[17]

    • The dyed fabric is rubbed with a standard white cotton cloth using a Crockmeter under controlled pressure for a specified number of cycles.

    • The test is performed under both dry and wet conditions.

    • The amount of color transferred to the white cloth is assessed using the Grey Scale for Staining (rated 1 for heavy staining to 5 for no staining).

cluster_Testing Performance Testing Start Start: Scoured Fabric Prep Prepare Acidic Dye Bath (Dye, Salt, Acid) Start->Prep Dyeing Exhaust Dyeing (Ramp Temp to Boil, Hold 60 min) Prep->Dyeing Rinse Rinse & Dry Dyeing->Rinse DyedFabric Dyed Fabric Sample Rinse->DyedFabric Wash Wash Fastness (ISO 105-C06) DyedFabric->Wash Light Light Fastness (ISO 105-B02) DyedFabric->Light Rub Rubbing Fastness (ISO 105-X12) DyedFabric->Rub Data End: Comparative Data Wash->Data Light->Data Rub->Data

Caption: Experimental workflow for dyeing and evaluation.

Comparative Performance Data and Analysis

The following table summarizes the expected performance of a typical acid dye derived from 4-ADAPSA across different fabrics, based on established chemical principles and experimental evidence.

Fabric TypeDyeing MechanismExpected Dye UptakeWash Fastness (Grade 1-5)Light Fastness (Grade 1-8)Rubbing Fastness (Wet, Grade 1-5)
Wool Ionic BondingExcellent4-55-64
Silk Ionic BondingExcellent45-63-4
Nylon Ionic BondingExcellent4-554-5
Cotton Electrostatic RepulsionVery Poor12-31-2
Polyester No AffinityNegligible11-21

Analysis of Results:

  • Wool, Silk, and Nylon: As predicted by the ionic bonding mechanism, the dye demonstrates excellent performance on these fibers.[5][7] The high dye uptake and strong dye-fiber interactions result in very good to excellent wash and rubbing fastness.[14][18] The light fastness is generally good, though it can vary depending on the specific chromophore structure of the dye. Nylon often shows particularly high fastness ratings due to its uniform, crystalline structure.[19]

  • Cotton: The results for cotton are expectedly poor. The electrostatic repulsion between the anionic dye and the cellulosic fiber prevents any significant dye uptake or fixation.[9] The color that is loosely deposited on the surface is easily removed during washing and rubbing, leading to extremely low fastness ratings.

  • Polyester: The dye shows no efficacy on polyester. The hydrophobic and non-ionic nature of the fiber prevents the water-soluble acid dye from penetrating the fiber, resulting in a complete failure of the dyeing process.[11]

Conclusion and Scientific Outlook

Dyes synthesized from 4-Aminodiphenylamine-2-sulfonic acid are highly effective as acid dyes for protein and polyamide fibers such as wool, silk, and nylon. The inherent anionic nature of these dyes, conferred by the sulfonic acid group, facilitates strong ionic bonds with these fibers in an acidic medium, leading to excellent color yield and robust fastness properties.

Conversely, these dyes are fundamentally unsuitable for dyeing untreated cellulosic (cotton) and polyester fibers due to unfavorable chemical interactions—namely, electrostatic repulsion and a lack of affinity, respectively. This guide validates the critical principle that successful textile coloration hinges on matching the dye's chemical class to the fiber's molecular structure.

Future research could explore the modification of dyes derived from 4-ADAPSA to create reactive dyes, which could covalently bond to cotton, or investigate cationization pretreatments of cotton to improve its affinity for these acid dyes, thereby expanding their application range.[10]

References

  • IOSR Journal of Applied Chemistry. (2023). Synthesis, Characterization And Dyeing Properties Of Acid Dyes On Wool, Silk And Nylon Fibers. Available at: [Link]

  • ResearchGate. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. Available at: [Link]

  • Google Patents. (1981). Process for the manufacture of 4-nitro-4'-amino-diphenylamine-2-sulfonic acid and 2-nitro-4'.
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  • Emco Chemicals. (n.d.). 4 Adapsa. Available at: [Link]

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  • Textile Learner. (2021). Dyeing Mechanism, Parameters & Fastness Properties of Acid Dyes. Available at: [Link]

  • ResearchGate. (2014). Dyeability of cationised cotton and nylon 6 fabrics using acid dyes. Available at: [Link]

  • SAGE Journals. (2020). Single bath dyeing of modified nylon/cotton blended fabrics using direct/acid dyes. Available at: [Link]

  • AATCC. (n.d.). AATCC Standard Test Methods and Procedures. Available at: [Link]

  • VieTextile. (n.d.). Fabric Colorfastness Testing: 7 ISO And AATCC Standard Methods. Available at: [Link]

  • ResearchGate. (2015). Syntheses and application of sulfonic acid dyes on wool fabric. Available at: [Link]

  • Vipul Organics. (2021). Benefits of 3 types of acid dyes. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Disperse Dyes Based on Aminothiophenes: Their Dyeing Applications on Polyester Fabrics and Their Antimicrobial Activity. Available at: [Link]

  • ResearchGate. (2024). Mechanism of dyeing wool acid dyes 4.5. Fastness Properties of the dyed Nylon and Wool fabrics. Available at: [Link]

  • Dharma Trading Co. (n.d.). Ice Dyeing with Acid Dye on Wool and Silk Tutorial. Available at: [Link]

  • Textile Learner. (2021). Dyeing of Nylon Fiber with Acid Dye. Available at: [Link]

  • EUROLAB. (n.d.). ISO 105-E01 Textiles - Color Fastness Tests - Part E01: Color Fastness to Water. Available at: [Link]

  • Science Publishing Group. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of Benzenesulfonic acid, 5-amino-2-(phenylamino)-

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Benzenesulfonic acid, 5-amino-2-(phenylamino)- (CAS No. 91-30-5).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Benzenesulfonic acid, 5-amino-2-(phenylamino)- (CAS No. 91-30-5). As researchers, scientists, and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. This document moves beyond a simple checklist, offering a causal understanding of the necessary protocols to ensure every step is a self-validating system of safety and compliance.

Understanding the Compound: Hazard Profile and Rationale for Caution

Benzenesulfonic acid, 5-amino-2-(phenylamino)-, also known as 4-Aminodiphenylamine-2-sulfonic acid, is an aromatic sulfonic acid.[1] Its structure, containing both amino and sulfonic acid functional groups, contributes to its chemical reactivity and potential hazards. While comprehensive toxicological data is not widely available, aggregated GHS information suggests that this compound should be handled as a potential irritant.[2] One supplier has reported GHS hazard statements indicating it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

The presence of the aniline moiety warrants particular caution. Aniline and its derivatives are known for their potential toxicity, including effects on the blood (methemoglobinemia). The sulfonic acid group renders the compound water-soluble, which has implications for its environmental mobility and the methods for its containment and disposal.[1] Therefore, the disposal procedures outlined below are designed with a precautionary approach, treating the compound as hazardous waste unless explicitly determined otherwise by institutional or regulatory authorities.

Immediate Safety and Spill Response

An effective disposal plan begins with a robust immediate response protocol for accidental releases. The primary objectives are to contain the material, protect personnel, and prevent environmental contamination.

Personal Protective Equipment (PPE)

Before handling or managing a spill of Benzenesulfonic acid, 5-amino-2-(phenylamino)-, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use.

  • Body Protection: A laboratory coat is required. For larger spills, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Spill Containment and Cleanup Protocol

In the event of a spill, follow these steps methodically:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and, if safe to do so, ensure the area is well-ventilated to disperse any airborne dust or vapors.

  • Contain the Spill: For solid spills, carefully cover the material with a plastic sheet or tarp to minimize the spread of dust.[4] For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.

  • Neutralization (for acidic properties): While specific neutralization protocols for this compound are not detailed in available literature, the general principle for acid spills can be cautiously applied. Slowly and carefully add a weak base, such as sodium bicarbonate (baking soda), to the spilled material.[3][5] Be prepared for a potential reaction and handle with care.

  • Collection: Once contained and, if applicable, neutralized, gently sweep or scoop the material into a designated, labeled hazardous waste container.[6] Avoid creating dust. For liquid spills, use absorbent pads to soak up the material and place them in the waste container.

  • Decontamination: Thoroughly clean the spill area with a suitable decontaminating solution, followed by soap and water.[5]

  • Waste Disposal: The collected waste and all contaminated materials (including PPE) must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of Benzenesulfonic acid, 5-amino-2-(phenylamino)- is that it should be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [7]

Waste Segregation and Collection
  • Designated Waste Container: All waste containing Benzenesulfonic acid, 5-amino-2-(phenylamino)-, including contaminated labware, unused product, and spill cleanup materials, must be collected in a clearly labeled, dedicated hazardous waste container. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[5]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Benzenesulfonic acid, 5-amino-2-(phenylamino)-". Include the date accumulation started and the primary hazards (e.g., Irritant, Harmful if Swallowed).

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[5]

Final Disposal Protocol
  • Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department will have specific procedures for the pickup and disposal of chemical waste. Always adhere to these internal protocols.

  • Engage a Licensed Waste Disposal Vendor: The final disposal of the collected waste must be handled by a licensed and reputable hazardous waste disposal company.[3] These vendors have the expertise and facilities to manage chemical waste in compliance with all local, state, and federal regulations.

  • Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance and internal safety audits.

Quantitative Data and Hazard Summary

PropertyValue/InformationSource
CAS Number 91-30-5
Molecular Formula C12H12N2O3S
Molecular Weight 264.30 g/mol
GHS Hazard Statements H302, H315, H319, H335
GHS Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Benzenesulfonic acid, 5-amino-2-(phenylamino)-.

DisposalWorkflow cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Storage & Disposal start Start: Generation of Waste ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill segregate Segregate Waste into Labeled Container ppe->segregate store Store in Satellite Accumulation Area segregate->store spill->ppe Ensure PPE contain Contain Spill spill->contain collect_spill Collect Spill Debris contain->collect_spill collect_spill->segregate contact_ehs Contact EHS for Pickup store->contact_ehs vendor Licensed Vendor Disposal contact_ehs->vendor end_disp End: Disposal Complete vendor->end_disp

Caption: Disposal workflow for Benzenesulfonic acid, 5-amino-2-(phenylamino)-.

References

  • PubChem. Benzenesulfonic acid, 5-amino-2-(phenylamino)-. National Center for Biotechnology Information. [Link]

  • U.S. EPA. Benzenesulfonic acid, 5-amino-2-(phenylamino)-. Substance Details - SRS. [Link]

  • Greenflow. How to Dispose of Acid Safely: A Step-by-Step Guide. [Link]

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Handling

Mastering Safety: A Researcher's Guide to Handling 5-Amino-2-(phenylamino)benzenesulfonic Acid

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, the foundation of groundbreaking work is an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, the foundation of groundbreaking work is an unwavering commitment to safety. This guide provides an in-depth, practical framework for the safe handling, use, and disposal of 5-Amino-2-(phenylamino)benzenesulfonic acid (CAS 91-30-5), also known as 4-Aminodiphenylamine-2-sulfonic acid. Moving beyond mere compliance, this document aims to instill a deep, causal understanding of the necessary safety protocols, empowering you to work with confidence and precision.

Hazard Profile: Understanding the "Why" Behind the Precautions

5-Amino-2-(phenylamino)benzenesulfonic acid is an aromatic aminosulfonic acid compound. While indispensable in certain synthetic pathways, its chemical nature presents several key hazards that dictate our handling procedures.

Primary Hazards:

  • Skin Irritation and Corrosion: Like many sulfonic acids, this compound can cause significant skin irritation and, in some cases, chemical burns upon prolonged contact.[1]

  • Serious Eye Damage: The acidic nature of this compound means that contact with the eyes can cause severe irritation and potentially irreversible damage.[1]

  • Respiratory Tract Irritation: As a powder, there is a risk of generating airborne dust. Inhalation of these particles can lead to irritation of the nose, throat, and lungs.[1]

  • Allergic Skin Reaction (Sensitization): Some data suggests that this chemical may cause an allergic skin reaction in sensitive individuals after repeated contact.[2]

Understanding these risks is the first step in mitigating them. Every subsequent protocol in this guide is a direct response to these inherent properties.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all matter. It is a carefully considered system designed to create a barrier between you and the potential hazards of the chemical. All personnel handling this compound must adhere to the OSHA standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3][4]

PPE ComponentSpecification & Rationale
Hand Protection Material: Nitrile or Neoprene gloves.Rationale: Both nitrile and neoprene offer good resistance to acids.[5] For incidental contact, a standard disposable nitrile glove (minimum 5-mil thickness) is sufficient, but should be replaced immediately upon splash contact. For more extensive handling or in case of a spill, heavier-duty neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.
Eye Protection Type: Chemical safety goggles with side shields.Rationale: Standard safety glasses are insufficient. Goggles provide a seal around the eyes, protecting against dust particles and splashes from all angles.
Face Protection Type: Full-face shield (in addition to goggles).Rationale: A face shield is mandatory when there is a significant risk of splashes, such as when handling larger quantities or during spill cleanup. It protects the entire face from corrosive splashes.
Body Protection Type: A fully buttoned, long-sleeved laboratory coat.Rationale: This protects the skin on your arms and torso from accidental contact. The coat should be made of a material appropriate for chemical resistance.
Respiratory Protection When Required: When engineering controls (like a fume hood) are not feasible or during a large spill that generates dust.Type: A NIOSH-approved air-purifying respirator. For dusts, a respirator with an N95, R95, or P95 filter is a minimum.[6] If organic vapors could also be present, a combination cartridge for acid gas and organic vapors with a particulate pre-filter (OV/AG/P100) is recommended.[2] A proper fit test is mandatory for all tight-fitting respirators to ensure their effectiveness.[6]
Visualizing the PPE Protocol: Donning and Doffing

Properly putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning (Putting On) cluster_doffing PPE Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Gloves Don4->Don5 Doff1 1. Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Goggles Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Figure 1: Sequential process for donning and doffing PPE.

Operational Plan: From Benchtop to Disposal

A proactive approach to safety involves integrating safe practices into every step of your workflow.

Engineering Controls & Handling
  • Ventilation: Always handle solid 5-Amino-2-(phenylamino)benzenesulfonic acid in a certified chemical fume hood to minimize the inhalation of dust particles.

  • Weighing: When weighing the powder, do so in the fume hood or a ventilated balance enclosure.

  • Transport: When moving the chemical within the lab, use a secondary container to prevent spills in transit.[7]

Emergency Response: Spill & Exposure Protocols

Preparation is the key to effectively managing an emergency. All laboratory personnel must be familiar with the location and operation of safety showers and eyewash stations.

In Case of a Spill:

The response to a spill depends on its scale. For any major spill (posing an immediate risk to health or a fire hazard), evacuate the area and contact your institution's emergency response team.

For a Minor Spill (manageable by trained lab personnel):

Spill_Response A 1. Alert & Isolate B 2. Don Appropriate PPE A->B Ensure personal safety first C 3. Contain the Spill B->C Prevent spreading D 4. Neutralize the Acid C->D Use sodium bicarbonate or soda ash E 5. Absorb & Collect D->E Use inert material (vermiculite, sand) F 6. Decontaminate Area E->F Wipe with soap and water G 7. Dispose of Waste F->G As hazardous waste

Figure 2: Step-by-step workflow for minor acid spills.

Step-by-Step Spill Cleanup:

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Don PPE: At a minimum, wear a lab coat, chemical goggles, a face shield, and double nitrile or neoprene gloves.

  • Contain: For a powder spill, gently cover it to prevent dust from becoming airborne. For a solution, create a dike around the spill with an inert absorbent material like sand or vermiculite.[3]

  • Neutralize: Cautiously sprinkle a weak base like sodium bicarbonate or soda ash over the spill, starting from the outside and working inwards.[8] Avoid vigorous reactions that can cause splashing. Use pH paper to confirm neutralization (pH between 6 and 8).

  • Absorb & Collect: Once neutralized, absorb the material with sand, vermiculite, or chemical sorbent pads.[3] Carefully scoop the mixture into a designated, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a damp cloth, followed by soap and water.[5] All cleaning materials must be disposed of as hazardous waste.

  • Dispose: Seal and label the waste container and arrange for pickup by your institution's environmental health and safety department.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give the person one or two glasses of water to drink. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Chemical waste management is a critical component of laboratory safety and environmental protection.

  • Waste Characterization: Unused 5-Amino-2-(phenylamino)benzenesulfonic acid and materials contaminated with it are considered hazardous waste. Due to its corrosive properties, it would likely be classified under the EPA hazardous waste code D002 (waste that has a pH of less than or equal to 2).[1][8]

  • Collection: Collect all waste (spill cleanup materials, contaminated PPE, and surplus chemical) in a clearly labeled, sealed container that is compatible with acidic waste.[9]

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials (e.g., bases, oxidizing agents).

  • Disposal: Arrange for disposal through your institution's official hazardous waste program. Do not attempt to dispose of this chemical down the drain, even after neutralization, unless it is explicitly permitted by your local regulations for small quantities.[10][11]

By adhering to these detailed protocols, you not only ensure your personal safety and the integrity of your research but also contribute to a culture of safety excellence within your institution.

References

  • EPA Hazardous Waste Codes . U.S. Environmental Protection Agency. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • OSHA Respirator Requirements for Selected Chemicals . National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . École Polytechnique Fédérale de Lausanne (EPFL). [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification . ACTenviro. [Link]

  • NIOSH Color Coding for Respirator Cartridges and Filters . OSHACode EHS Training. [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • 3M Respirator Selection Guide . 3M. [Link]

  • In-Laboratory Treatment of Chemical Waste . The University of British Columbia Safety & Risk Services. [Link]

  • OSHA Laboratory Standard . National Academies of Sciences, Engineering, and Medicine. [Link]

  • Glove Selection Chart - Chemical Breakthrough Times . All Safety Products. [Link]

  • How to Safely Dispose of Sulfuric Acid . Lab Alley. [Link]

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  • Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety . Enviro-Safety Products. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide . Kimberly-Clark. [Link]

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